AMXT-1501 tetrahydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide;tetrahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N6O2.4ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33;;;;/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40);4*1H/t30-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZIAHAQAFYJQ-MKUIRMANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMXT-1501 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMXT-1501 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of polyamine transport. It is predominantly being developed in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged therapeutic strategy aims to achieve comprehensive depletion of intracellular polyamines in cancer cells by blocking both their external uptake and internal synthesis. The resulting polyamine deficiency disrupts critical cellular processes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth. Furthermore, this combination therapy has been shown to modulate the tumor microenvironment by reducing polyamine-mediated immunosuppression. This technical guide provides a detailed overview of the mechanism of action of AMXT-1501, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: Dual Polyamine Depletion
The primary mechanism of action of AMXT-1501 is the inhibition of the polyamine transport system (PTS), preventing cancer cells from scavenging essential polyamines—such as putrescine, spermidine (B129725), and spermine—from their microenvironment.[1] Polyamines are crucial for numerous cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle progression. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation and often upregulate both their biosynthesis and transport.[2]
AMXT-1501 is most effective when co-administered with DFMO. DFMO irreversibly inhibits ODC, the first and rate-limiting enzyme in the de novo biosynthesis of polyamines.[3][4] However, cancer cells can compensate for ODC inhibition by increasing their uptake of extracellular polyamines.[5] AMXT-1501 directly counteracts this compensatory mechanism. The synergistic effect of this combination therapy leads to a profound and sustained depletion of intracellular polyamine pools, which is significantly more effective at inhibiting cancer cell growth than either agent alone.[6]
Molecular Target: The Polyamine Transporter ATP13A3
Recent research has identified the P-type ATPase ATP13A3 as a key component of the mammalian polyamine transport system and a primary target of AMXT-1501 in neuroblastoma.[7] Studies have shown that ATP13A3 expression is associated with poor survival in neuroblastoma and that its inhibition by AMXT-1501 is critical for blocking both basal and DFMO-induced compensatory polyamine uptake.[8]
Cellular and Physiological Effects
The depletion of intracellular polyamines by the AMXT-1501 and DFMO combination triggers a cascade of anti-cancer effects:
-
Cell Cycle Arrest: Polyamine depletion leads to the hypophosphorylation of the retinoblastoma protein (Rb), which results in a G1 phase cell cycle arrest.[5][9] This prevents cancer cells from entering the S phase and replicating their DNA.
-
Induction of Apoptosis: The combination treatment has been shown to induce apoptosis, as evidenced by the increased expression of cleaved PARP and cleaved caspase-3 in neuroblastoma cell lines.[9]
-
Inhibition of Cell Proliferation and Tumor Growth: By inducing cell cycle arrest and apoptosis, the dual polyamine depletion strategy effectively inhibits the proliferation of cancer cells and suppresses tumor growth in preclinical models.[6]
-
Modulation of the Tumor Microenvironment: Polyamines are known to have immunosuppressive effects within the tumor microenvironment.[10] By reducing polyamine levels, the AMXT-1501 and DFMO combination can help to reverse this immunosuppression, potentially enhancing the efficacy of immunotherapies.[11] The therapy has been shown to compromise the cancer-driving roles of MYC and RAS oncogenes.[11]
Quantitative Preclinical and Clinical Data
The efficacy of AMXT-1501, alone and in combination with DFMO, has been evaluated in numerous preclinical studies and is currently under investigation in clinical trials.
Table 1: In Vitro Efficacy of AMXT-1501 in Neuroblastoma Cell Lines
| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |
| SMS-KCNR | 17.72 | 20.76 - 33.3 | [9][12] |
| BE(2)-C | 17.69 | 20.76 - 33.3 | [9][12] |
| SH-SY5Y | 14.13 | 20.76 - 33.3 | [9][12] |
Table 2: Clinical Efficacy from a Phase I Trial (NCT03536728) in Advanced Solid Tumors
| Parameter | Value | Reference |
| Overall Response Rate (ORR) | 6% (2 confirmed partial responses) | [13] |
| Clinical Benefit Rate (CBR) | 49% (16 patients with stable disease) | [13] |
Signaling Pathways
The mechanism of action of AMXT-1501 and DFMO can be visualized through the following signaling pathways.
Figure 1: Dual inhibition of polyamine synthesis and uptake.
Figure 2: Downstream effects of polyamine depletion.
Experimental Protocols
Radiolabeled Polyamine Uptake Assay
This protocol provides a representative method for quantifying the inhibition of polyamine uptake by AMXT-1501 in cancer cell lines.
Objective: To measure the uptake of a radiolabeled polyamine (e.g., [³H]-spermidine) in cancer cells in the presence and absence of AMXT-1501.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
24-well cell culture plates
-
[³H]-spermidine (radiolabeled polyamine)
-
AMXT-1501 tetrahydrochloride
-
Unlabeled spermidine (for competition assay)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cancer cells into 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add fresh culture medium containing various concentrations of AMXT-1501 or vehicle control (e.g., DMSO). For competition experiments, add a high concentration of unlabeled spermidine. Incubate for a predetermined time (e.g., 1-4 hours).
-
Initiation of Uptake: To initiate the uptake assay, add [³H]-spermidine to each well to a final concentration of approximately 1 µM. Incubate for a specific time period (e.g., 30 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in a parallel set of wells using a standard protein assay to normalize the radioactivity counts.
-
Data Analysis: Express the data as counts per minute (CPM) per microgram of protein. Calculate the percentage of inhibition of polyamine uptake for each concentration of AMXT-1501 compared to the vehicle control.
Figure 3: Experimental workflow for a radiolabeled polyamine uptake assay.
Conclusion
This compound, particularly in combination with DFMO, represents a promising therapeutic strategy for a range of solid tumors by targeting the critical polyamine metabolic pathway. Its mechanism of action, centered on the dual inhibition of polyamine uptake and synthesis, leads to profound polyamine depletion within cancer cells, resulting in cell cycle arrest, apoptosis, and the suppression of tumor growth. The identification of ATP13A3 as a specific molecular target provides a deeper understanding of its mechanism and opens avenues for biomarker development. Ongoing and future clinical trials will be crucial in further defining the therapeutic potential of this innovative approach in oncology.
References
- 1. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of polyamine depletion on c-myc expression in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP13A3 is a major component of the enigmatic mammalian polyamine transport system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aminextx.com [aminextx.com]
- 12. genecards.org [genecards.org]
- 13. giffordbioscience.com [giffordbioscience.com]
AMXT-1501: A Technical Guide to a Novel Polyamine Transport Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXT-1501 is a novel, first-in-class small molecule inhibitor of polyamine transport. It is being developed by Aminex Therapeutics as a key component of a combination therapy with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach aims to achieve a comprehensive depletion of intracellular polyamines in cancer cells by blocking both their endogenous synthesis and their uptake from the tumor microenvironment. This document provides a detailed technical overview of AMXT-1501, including its mechanism of action, preclinical and clinical data, and experimental methodologies.
Introduction
Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations essential for cell growth, differentiation, and proliferation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. The MYCN oncogene, frequently amplified in aggressive neuroblastoma, directly upregulates ODC, leading to elevated polyamine levels.[1][2]
DFMO, an irreversible inhibitor of ODC, has shown clinical activity in neuroblastoma. However, its efficacy can be limited by a compensatory upregulation of polyamine transport systems, allowing cancer cells to scavenge polyamines from their surroundings.[3][4] AMXT-1501 was developed to counteract this resistance mechanism by potently inhibiting the transport of polyamines into cancer cells.[5] The combination of AMXT-1501 and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma.[6][7]
Core Technology: Mechanism of Action
AMXT-1501 is a synthetic polyamine analogue that acts as a competitive inhibitor of polyamine transport. While the specific transporters targeted by AMXT-1501 are still under investigation, recent evidence points towards ATP13A3 as a primary mediator of DFMO-induced polyamine uptake in neuroblastoma that is effectively blocked by AMXT-1501.[8] By inhibiting polyamine uptake, AMXT-1501 prevents cancer cells from circumventing the effects of ODC inhibition by DFMO.
The synergistic action of AMXT-1501 and DFMO leads to a profound depletion of intracellular polyamine pools. This has several downstream consequences detrimental to cancer cell survival:
-
Inhibition of Cell Proliferation: Polyamines are crucial for the synthesis of DNA, RNA, and proteins. Their depletion leads to cell cycle arrest, primarily at the G1 phase, as evidenced by the hypophosphorylation of the retinoblastoma protein (Rb).[1][5]
-
Induction of Apoptosis: Severe polyamine depletion triggers programmed cell death. In neuroblastoma cell lines, the combination of AMXT-1501 and DFMO has been shown to increase the expression of cleaved PARP and cleaved caspase-3, key markers of apoptosis.[5]
-
Reduction of Intracellular ATP: The combination treatment also leads to a decrease in intracellular ATP levels, further contributing to the inhibition of cell growth.[5]
The proposed mechanism of action for the combination therapy is illustrated in the signaling pathway diagram below.
Preclinical Data
The combination of AMXT-1501 and DFMO has demonstrated significant anti-tumor activity in various preclinical models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).
In Vitro Studies
AMXT-1501, as a single agent, exhibits cytotoxicity against a panel of neuroblastoma (NB) cell lines. The combination with DFMO results in a synergistic inhibition of cell proliferation.
| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |
| SH-SY5Y | 14.13 | 33.3 | [5] |
| SMS-KCNR | 17.72 | 20.76 | [5] |
| BE(2)-C | 17.69 | Not Reported | [5] |
Table 1: In vitro cytotoxicity of AMXT-1501 and DFMO in neuroblastoma cell lines.[5]
In Vivo Studies
In the TH-MYCN transgenic mouse model of neuroblastoma, the combination of AMXT-1501 and DFMO significantly prolonged survival compared to control or single-agent treatment.[9] While specific survival statistics from the initial publications are not detailed, subsequent studies have consistently shown a significant survival benefit.[9][10]
In orthotopic mouse models of DIPG, the combination of AMXT-1501 and DFMO led to a dramatic extension of survival.
| Mouse Model | Treatment Group | Median Survival (days) | Reference |
| SU-DIPGVI-Luciferase | Vehicle | 95 | [6] |
| DFMO | 101 | [6] | |
| AMXT-1501 | 96 | [6] | |
| DFMO + AMXT-1501 | Undefined (significantly extended) | [6] | |
| HSJD-DIPG007 | Vehicle | 55 | [6] |
| DFMO | 65 | [6] | |
| AMXT-1501 | 59 | [6] | |
| DFMO + AMXT-1501 | Undefined (significantly extended) | [6] | |
| RA055-xenograft | Vehicle | 44 | [6] |
| DFMO | 53 | [6] | |
| AMXT-1501 | 48 | [6] | |
| DFMO + AMXT-1501 | 136 | [6] |
Table 2: Survival data from in vivo studies of AMXT-1501 and DFMO in DIPG mouse models.[6]
Clinical Development
Phase 1 Study in Advanced Solid Tumors (NCT03536728)
A first-in-human, open-label, dose-escalation Phase 1 trial of AMXT-1501 alone and in combination with DFMO was conducted in adult patients with advanced solid tumors.[11][12]
| Parameter | Value | Reference |
| Number of Patients | 56 | [12] |
| Recommended Phase 2 Dose (RP2D) | AMXT-1501 600 mg BID + DFMO 500 mg BID | [12] |
| Overall Response Rate (ORR) | 6% (2 confirmed partial responses) | [12] |
| Clinical Benefit Rate (CBR) | 49% (including stable disease) | [12] |
Table 3: Key outcomes from the Phase 1 study of AMXT-1501 and DFMO in adults with advanced solid tumors.[12]
The most common treatment-emergent adverse events (TEAEs) were gastrointestinal in nature.
| Adverse Event | Frequency |
| Diarrhea | 39.3% |
| Nausea | 37.5% |
| Vomiting | 33.9% |
Table 4: Most common treatment-emergent adverse events in the Phase 1 study of AMXT-1501 and DFMO.[13]
No grade 4 or 5 TEAEs were reported, and there were no deaths due to TEAEs.[13]
Phase 1/2 Study in Pediatric Cancers (NCT06465199)
A Phase 1/2 clinical trial is currently recruiting pediatric patients with relapsed or refractory high-risk neuroblastoma, CNS tumors, and sarcomas to evaluate the combination of AMXT-1501 and DFMO.[7]
Experimental Protocols
In Vitro Polyamine Uptake Assay
A common method to assess the inhibitory activity of AMXT-1501 on polyamine transport involves the use of fluorescently labeled polyamines.
Detailed Methodology:
-
Cell Culture: Cancer cell lines (e.g., neuroblastoma cell lines) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into appropriate culture vessels (e.g., 96-well plates for high-throughput analysis or chamber slides for microscopy).
-
Pre-treatment: Cells are pre-treated with varying concentrations of AMXT-1501 for a specified period (e.g., overnight) to ensure target engagement.[8]
-
Addition of Labeled Polyamines: A fluorescently labeled polyamine, such as BODIPY-spermidine, is added to the culture medium in the continued presence of AMXT-1501.[8]
-
Incubation: The cells are incubated for a short period (e.g., 30 minutes) to allow for polyamine uptake.
-
Washing: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound, extracellular labeled polyamines.
-
Analysis: The intracellular fluorescence is quantified using a flow cytometer or visualized using a fluorescence microscope. A reduction in fluorescence in AMXT-1501-treated cells compared to untreated controls indicates inhibition of polyamine transport.
Measurement of Intracellular Polyamine Levels
To determine the effect of AMXT-1501 and DFMO on the intracellular polyamine pool, liquid chromatography-mass spectrometry (LC-MS) is typically employed.
Detailed Methodology:
-
Cell Treatment: Cancer cells are treated with AMXT-1501, DFMO, or the combination for a specified duration (e.g., 72 hours).
-
Cell Lysis: Cells are harvested and lysed to release intracellular contents.
-
Metabolite Extraction: Polyamines are extracted from the cell lysate, often using a protein precipitation step with an organic solvent.
-
Derivatization (Optional but common): Polyamines may be derivatized to enhance their detection by LC-MS.
-
LC-MS Analysis: The extracted and derivatized samples are injected into an LC-MS system for separation and quantification of putrescine, spermidine, and spermine.
-
Data Analysis: The levels of each polyamine are normalized to the total protein concentration or cell number and compared between treatment groups.
Chemical and Physical Properties
-
Chemical Name: (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide[14]
-
Molecular Formula: C₃₂H₆₈N₆O₂[14]
-
Molecular Weight: 568.94 g/mol [14]
-
Formulation: AMXT-1501 is often administered as a dicaprate salt to improve its bioavailability. A hydrochloride salt form is also available for research purposes.[15]
Intellectual Property
Aminex Therapeutics holds patents covering the combination of a polyamine transport inhibitor, such as AMXT-1501, with DFMO for the treatment of cancer.[16] Patents also cover specific salt forms of AMXT-1501 designed to enhance its pharmaceutical properties.[16]
Conclusion
AMXT-1501 represents a promising therapeutic agent that addresses a key resistance mechanism to polyamine synthesis inhibition. In combination with DFMO, it offers a synergistic approach to deplete intracellular polyamines, leading to potent anti-tumor effects in preclinical models of aggressive cancers like neuroblastoma and DIPG. Early clinical data in adults have shown the combination to be well-tolerated with preliminary signs of efficacy. The ongoing pediatric clinical trial will be crucial in determining the future role of this combination therapy in the treatment of childhood cancers.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. thecurestartsnow.org [thecurestartsnow.org]
- 3. AMXT-1501 tetrahydrochloride | TargetMol [targetmol.com]
- 4. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]
An In-Depth Technical Guide to AMXT-1501: A Novel Polyamine Transport Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXT-1501 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of polyamine transport. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation. AMXT-1501 is being developed as an anti-cancer agent, primarily in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-pronged approach of simultaneously blocking both polyamine production and uptake leads to a more profound and sustained depletion of intracellular polyamines, resulting in synergistic anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to AMXT-1501.
Core Mechanism of Action: The Polyamine Depletion Strategy
Cancer cells have a heightened demand for polyamines to support their rapid growth and proliferation.[1] To meet this demand, they employ two primary strategies: de novo biosynthesis and uptake from the extracellular environment.[1] The polyamine biosynthesis pathway is often upregulated in tumors, with ornithine decarboxylase (ODC) being a key enzyme.[2]
DFMO (eflornithine) is an irreversible inhibitor of ODC, effectively blocking the endogenous synthesis of polyamines.[3] However, cancer cells can compensate for this inhibition by upregulating polyamine transporters on their cell surface to scavenge polyamines from their microenvironment.[4][5] This compensatory mechanism limits the efficacy of DFMO as a monotherapy.
AMXT-1501 was specifically designed to counteract this resistance mechanism by potently inhibiting the transport of polyamines into cancer cells.[4][6] The combination of AMXT-1501 and DFMO, termed polyamine blocking therapy (PBT), creates a comprehensive blockade of polyamine availability, leading to a synergistic depletion of intracellular polyamine pools.[1] This profound polyamine depletion induces cell cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have shown that the combination therapy leads to decreased levels of putrescine and spermidine.[3]
Signaling Pathway and Downstream Effects
The depletion of intracellular polyamines through the combined action of AMXT-1501 and DFMO triggers a cascade of downstream signaling events that ultimately inhibit cancer cell growth. A key event is the hypophosphorylation of the Retinoblastoma protein (Rb).[2] Hypophosphorylated Rb is in its active, tumor-suppressive state, where it binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest.[2]
Furthermore, profound polyamine depletion induces apoptosis, or programmed cell death.[2] This is evidenced by the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key executioner molecules in the apoptotic cascade.[2]
Quantitative Preclinical and Clinical Data
In Vitro Efficacy
The combination of AMXT-1501 and DFMO has demonstrated synergistic cytotoxicity in various cancer cell lines.
| Cell Line | Cancer Type | Drug | IC50 | Citation |
| Neuroblastoma (NB) | Neuroblastoma | AMXT-1501 | 14.13 - 17.72 µM | [2] |
| Neuroblastoma (NB) | Neuroblastoma | DFMO | 20.76 - 33.3 mM | [2] |
Table 1: In Vitro Cytotoxicity of AMXT-1501 and DFMO
In Vivo Efficacy
Preclinical studies in mouse models of neuroblastoma and other cancers have shown that the combination of AMXT-1501 and DFMO significantly enhances survival and inhibits tumor growth compared to either agent alone.[4][7]
| Animal Model | Cancer Type | Treatment | Key Findings | Citation |
| TH-MYCN Transgenic Mice | Neuroblastoma | AMXT-1501 + DFMO | Significantly extended survival compared to control and single-agent groups. | [4][7] |
| Human Neuroblastoma Xenograft | Neuroblastoma | AMXT-1501 + DFMO | Significantly increased survival. | [4] |
| Orthotopic DIPG Models | Diffuse Intrinsic Pontine Glioma | AMXT-1501 + DFMO | Significantly extended survival. | [8] |
Table 2: In Vivo Efficacy of AMXT-1501 and DFMO Combination
Clinical Trials
Several clinical trials are underway to evaluate the safety, tolerability, and efficacy of AMXT-1501 in combination with DFMO in patients with various solid tumors.
| Clinical Trial ID | Phase | Cancers Studied | Key Information |
| NCT03536728 | Phase 1 | Advanced Solid Tumors | Evaluating safety, tolerability, and recommended Phase 2 dose (RP2D).[5] |
| NCT06465199 | Phase 1/2 | Neuroblastoma, CNS Tumors, Sarcomas | Evaluating safety and efficacy of the combination.[9] |
| NCT05500508 | Phase 1b/2a | Advanced Solid Tumors, DIPG/DMG | Evaluating safety, dose, pharmacokinetics, and pharmacodynamics.[10] |
Table 3: Ongoing Clinical Trials of AMXT-1501 in Combination with DFMO
Detailed Experimental Protocols
Polyamine Uptake Assay
This protocol is for assessing the inhibition of polyamine uptake in cancer cells treated with AMXT-1501.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
AMXT-1501
-
Fluorescently labeled polyamine (e.g., BODIPY-spermidine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of AMXT-1501 for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Labeled Polyamine Incubation: Remove the drug-containing medium and add medium containing a fixed concentration of fluorescently labeled polyamine. Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound labeled polyamine.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice.
-
Fluorescence Measurement: Transfer the cell lysates to a new plate and measure the fluorescence intensity using a fluorometer. Alternatively, for flow cytometry, detach the cells after washing and analyze the fluorescence of individual cells.
-
Data Analysis: Plot the fluorescence intensity against the concentration of AMXT-1501 and determine the IC50 for polyamine uptake inhibition.
Cell Viability (MTT) Assay
This protocol measures the effect of AMXT-1501 and DFMO on cancer cell viability.
Materials:
-
Cancer cell line
-
96-well plates
-
AMXT-1501 and DFMO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of AMXT-1501, DFMO, or the combination. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment condition.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins in cells treated with AMXT-1501 and DFMO.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3, mouse anti-Rb)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Signal Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Conclusion and Future Directions
AMXT-1501, as a potent polyamine transport inhibitor, represents a promising therapeutic strategy for a range of cancers, particularly when used in combination with the polyamine synthesis inhibitor DFMO. The dual blockade of polyamine availability has shown robust preclinical efficacy and is currently being evaluated in multiple clinical trials. The data gathered from these trials will be crucial in determining the clinical utility of this combination therapy and in identifying patient populations most likely to benefit. Future research will likely focus on further elucidating the specific polyamine transporters targeted by AMXT-1501, exploring its potential in combination with other anti-cancer agents, including immunotherapy, and identifying predictive biomarkers to guide patient selection. The development of AMXT-1501 underscores the therapeutic potential of targeting cancer cell metabolism and provides a strong rationale for the continued investigation of polyamine depletion as a viable anti-cancer strategy.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminextx.com [aminextx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. AMXT 1501 + DFMO for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
The Dual Blockade of Polyamine Metabolism: A Technical Overview of AMXT-1501 Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXT-1501 is a novel, orally bioavailable small molecule inhibitor of polyamine transport. Developed by Aminex Therapeutics, it represents a targeted approach to cancer therapy by disrupting the essential supply of polyamines to tumor cells. This document provides an in-depth technical guide on the discovery, preclinical development, and mechanism of action of AMXT-1501, with a particular focus on its synergistic combination with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). This combination therapy aims to achieve a comprehensive shutdown of polyamine metabolism, a critical pathway for cancer cell proliferation and survival. We will detail the key experimental protocols, present quantitative data from seminal preclinical studies, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting Polyamine Metabolism in Cancer
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and are often characterized by a dysregulated polyamine metabolism.[1] The synthesis of polyamines is initiated by the enzyme ornithine decarboxylase (ODC), which is a well-established oncogene, often driven by master regulators such as MYC.[2]
Targeting polyamine synthesis with agents like DFMO, an irreversible inhibitor of ODC, has been a long-standing therapeutic strategy. However, cancer cells can evade the effects of ODC inhibition by upregulating the transport of polyamines from the extracellular milieu.[3][4] This compensatory mechanism has limited the clinical efficacy of DFMO as a monotherapy.
This challenge led to the development of AMXT-1501, a potent inhibitor of the polyamine transport system (PTS).[3][4] The central hypothesis behind the co-administration of AMXT-1501 and DFMO is that a dual blockade of both polyamine synthesis and uptake will lead to a more profound and sustained depletion of intracellular polyamines, resulting in potent anti-tumor activity.[3][4]
Mechanism of Action: A Two-Pronged Attack on Polyamine Homeostasis
The combination of AMXT-1501 and DFMO creates a synthetic lethal strategy by targeting two distinct but complementary nodes of the polyamine metabolic pathway.
-
DFMO: Irreversibly inhibits ODC, the rate-limiting enzyme in de novo polyamine biosynthesis. This action blocks the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[3]
-
AMXT-1501: Blocks the uptake of exogenous polyamines from the tumor microenvironment by inhibiting the polyamine transport system.[3][4]
The synergistic effect of this dual blockade is a significant reduction in the intracellular polyamine pool, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Dual blockade of polyamine synthesis by DFMO and transport by AMXT-1501.
Preclinical Efficacy of AMXT-1501 in Combination with DFMO
The preclinical development of AMXT-1501, primarily in combination with DFMO, has been extensively studied in various cancer models, with a significant focus on neuroblastoma, a childhood cancer often driven by MYCN amplification.
In Vitro Studies
Seminal work by Samal et al. (2013) demonstrated the synergistic anti-proliferative effects of AMXT-1501 and DFMO in neuroblastoma cell lines.[3]
Table 1: In Vitro IC50 Values for AMXT-1501 and DFMO in Neuroblastoma Cell Lines [3]
| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) |
| SK-N-BE(2) | 14.13 ± 1.2 | 20.76 ± 2.1 |
| NGP | 17.72 ± 1.5 | 33.30 ± 3.4 |
| SK-N-AS | 15.68 ± 1.8 | 28.90 ± 2.7 |
Data are presented as mean ± standard deviation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMXT-1501 and DFMO, alone and in combination, on the proliferation of neuroblastoma cell lines.
Methodology:
-
Cell Culture: Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP, SK-N-AS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of AMXT-1501, DFMO, or a combination of both drugs for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated for each drug concentration. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.
In Vivo Studies
The combination of AMXT-1501 and DFMO has demonstrated significant efficacy in the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma that recapitulates the human disease.[5]
Table 2: Summary of In Vivo Efficacy in TH-MYCN Mouse Model
| Treatment Group | Median Survival (days) | Survival Benefit vs. Control | Reference |
| Control (Vehicle) | ~45 | - | Gamble et al., 2019 |
| DFMO | ~60 | Significant | Gamble et al., 2019 |
| AMXT-1501 + DFMO | >100 | Highly Significant | Gamble et al., 2019 |
Objective: To evaluate the in vivo efficacy of AMXT-1501 in combination with DFMO on tumor progression and survival in a genetically engineered mouse model of neuroblastoma.
Methodology:
-
Animal Model: TH-MYCN transgenic mice, which express the human MYCN oncogene under the control of the rat tyrosine hydroxylase promoter, are used. These mice spontaneously develop abdominal neuroblastic tumors.
-
Treatment Initiation: Treatment is initiated upon detection of palpable tumors or at a predefined age.
-
Drug Administration:
-
DFMO is typically administered in the drinking water (e.g., 2% w/v).
-
AMXT-1501 is administered orally, for example, by gavage, at a specified dose and schedule (e.g., daily or twice daily).
-
-
Tumor Monitoring: Tumor burden is monitored regularly using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or ultrasound.
-
Endpoint: The primary endpoint is overall survival. Mice are monitored for signs of distress, and the study is terminated when ethical endpoints are reached.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.
Experimental Workflow Diagram
Caption: Workflow for assessing in vivo efficacy in the TH-MYCN mouse model.
Pharmacodynamic and Mechanistic Studies
The combination of AMXT-1501 and DFMO leads to a significant reduction in intracellular polyamine levels. This can be quantified by high-performance liquid chromatography (HPLC). Furthermore, the downstream effects of polyamine depletion can be observed through molecular analyses.
-
Cell Cycle Arrest: Treatment with AMXT-1501 and DFMO induces G1 cell cycle arrest, which is associated with the hypophosphorylation of the retinoblastoma protein (Rb).[3]
-
Induction of Apoptosis: The combination treatment leads to an increase in markers of apoptosis, such as cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3.[3]
Objective: To assess the effect of AMXT-1501 and DFMO on key proteins involved in cell cycle regulation and apoptosis.
Methodology:
-
Protein Extraction: Neuroblastoma cells are treated with AMXT-1501, DFMO, or the combination for specified time points. Cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Rb, phosphorylated Rb (pRb), total PARP, and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
Clinical Development and Future Directions
The promising preclinical data for the AMXT-1501 and DFMO combination has led to its advancement into clinical trials for various solid tumors, including neuroblastoma.[6] In October 2025, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to AMXT-1501 in combination with DFMO for the treatment of neuroblastoma.[6][7]
Ongoing and planned clinical trials will further evaluate the safety, tolerability, pharmacokinetics, and efficacy of this combination therapy in both adult and pediatric populations.[6] Future research will likely focus on identifying predictive biomarkers of response and exploring the potential of this combination in other cancer types with a dysregulated polyamine metabolism.
Conclusion
AMXT-1501, as a potent and specific inhibitor of polyamine transport, represents a significant advancement in the strategy of targeting polyamine metabolism for cancer therapy. Its synergistic interaction with the ODC inhibitor DFMO provides a powerful dual-blockade approach that has demonstrated robust preclinical efficacy, particularly in models of neuroblastoma. The ongoing clinical development of this combination holds considerable promise for patients with difficult-to-treat cancers. This technical guide provides a comprehensive overview of the foundational science and preclinical data that underpin the development of AMXT-1501, offering a valuable resource for researchers and clinicians in the field of oncology.
References
- 1. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
AMXT-1501 Tetrahydrochloride: A Technical Overview for Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Mechanism of Action of a Novel Polyamine Transport Inhibitor
Abstract
AMXT-1501 is a novel, orally active small molecule engineered to function as a potent inhibitor of polyamine transport. Its primary therapeutic application lies in oncology, where it is being investigated for its ability to disrupt the polyamine metabolism essential for rapid cell proliferation in various cancers. This document provides a comprehensive technical overview of AMXT-1501 tetrahydrochloride, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt form of the active compound AMXT-1501. The presence of multiple basic nitrogen atoms allows for the formation of this salt, enhancing its solubility and suitability for pharmaceutical formulation.
Based on available chemical information, the definitive structure of the parent compound AMXT-1501 is presented below.
Chemical Structure of AMXT-1501
Caption: Chemical structure of the AMXT-1501 free base.
Physicochemical Data
A summary of the known physicochemical properties of AMXT-1501 and its tetrahydrochloride salt is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₃₂H₇₂Cl₄N₆O₂ | [2] |
| Molecular Weight | 714.77 g/mol | [2] |
| Parent Compound Formula | C₃₂H₆₈N₆O₂ | [3] |
| Parent Compound MW | 568.92 g/mol | [3] |
| Solubility | Water: 60 mg/mL (83.94 mM) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year | [2] |
Mechanism of Action and Signaling Pathway
AMXT-1501 exerts its therapeutic effect by inhibiting the polyamine transport system, a critical pathway for cancer cells to acquire essential polyamines from their microenvironment.[4][5] Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules that play a crucial role in cell growth, differentiation, and proliferation.[6]
Many cancer types, including neuroblastoma, exhibit elevated levels of polyamines.[7][8] While some cancer cells can synthesize their own polyamines, they often rely on uptake from the extracellular environment to meet the high demands of rapid proliferation.[7][9]
AMXT-1501 is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[4][7] This dual-pronged approach of blocking both the synthesis (with DFMO) and uptake (with AMXT-1501) of polyamines leads to a more comprehensive depletion of intracellular polyamine pools, resulting in synergistic anti-tumor activity.[7][9]
The depletion of intracellular polyamines through the combined action of AMXT-1501 and DFMO has been shown to induce G1 cell cycle arrest and trigger apoptosis, mediated by the activation of caspase-3 and cleavage of PARP.[1][7]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of AMXT-1501 in conjunction with DFMO.
Caption: Dual inhibition of polyamine metabolism by DFMO and AMXT-1501.
Preclinical and Clinical Development
In Vitro Studies
AMXT-1501 has demonstrated significant cytotoxic effects against various cancer cell lines, particularly neuroblastoma. When used as a single agent, AMXT-1501 exhibits IC₅₀ values in the micromolar range. The combination of AMXT-1501 with DFMO results in a synergistic inhibition of cell proliferation.[7]
| Cell Line | IC₅₀ of AMXT-1501 (µM) | Reference |
| SMS-KCNR | 17.72 | [1] |
| BE(2)-C | 17.69 | [1] |
| SH-SY5Y | 14.13 | [1] |
In Vivo Studies
In animal models, the combination of AMXT-1501 and DFMO has been shown to effectively block tumor growth.[1] Notably, the anti-tumor effect of AMXT-1501 was observed in immunocompetent mice but not in athymic nude mice, suggesting a potential role of the immune system in its therapeutic efficacy.[1] In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound administered at 3 mg/kg via subcutaneous injection daily for 28 days delayed disease onset.[2]
Clinical Trials
AMXT-1501, in combination with DFMO, is currently being evaluated in multiple clinical trials for the treatment of various cancers.[10][11] The FDA has granted Orphan Drug Designation to the combination of AMXT-1501 and DFMO for the treatment of neuroblastoma, highlighting its potential in this patient population.[4][5][12] Clinical studies are designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of this combination therapy in patients with advanced solid tumors and neuroblastoma.[11]
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies employed in the preclinical evaluation of AMXT-1501 can be summarized.
Cell Viability Assay
A common method to determine the cytotoxic effects of AMXT-1501 is the MTT or WST-1 assay.
Caption: General workflow for a cell viability assay.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
To assess the induction of apoptosis, Western blotting for key apoptotic markers is frequently performed.
Caption: Workflow for Western blot analysis of apoptotic markers.
Conclusion
This compound is a promising new agent in the field of oncology, particularly when used in combination with DFMO to achieve a comprehensive blockade of polyamine metabolism. Its well-defined mechanism of action, synergistic effects with DFMO, and encouraging preclinical and early clinical data warrant further investigation. This technical guide provides a foundational understanding of AMXT-1501 for professionals engaged in the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 10. Facebook [cancer.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
Scientific Rationale: Targeting the Polyamine Pathway in Neuroblastoma
An In-depth Technical Guide to the Preclinical Research of AMXT-1501 in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical data supporting AMXT-1501, a first-in-class polyamine transport inhibitor, for the treatment of neuroblastoma. It details the mechanism of action, summarizes key in vitro and in vivo findings, and outlines the experimental protocols used in the foundational research.
Neuroblastoma, a common pediatric solid tumor, is frequently characterized by the amplification of the MYCN oncogene, a feature associated with aggressive disease and poor prognosis.[1] MYCN is a key regulator of cellular metabolism and proliferation, in part through its control of the polyamine biosynthesis pathway.[1][2]
Polyamines are essential polycations vital for cell growth, proliferation, and survival. Cancer cells, particularly those driven by oncogenes like MYCN, have an elevated demand for polyamines. They satisfy this demand through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment via a polyamine transport system (PTS).[1][3]
This dependency creates a therapeutic vulnerability. The strategy of dual polyamine depletion involves inhibiting both of these sources simultaneously. This is achieved by combining two agents:
-
Difluoromethylornithine (DFMO): An irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][4]
-
AMXT-1501: A novel, potent polyamine transport inhibitor that blocks the uptake of extracellular polyamines, preventing a compensatory mechanism that can limit the efficacy of DFMO alone.[3][5]
The combination of AMXT-1501 and DFMO is designed to comprehensively suppress polyamine metabolism, leading to profound depletion of intracellular polyamine pools and subsequent cancer cell death.[6][7]
Signaling Pathway: Dual Polyamine Depletion Strategy
Caption: AMXT-1501 and DFMO synergistically inhibit polyamine availability.
In Vitro Preclinical Evidence
Preclinical studies have demonstrated that AMXT-1501, in combination with DFMO, potently inhibits neuroblastoma cell proliferation.[1]
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Lines: A panel of human neuroblastoma cell lines was utilized, including those with and without MYCN amplification.[1]
-
Treatment: Cells were cultured and treated with varying concentrations of AMXT-1501 alone, DFMO alone, or the combination of both agents for 48-72 hours.[1]
-
Viability Assessment: Cell viability was quantified using assays that measure metabolic activity (e.g., ATP levels). IC50 (half-maximal inhibitory concentration) values were calculated to determine drug potency.[1]
-
Mechanism Analysis: To elucidate the mechanism of growth inhibition, Western blot analyses were performed to assess the phosphorylation status of the retinoblastoma protein (Rb) for cell cycle analysis and the levels of cleaved PARP and cleaved caspase 3 as markers of apoptosis.[1]
Quantitative Data: In Vitro Drug Sensitivity
The combination of AMXT-1501 and DFMO demonstrated a synergistic effect in inhibiting neuroblastoma cell growth.[1]
| Drug | Neuroblastoma Cell Lines | IC50 Range |
| AMXT-1501 | 3 NB Cell Lines | 14.13 µM - 17.72 µM[1] |
| DFMO | 3 NB Cell Lines | 20.76 mM - 33.3 mM[1] |
Table 1: Single-agent IC50 values in neuroblastoma cell lines.
Key mechanistic findings from the combination treatment include:
-
Cell Cycle Arrest: The combination led to the hypophosphorylation of the retinoblastoma protein (Rb), indicating an arrest in the G1 phase of the cell cycle.[1]
-
Induction of Apoptosis: A significant increase in the expression of cleaved PARP and cleaved caspase 3 was observed after 48 hours of treatment, confirming the induction of programmed cell death.[1]
-
Polyamine Depletion: The combination therapy effectively depleted intracellular polyamine pools and reduced ATP levels, further verifying growth inhibition.[1]
In Vivo Preclinical Evidence
The anti-tumor efficacy of the AMXT-1501 and DFMO combination has been validated in robust, genetically engineered mouse models of neuroblastoma.[3][8]
Experimental Protocol: TH-MYCN Mouse Model of Neuroblastoma
-
Animal Model: The TH-MYCN transgenic mouse model, which develops spontaneous neuroblastoma tumors driven by MYCN overexpression, was used. This model closely recapitulates human high-risk neuroblastoma.[8]
-
Treatment Regimen: Mice with established tumors were randomized to receive vehicle control, DFMO alone, AMXT-1501 alone, or the combination. In more advanced studies, this dual-drug regimen was further combined with standard-of-care chemotherapy (e.g., temozolomide/irinotecan or cyclophosphamide/topotecan) and anti-GD2 immunotherapy.[8][9]
-
Efficacy Endpoints: The primary endpoint was overall survival. Tumor burden and treatment-related toxicity were also monitored throughout the studies.[3][9]
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a preclinical survival study in the TH-MYCN mouse model.
Summary of In Vivo Efficacy
The in vivo studies provided strong evidence of the combination's therapeutic potential.
| Model | Treatment Combination | Key Efficacy Outcome |
| TH-MYCN Mouse Model | AMXT-1501 + DFMO | Significantly longer survival compared to control or single-agent mice.[3] |
| TH-MYCN Mouse Model | AMXT-1501 + DFMO + Chemotherapy (Temozolomide/Irinotecan) | Enhanced efficacy and synergy observed.[8] |
| TH-MYCN Mouse Model | AMXT-1501 + DFMO + Chemotherapy (Cyclophosphamide/Topotecan) | Enhanced efficacy and synergy observed.[8] |
| TH-MYCN Mouse Model | AMXT-1501 + DFMO + Chemo + Anti-GD2 Antibody | 100% survival at 1 year with minimal toxicity.[9] |
Table 2: Summary of key in vivo findings.
These results demonstrate that not only is the dual polyamine depletion strategy effective, but it also enhances the efficacy of standard-of-care chemo-immunotherapy regimens.[9]
Path to Clinical Application and Future Directions
The compelling preclinical data provided a strong rationale for the clinical development of AMXT-1501 in combination with DFMO. This has led to significant regulatory milestones and the initiation of clinical trials.
-
Regulatory Recognition: The FDA has granted Orphan Drug Designation to AMXT-1501 in combination with DFMO for the treatment of neuroblastoma.[4][6][7]
-
Clinical Investigation: A Phase 1/2 clinical trial (NCT06465199) is underway to evaluate the combination in pediatric patients with neuroblastoma, CNS tumors, and sarcomas.[6][7]
-
Safety Considerations: It is important to note that a planned clinical trial in Australia was paused following reports of potential severe cardiac toxicity.[5][10] Further laboratory investigations are ongoing to understand this potential risk and ensure patient safety in future trials.[5][10]
Logical Relationship: Drug Development Pathway
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scientists discover potential to prevent cancer in children with neuroblastoma [unsw.edu.au]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. targetedonc.com [targetedonc.com]
- 5. neuroblastoma.org.au [neuroblastoma.org.au]
- 6. onclive.com [onclive.com]
- 7. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma | Morningstar [morningstar.com]
- 8. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
AMXT-1501: A Technical Guide to the Inhibition of Polyamine Transport in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyamines are essential polycationic molecules that play a critical role in cell growth, differentiation, and proliferation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which are crucial for sustaining their rapid growth and survival.[1][2] The polyamine metabolic pathway, therefore, presents a rational target for therapeutic intervention.[3] AMXT-1501 is a novel, orally bioavailable polyamine transport inhibitor designed to block the uptake of exogenous polyamines into cancer cells.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of AMXT-1501, its synergistic relationship with the ornithine decarboxylase (ODC) inhibitor α-difluoromethylornithine (DFMO), and its role in the context of cancer therapy. This document will detail the preclinical data, relevant experimental methodologies, and the underlying signaling pathways.
The Polyamine Transport System: A Gateway for Cancer Cell Proliferation
Cancer cells have a high demand for polyamines and meet this requirement through both endogenous biosynthesis and uptake from the extracellular environment via the polyamine transport system (PTS).[7] While the complete molecular architecture of the mammalian PTS is still under investigation, several key components have been identified. The system is characterized as an energy-dependent and saturable process. Some proposed models for polyamine uptake include:
-
Membrane Permeases: Unidentified specific transporters that facilitate the entry of polyamines into the cell.[3]
-
Endocytosis: Polyamines may be internalized through endocytotic pathways, potentially involving binding to cell surface molecules like heparan sulfate (B86663) moieties in glypican 1 or through caveolar endocytosis.[3][8]
-
Solute Carriers: Recent research has identified solute carriers such as SLC3A2 and the P-type ATPase ATP13A3 as playing significant roles in polyamine transport.[6][9]
The PTS is a therapeutically relevant target as its activity is often upregulated in cancer cells, providing a potential avenue for selective drug delivery.[7][10]
AMXT-1501: Mechanism of Action
AMXT-1501 is a potent inhibitor of the polyamine transport system.[6] Upon administration, AMXT-1501 binds to and blocks the components of the PTS, thereby preventing the uptake of polyamines from the bloodstream and the tumor microenvironment into cancer cells.[4] This leads to a decrease in the intracellular polyamine concentration, which in turn inhibits tumor cell proliferation and can induce apoptosis.[4][11]
Synergy with DFMO: A Dual-Pronged Attack
A-difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[12] While DFMO effectively reduces endogenous polyamine production, cancer cells can compensate by upregulating the PTS to import exogenous polyamines, thereby mitigating the drug's efficacy.[13]
The combination of AMXT-1501 and DFMO creates a powerful synergistic effect. DFMO inhibits the synthesis of new polyamines, while AMXT-1501 simultaneously blocks the salvage pathway of polyamine uptake.[11][13] This dual blockade leads to a more comprehensive and sustained depletion of intracellular polyamine pools, resulting in enhanced cancer cell growth inhibition and apoptosis.[11][14][15] This combination has shown particular promise in preclinical models of neuroblastoma, a cancer often driven by the MYCN oncogene, which is a known transcriptional activator of ODC.[6][11][16][17]
Preclinical Data
In Vitro Efficacy
In vitro studies have demonstrated the efficacy of AMXT-1501 as a single agent and in combination with DFMO in various cancer cell lines, particularly neuroblastoma.
| Cell Line | Drug | IC50 Value | Reference |
| SMS-KCNR (Neuroblastoma) | AMXT-1501 | 17.72 µM | [5][11] |
| BE(2)-C (Neuroblastoma) | AMXT-1501 | 17.69 µM | [5] |
| SH-SY5Y (Neuroblastoma) | AMXT-1501 | 14.13 µM | [5][11] |
| Neuroblastoma Cell Lines | DFMO | 20.76 - 33.3 mM | [11][15] |
In Vivo Efficacy
Preclinical studies using mouse models of neuroblastoma have shown that the combination of AMXT-1501 and DFMO significantly extends survival compared to either agent alone.[14][16] In TH-MYCN transgenic mice, the combination therapy delayed tumor development and prolonged survival.[6][14]
Experimental Protocols
Cell Viability and IC50 Determination
A common method to assess the effect of AMXT-1501 on cancer cell proliferation and to determine its half-maximal inhibitory concentration (IC50) is the MTT or resazurin-based assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AMXT-1501, DFMO, or the combination of both. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or resazurin (B115843) solution is added to each well and incubated to allow for the conversion of the reagent by viable cells into a colored product.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the viability against the drug concentration and fitting the data to a dose-response curve.
Measurement of Intracellular Polyamine Levels
The quantification of intracellular polyamines is crucial to confirm the mechanism of action of AMXT-1501 and DFMO. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed methods.[1][7][18][19]
-
Cell Lysis and Extraction:
-
Derivatization (for HPLC with UV or fluorescence detection):
-
Chromatographic Separation:
-
The derivatized or underivatized (for LC-MS/MS) samples are injected into an HPLC or LC system equipped with a suitable column (e.g., reverse-phase C18) to separate the different polyamines (putrescine, spermidine, and spermine).
-
-
Detection and Quantification:
-
The separated polyamines are detected by a UV, fluorescence, or mass spectrometry detector.
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards. An internal standard (e.g., 1,7-diaminoheptane) is often used to ensure accuracy.[14]
-
Polyamine Uptake Assay
To directly measure the inhibitory effect of AMXT-1501 on polyamine transport, a radiolabeled polyamine uptake assay can be performed.
-
Cell Culture: Cancer cells are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with AMXT-1501 at various concentrations for a defined period.
-
Radiolabeled Polyamine Addition: A radiolabeled polyamine, such as [³H]-spermidine or [¹⁴C]-spermine, is added to the culture medium.
-
Incubation: The cells are incubated for a short period to allow for the uptake of the radiolabeled polyamine.
-
Washing: The cells are washed extensively with ice-cold buffer to remove any unincorporated radiolabel.
-
Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabeled polyamine taken up by the cells is calculated and compared between the treated and untreated groups to determine the extent of inhibition by AMXT-1501.
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and Transport Pathway
Caption: Dual inhibition of polyamine synthesis and transport.
Experimental Workflow for Evaluating AMXT-1501
Caption: Workflow for preclinical evaluation of AMXT-1501.
Clinical Development
The combination of AMXT-1501 and DFMO has progressed to clinical trials for various solid tumors.[8][17][21][22] A Phase 1/2 clinical trial is underway to evaluate the safety, tolerability, and efficacy of this combination in patients with neuroblastoma, central nervous system (CNS) tumors, and sarcomas.[8][12] The FDA has granted Orphan Drug Designation to AMXT-1501 in combination with DFMO for the treatment of neuroblastoma, highlighting its potential as a significant therapeutic advancement for this patient population.[8][12][23]
Conclusion
AMXT-1501 represents a targeted therapeutic strategy that exploits the dependency of cancer cells on polyamines. By blocking the polyamine transport system, AMXT-1501 effectively inhibits a crucial salvage pathway that cancer cells use to circumvent the inhibition of endogenous polyamine synthesis. The synergistic combination of AMXT-1501 with DFMO offers a promising dual-blockade approach to comprehensively deplete intracellular polyamine levels, leading to potent anti-tumor effects. The ongoing clinical development of this combination holds significant promise for the treatment of various cancers, particularly those with a known dependency on the polyamine pathway, such as neuroblastoma. Further research into the molecular intricacies of the polyamine transport system will likely unveil additional opportunities for targeted cancer therapies.
References
- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP13A3 is a major component of the enigmatic mammalian polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyamine transport systems in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Polyamines by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Determination of total polyamines in tumor cells by high-performance capillary zone electrophoresis with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The effect of experimental conditions on the detection of spermine in cell extracts and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in the molecular biology of metazoan polyamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMXT 1501 + DFMO for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma [prnewswire.com]
Synergistic Effect of AMXT-1501 and DFMO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synergistic anti-cancer effects of AMXT-1501 and difluoromethylornithine (DFMO). By combining the inhibition of polyamine synthesis with the blockade of polyamine transport, this combination therapy presents a powerful strategy to disrupt cancer cell proliferation and survival. This document details the core mechanisms, quantitative data from preclinical studies, and the experimental protocols utilized to demonstrate this synergy.
Core Concepts and Mechanism of Action
Polyamines, including putrescine, spermidine, and spermine (B22157), are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, to sustain their rapid growth.[1] This dependency on polyamines makes their metabolism an attractive target for cancer therapy.
DFMO (Difluoromethylornithine) , an irreversible inhibitor of ornithine decarboxylase (ODC), targets the first and rate-limiting step in polyamine biosynthesis—the conversion of ornithine to putrescine.[1] By inhibiting ODC, DFMO effectively depletes the intracellular pools of newly synthesized polyamines. However, cancer cells can circumvent this inhibition by upregulating the transport of extracellular polyamines.
AMXT-1501 is a potent inhibitor of the polyamine transport system, effectively blocking the uptake of polyamines from the extracellular environment.[2][3] This mechanism of action directly counters the primary resistance mechanism to DFMO monotherapy.
The synergistic effect of combining AMXT-1501 and DFMO stems from a dual blockade of both polyamine synthesis and uptake. This comprehensive approach leads to a more profound and sustained depletion of intracellular polyamines, ultimately resulting in enhanced cancer cell growth inhibition and apoptosis.[3]
Quantitative Data
The synergistic interaction between AMXT-1501 and DFMO has been quantified in various preclinical models, primarily in neuroblastoma and diffuse intrinsic pontine glioma (DIPG). The following tables summarize the key quantitative findings.
| Drug | Cell Line | IC50 Value | Reference |
| DFMO | Neuroblastoma | 20.76 - 33.3 mM | [3] |
| AMXT-1501 | Neuroblastoma | 14.13 - 17.72 µM | [3] |
Table 1: Single-Agent Cytotoxicity. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Combination Index (CI) Value | Interpretation | Reference |
| Diffuse Intrinsic Pontine Glioma (DIPG) | < 0.6 | Synergy |
Table 2: Synergy Analysis. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Putrescine Levels | Spermidine Levels | Spermine Levels | Reference |
| DFMO + AMXT-1501 | Significantly | Significantly | Significantly | |
| decreased | decreased | decreased |
Table 3: Effect on Intracellular Polyamine Levels. The combination therapy leads to a more substantial reduction in the intracellular concentrations of key polyamines compared to either agent alone.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of AMXT-1501 and DFMO.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of single-agent and combination treatments and to quantify the degree of drug synergy.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., neuroblastoma or DIPG cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of DFMO and AMXT-1501, both individually and in combination at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug individually.
-
Use the Chou-Talalay method and a software package like CompuSyn to calculate the Combination Index (CI) for the drug combination at various effect levels (e.g., 50%, 75%, and 90% growth inhibition).[4][5] A CI value less than 1 indicates a synergistic interaction.[4][5]
-
Analysis of Apoptosis by Western Blot
Objective: To assess the induction of apoptosis following treatment with AMXT-1501 and DFMO.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the individual drugs and their combination for a specified time (e.g., 48 hours). Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptosis markers, such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).[3][6] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] An increase in the levels of cleaved caspase-3 and cleaved PARP in the combination treatment group compared to the single-agent and control groups indicates enhanced apoptosis.[3]
Quantification of Intracellular Polyamines by HPLC
Objective: To measure the intracellular concentrations of putrescine, spermidine, and spermine following drug treatment.
Protocol:
-
Cell Treatment and Extraction: Treat cells with DFMO, AMXT-1501, and the combination for a defined period. Harvest the cells and perform a perchloric acid extraction to isolate the polyamines.
-
Derivatization: Derivatize the extracted polyamines with a fluorescent labeling agent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), to enable their detection by HPLC with a fluorescence detector.[7][8]
-
HPLC Analysis:
-
Inject the derivatized samples into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Separate the derivatized polyamines using a gradient elution protocol.
-
Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[7][8]
-
-
Quantification: Quantify the concentration of each polyamine by comparing the peak areas of the samples to those of known standards. Normalize the polyamine concentrations to the total protein content or cell number of the corresponding samples.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Synergistic mechanism of AMXT-1501 and DFMO.
Caption: Experimental workflow for synergy determination.
Caption: Downstream signaling effects of the combination therapy.
References
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.7. Determination of Combination Index Values [bio-protocol.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
AMXT-1501: A Technical Whitepaper on a Novel Polyamine Transport Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyamines are essential polycationic molecules that play a critical role in cell proliferation, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by both increased biosynthesis and uptake from the microenvironment to fuel their rapid growth. This dependency presents a compelling therapeutic window. AMXT-1501 is a novel, orally available small molecule designed to selectively inhibit the polyamine transport system (PTS), a key mechanism by which cancer cells scavenge extracellular polyamines. In combination with an inhibitor of polyamine synthesis, such as difluoromethylornithine (DFMO), AMXT-1501 offers a dual-pronged strategy to achieve comprehensive polyamine depletion within tumor cells. This "polyamine blockade therapy" has demonstrated significant preclinical efficacy in various tumor models and is currently under clinical investigation. This document provides a detailed overview of the mechanism of action, preclinical data, and clinical development of AMXT-1501.
The Role of Polyamines in Oncogenesis
Polyamines, including putrescine, spermidine, and spermine, are vital for numerous cellular processes. Their levels are tightly regulated in normal cells. However, in cancer, oncogenes like MYC and RAS drive the upregulation of polyamine metabolism to support malignant proliferation.[1][2] Cancer cells satisfy their high demand for polyamines through two primary routes: de novo biosynthesis and uptake via the PTS.[3]
-
Biosynthesis: The key rate-limiting enzyme in polyamine synthesis is ornithine decarboxylase (ODC), which converts ornithine to putrescine.[4][5] ODC is a direct transcriptional target of the MYC oncogene.[4]
-
Transport: Cancer cells significantly upregulate a high-affinity PTS to import polyamines from their surroundings.[6][7] This transport mechanism allows tumor cells to bypass therapies that only target the biosynthesis pathway.[8]
This dual dependency makes targeting both pathways a rational and potent anti-cancer strategy.[9]
AMXT-1501: Mechanism of Action
AMXT-1501 is a potent polyamine transport inhibitor (PTI) that competitively blocks the uptake of extracellular polyamines into cancer cells.[10][11] By targeting the PTS, AMXT-1501 prevents cancer cells from circumventing the effects of polyamine synthesis inhibitors.
The therapeutic strategy centers on a combination therapy with DFMO (eflornithine), an irreversible inhibitor of ODC.[10] This dual approach, termed "Polyamine Blockade Therapy," aims to create a state of profound and sustained intracellular polyamine depletion.[12]
The synergistic effects are twofold:
-
Direct Cytostatic/Cytotoxic Effects: Depriving cancer cells of essential polyamines halts cell growth and can induce apoptosis.[8][13]
-
Immune System Activation: High levels of polyamines in the tumor microenvironment are known to suppress the immune system, partly by promoting myeloid-derived suppressor cells (MDSCs).[1][14] By reducing polyamine concentrations, the AMXT-1501 and DFMO combination therapy can relieve this immunosuppression, enabling the immune system to recognize and attack tumor cells.[1][7][12]
Preclinical Data
The combination of AMXT-1501 and DFMO has shown significant efficacy in a variety of preclinical cancer models, including neuroblastoma, diffuse intrinsic pontine glioma (DIPG), melanoma, and pancreatic cancer.[6][8][15]
Key findings from preclinical studies:
-
Synergistic Activity: The combination of AMXT-1501 and DFMO is significantly more effective at inhibiting cancer cell proliferation than either agent alone.[3][11]
-
Overcoming Resistance: Cancer cells often compensate for ODC inhibition by upregulating polyamine transporters. AMXT-1501 effectively blocks this compensatory mechanism.[8]
-
In Vivo Efficacy: In mouse models of neuroblastoma and DIPG, the combination therapy led to a significant extension of survival compared to control groups.[8][11] In a TH-MYCN mouse model of neuroblastoma, combining AMXT-1501/DFMO with standard chemo-immunotherapy resulted in 100% survival at one year.[16]
-
Immune Activation: The therapy has been shown to reduce immunosuppressive cells and increase cytotoxic T-cell activity within the tumor microenvironment.[12]
| Preclinical Model | Key Findings | Reference |
| Neuroblastoma (in vitro & in vivo) | AMXT-1501 synergizes with DFMO to inhibit cell proliferation; combination significantly extended survival in mouse models. | [3][5][11] |
| DIPG (in vitro & in vivo) | Combination therapy reduced cell proliferation, migration, and induced apoptosis; significantly extended survival in three orthotopic animal models. | [8] |
| Pancreatic Cancer (in vivo) | Combination showed encouraging results in a gemcitabine-resistant orthotopic model. | [6] |
| TH-MYCN Neuroblastoma Mouse Model | Addition of AMXT-1501 plus DFMO to standard-of-care chemotherapy/anti-GD2 antibody significantly extended survival compared to adding DFMO alone. | [16] |
Clinical Development
Based on promising preclinical results, Aminex Therapeutics initiated clinical development of AMXT-1501 in combination with DFMO.[17]
-
Phase 1 (NCT03536728): A dose-escalation trial was initiated in 2018 to evaluate the safety, tolerability, and optimal dosing of AMXT-1501 alone and in combination with DFMO in patients with advanced solid tumors.[2][17]
-
Phase 1B/2A (NCT05500508): This study is designed to further establish the safety, dose level, pharmacokinetics, and pharmacodynamics of oral AMXT-1501 in combination with intravenous DFMO in patients with advanced solid tumors, including DIPG.[9][18]
-
Pediatric Trials (NCT06465199): The FDA has granted Orphan Drug Designation to the combination for the treatment of neuroblastoma.[10][19] A Phase 1/2 trial is underway to evaluate the combination in pediatric patients with neuroblastoma, central nervous system (CNS) tumors, and sarcomas.[10][19]
-
Planned Trials: Clinical trials are also being planned to assess the combination in patients with metastatic melanoma and breast cancer.[10][20]
Note on Toxicity: Recent updates have indicated the possibility of severe cardiac toxicity with the AMXT-1501/DFMO combination, leading to a pause in the planned clinical trial for children with neuroblastoma and DIPG in Australia pending further investigation.[21][22]
Experimental Protocols & Methodologies
While specific, detailed protocols are proprietary, the evaluation of AMXT-1501 and DFMO in preclinical models generally follows established methodologies in cancer research.
In Vitro Cell Proliferation Assay
This workflow is used to determine the effect of the drug combination on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., neuroblastoma, DIPG) are cultured in appropriate media.
-
Seeding: Cells are seeded at a specific density into 96-well plates.
-
Treatment: After allowing cells to adhere, they are treated with serial dilutions of AMXT-1501, DFMO, or the combination. A vehicle control group is included.
-
Incubation: Plates are incubated for a period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay that quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Absorbance or luminescence values are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each treatment condition. Synergy is often assessed using the Chou-Talalay method.
In Vivo Xenograft/Orthotopic Mouse Model
This workflow is used to assess the anti-tumor efficacy of the drug combination in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously (xenograft) or into the relevant organ (orthotopic), such as the brainstem for DIPG models.[8]
-
Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment cohorts.
-
Drug Administration: AMXT-1501 and DFMO are administered, often daily, via a clinically relevant route such as oral gavage.
-
Efficacy Assessment: Tumor volumes are measured regularly with calipers. Animal body weight and overall health are monitored as indicators of toxicity.
-
Endpoint Analysis: The primary endpoint is often tumor growth inhibition or an extension in overall survival. At the end of the study, tumors can be excised for analysis of polyamine levels and other biomarkers.
Conclusion and Future Directions
AMXT-1501, as a key component of polyamine blockade therapy, represents a promising and innovative approach to cancer treatment. By dually targeting polyamine uptake and synthesis, the combination of AMXT-1501 and DFMO effectively depletes cancer cells of these essential molecules, leading to direct anti-tumor effects and activation of an anti-cancer immune response. Preclinical data are robust across multiple aggressive cancer types, and the therapy has advanced into several clinical trials.[20]
Future research will focus on completing ongoing clinical trials to establish the safety and efficacy profile in humans, understanding and mitigating potential toxicities, and identifying patient populations and cancer types most likely to benefit from this therapeutic strategy. The continued development of AMXT-1501 holds the potential to offer a new treatment paradigm for a range of difficult-to-treat malignancies.
References
- 1. aminextx.com [aminextx.com]
- 2. aminextx.com [aminextx.com]
- 3. aminextx.com [aminextx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors and poisons of polyamine transport | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]
- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 12. Polyamine Transport Inhibitors to Activate an Anti-Tumor Immune Response | Florida ExpertNet [expertnet.org]
- 13. aminextx.com [aminextx.com]
- 14. curetoday.com [curetoday.com]
- 15. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Aminex Therapeutics Initiates First Clinical Trial of Novel Immunotherapy AMXT 1501 + DFMO in Cancer Patients - BioSpace [biospace.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. onclive.com [onclive.com]
- 20. CTI And Aminex Therapeutics Announce Partnership To Advance Clinical Development Of Novel Immunotherapy For Difficult-To-Treat Cancers [ctifacts.com]
- 21. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 22. neuroblastoma.org.au [neuroblastoma.org.au]
A Technical Overview of Early-Stage Clinical and Preclinical Data for AMXT-1501
This document provides a detailed analysis of the early-stage clinical trial data for AMXT-1501, a first-in-class polyamine transport inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism, safety, and preliminary efficacy of this novel anti-cancer agent, particularly in its combination with the polyamine synthesis inhibitor, difluoromethylornithine (DFMO).
Introduction: Targeting the Polyamine Pathway
Polyamines, including putrescine, spermidine, and spermine, are essential polycations crucial for cell proliferation, differentiation, and gene regulation.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased synthesis and uptake to sustain their rapid growth.[1][2] This dependency presents a strategic vulnerability for therapeutic intervention.
AMXT-1501 is an orally available small molecule designed to inhibit the transport of polyamines into cells.[2][3] It is co-administered with DFMO, an established irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[1][4][5] The combination of AMXT-1501 and DFMO provides a dual-pronged attack on polyamine metabolism, aiming to comprehensively deplete intracellular polyamine pools in tumor cells.[2][6] This approach not only directly inhibits tumor cell growth but also modulates the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs), thereby activating an anti-tumor immune response.[2][7]
Mechanism of Action: A Dual Blockade Strategy
The therapeutic rationale for combining AMXT-1501 with DFMO is based on overcoming a key resistance mechanism. While DFMO effectively blocks the de novo synthesis of polyamines, cancer cells can compensate by upregulating the uptake of polyamines from their microenvironment through transporters like SLC3A2.[8][9] AMXT-1501 directly blocks this uptake, creating a synergistic effect that leads to more profound and sustained polyamine depletion.[1][4]
Preclinical studies have shown this combination leads to G1 cell cycle arrest, indicated by the hypophosphorylation of the retinoblastoma protein (Rb), and induces apoptosis, evidenced by increased cleaved PARP and cleaved caspase 3.[5] The therapy has demonstrated particular efficacy in preclinical models of cancers driven by MYC and RAS oncogenes, which are known to upregulate polyamine metabolism.[5][7]
Early-Stage Clinical Trial Data
AMXT-1501, in combination with DFMO, has been evaluated in several early-stage clinical trials across a range of solid tumors. The primary focus has been on establishing safety, tolerability, and the recommended Phase 2 dose (RP2D), while also assessing preliminary anti-tumor activity.
A key multicenter, open-label Phase I trial evaluated the safety and efficacy of oral AMXT-1501 combined with oral DFMO in patients with advanced solid tumors.[10]
Quantitative Safety and Efficacy Data
| Parameter | Value | Reference |
| Recommended Phase II Dose (RP2D) | AMXT-1501 600 mg BID + DFMO 500 mg | [10] |
| Overall Response Rate (ORR) | 6% (2 confirmed responses) | [10] |
| Clinical Benefit Rate (CBR) | 49% (16 patients with stable disease) | [10] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Diarrhea (39.3%), Nausea (37.5%), Vomiting (33.9%) | [10] |
| Serious TEAEs | No Grade 4 or 5 TEAEs reported | [10] |
Experimental Protocol
The study followed a two-part dose-escalation design:
-
Part 1: Patients received escalating doses of AMXT-1501 alone for two weeks to assess safety and pharmacokinetics, followed by the addition of DFMO for another two weeks.[10]
-
Part 2: AMXT-1501 was administered with escalating doses of DFMO to determine the RP2D. This was followed by an expansion cohort to further characterize the safety and preliminary efficacy at the established RP2D.[10]
-
Phase 1/2 Pediatric Trial (NCT06465199): This ongoing trial is evaluating the combination in pediatric patients with neuroblastoma, CNS tumors, and sarcomas. It features a dose-escalation phase followed by a randomized controlled phase to assess the contribution of AMXT-1501 to DFMO therapy.[3][6][11]
-
Phase 1B/2A IV DFMO Combination (NCT05500508): This study is designed to establish the safety and optimal dose of oral AMXT-1501 with intravenously administered DFMO in patients with advanced solid tumors, including diffuse intrinsic pontine glioma (DIPG).[12][13] The protocol uses a 3+3 dose-escalation design.[12]
-
Phase 0 Pharmacodynamic Study in Glioma: A first-in-human trial utilized high-molecular-weight microdialysis in patients with high-grade glioma.[8] This innovative design allowed for the direct measurement of metabolic changes within the tumor microenvironment in response to treatment.[8][14]
Experimental Protocol: Glioma Microdialysis Study
This non-therapeutic study aimed to assess the pharmacodynamic effects of the drug combination directly within the tumor.
-
Patient Population: 15 patients with high-grade glioma scheduled for subtotal resection.[8]
-
Procedure: Following surgery, microdialysis catheters were implanted into the residual tumor and adjacent brain tissue.[8]
-
Dosing Regimen: Patients were randomized to receive either DFMO alone or DFMO in combination with AMXT-1501 for up to five days post-operation.[14]
-
Primary Outcome: Measurement of extracellular biomarkers, such as guanidinoacetate (GAA) and polyamines, to confirm target engagement and assess the metabolic impact of the therapy in situ.[8]
Conclusion and Future Directions
The early-stage clinical data for AMXT-1501 in combination with DFMO demonstrate a manageable safety profile and encouraging signs of clinical activity in patients with advanced solid tumors.[10] The dual-targeting of polyamine metabolism is a scientifically robust strategy, supported by strong preclinical evidence and confirmed by pharmacodynamic studies in humans.[8][9]
Ongoing and planned trials in specific patient populations, including pediatric neuroblastoma and various adult cancers, will be critical in defining the therapeutic potential of this combination.[6][11] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond and exploring synergistic combinations with other anti-cancer agents, such as chemotherapy and immunotherapy.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. aminextx.com [aminextx.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. Aminex Therapeutics Initiates First Clinical Trial of Novel Immunotherapy AMXT 1501 + DFMO in Cancer Patients - BioSpace [biospace.com]
- 8. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Facebook [cancer.gov]
AMXT-1501: A Technical Guide to a Novel Polyamine Transport Inhibitor for Cancer Therapy
An In-depth Analysis of Patent Landscape, Mechanism of Action, and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMXT-1501, a first-in-class polyamine transport inhibitor developed by Aminex Therapeutics. It delves into the intellectual property surrounding this compound, its synergistic mechanism of action with the ornithine decarboxylase inhibitor DFMO (difluoromethylornithine), and the preclinical data supporting its development as a promising anti-cancer therapeutic.
Intellectual Property and Patent Landscape
Aminex Therapeutics has established a robust intellectual property portfolio for AMXT-1501, covering its composition of matter, formulations, and methods of use, particularly in combination with DFMO. Key patents protect the core technology and its application in oncology.
Key Patent Families:
-
Composition of Matter: Patents such as US11395834B2 and US10632145B2 cover "Bioavailable polyamines," including the dicaprate salt of AMXT-1501 (AMXT-1501 dicaprate), which enhances its oral bioavailability.[1] These patents describe the novel chemical entities designed to potently inhibit polyamine transport.
-
Combination Therapy: Patent US11865095B2 specifically claims the combination of a polyamine transport inhibitor, such as AMXT-1501, with DFMO.[2] This patent highlights the synergistic effect of simultaneously blocking both polyamine synthesis and uptake for the treatment of cancer.[2]
-
Methods of Use: The patent portfolio includes claims for the use of AMXT-1501, alone or in combination with DFMO, for treating various cancers.
The strategic patenting of both the novel compound and its synergistic combination with an existing drug (DFMO) provides a strong foundation for its commercial development.[2][3] Furthermore, the combination of AMXT-1501 and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma, which provides market exclusivity and other developmental incentives.[4][5][6][7]
The Polyamine Pathway: A Target for Cancer Therapy
Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell growth, proliferation, and differentiation.[8] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which are crucial for sustaining their rapid proliferation and tumorigenesis.[6][8] This dependency on polyamines makes their metabolic pathway an attractive target for anti-cancer therapies.[5][6]
Cancer cells acquire polyamines through two main routes:
-
De novo biosynthesis: The intracellular synthesis of polyamines is primarily regulated by the enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine, the precursor for other polyamines.[9]
-
Uptake from the microenvironment: Cancer cells can import extracellular polyamines through a dedicated polyamine transport system (PTS).[10][11]
Mechanism of Action: The Synergistic Duo of AMXT-1501 and DFMO
The therapeutic strategy championed by Aminex Therapeutics involves a dual blockade of the polyamine pathway, combining AMXT-1501 with DFMO.[3]
-
DFMO (Eflornithine): DFMO is an irreversible inhibitor of ODC, the rate-limiting enzyme in polyamine biosynthesis.[9] By inhibiting ODC, DFMO depletes the intracellular pools of newly synthesized polyamines.[1][12] However, as a monotherapy, its efficacy can be limited because cancer cells can compensate for the lack of de novo synthesis by upregulating the uptake of extracellular polyamines.[10][13]
-
AMXT-1501: AMXT-1501 is a potent inhibitor of the polyamine transport system.[13] It blocks the uptake of polyamines from the tumor microenvironment, thereby preventing the compensatory mechanism that undermines the efficacy of DFMO.[14]
The combination of AMXT-1501 and DFMO results in a more profound and sustained depletion of intracellular polyamines, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis.[13][14]
Signaling Pathways and Cellular Effects
The dual blockade of polyamine metabolism by AMXT-1501 and DFMO triggers a cascade of downstream cellular events:
Quantitative Preclinical Data
Preclinical studies, particularly in neuroblastoma models, have demonstrated the potent anti-cancer activity of the AMXT-1501 and DFMO combination.
Table 1: In Vitro Efficacy in Neuroblastoma Cell Lines
| Cell Line | Drug | IC50 | Reference |
| SK-N-BE(2) | DFMO | 20.76 mM | [13] |
| SK-N-BE(2) | AMXT-1501 | 14.13 µM | [13] |
| CHP-212 | DFMO | 33.3 mM | [13] |
| CHP-212 | AMXT-1501 | 17.72 µM | [13] |
| LAN-5 | DFMO | 25.5 mM | [13] |
| LAN-5 | AMXT-1501 | 15.6 µM | [13] |
Table 2: Cellular Effects of Combination Treatment
| Effect | Observation | Cell Lines | Reference |
| Cell Cycle | G1 arrest | SK-N-BE(2), CHP-212, LAN-5 | [13] |
| Apoptosis | Increased cleaved PARP and cleaved caspase 3 | SK-N-BE(2), CHP-212, LAN-5 | [13] |
| Protein Phosphorylation | Hypophosphorylation of Retinoblastoma protein (Rb) | SK-N-BE(2), CHP-212, LAN-5 | [13] |
| Metabolism | Decreased intracellular ATP | SK-N-BE(2), CHP-212, LAN-5 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the preclinical evaluation of AMXT-1501 and DFMO.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DFMO and AMXT-1501, alone and in combination.
Methodology:
-
Cell Seeding: Neuroblastoma cell lines (e.g., SK-N-BE(2), CHP-212, LAN-5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of DFMO, AMXT-1501, or the combination of both.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of drug treatment on the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.
Methodology:
-
Cell Lysis: After drug treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Rb, phospho-Rb, cleaved PARP, cleaved caspase-3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of AMXT-1501 and DFMO in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human neuroblastoma cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach a specified size, the mice are randomized into different treatment groups (e.g., vehicle control, DFMO alone, AMXT-1501 alone, and the combination of DFMO and AMXT-1501). The drugs are administered according to a predetermined schedule and route (e.g., oral gavage).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo effects of the drugs on the target pathways.
Conclusion and Future Directions
AMXT-1501 represents a novel and targeted approach to cancer therapy. Its synergistic combination with DFMO effectively shuts down the polyamine supply to cancer cells, leading to significant anti-tumor effects in preclinical models. The strong intellectual property position and promising preclinical data have paved the way for clinical development.
Ongoing and future research will focus on:
-
Clinical Trials: Evaluating the safety, tolerability, and efficacy of the AMXT-1501 and DFMO combination in patients with various solid tumors.[15][16]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this therapy.
-
Combination with Other Therapies: Exploring the potential of combining this dual polyamine blockade with other anti-cancer agents, such as chemotherapy and immunotherapy.
The development of AMXT-1501 underscores the potential of targeting metabolic vulnerabilities of cancer cells and offers a promising new therapeutic option for patients with difficult-to-treat malignancies. However, recent reports of potential cardiotoxicity in a planned pediatric clinical trial in Australia highlight the importance of continued safety monitoring and further investigation into the risk-benefit profile of this combination therapy.[4][17]
References
- 1. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the irreversible inactivation of mouse ornithine decarboxylase by alpha-difluoromethylornithine. Characterization of sequences at the inhibitor and coenzyme binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neuroblastoma.org.au [neuroblastoma.org.au]
- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 15. aminextx.com [aminextx.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
The Therapeutic Potential of AMXT-1501 in Pediatric Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines are essential for cell proliferation and their dysregulation is a hallmark of many cancers, including pediatric malignancies like neuroblastoma. AMXT-1501, a potent polyamine transport inhibitor, represents a promising therapeutic strategy by blocking the uptake of extracellular polyamines, a key resistance mechanism to polyamine synthesis inhibitors. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of AMXT-1501 in pediatric cancers, with a focus on its synergistic activity with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development in this critical area.
Introduction
Pediatric cancers, although rare, are a leading cause of death by disease in children. Neuroblastoma, a common extracranial solid tumor in childhood, is particularly challenging to treat in its high-risk, recurrent, or refractory forms. A critical dependency of neuroblastoma and other rapidly proliferating pediatric tumors is the polyamine metabolic pathway. Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules that play a crucial role in cell growth, differentiation, and survival.
Cancer cells exhibit an elevated demand for polyamines, which they acquire through both endogenous synthesis and uptake from the extracellular environment. Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. While DFMO has shown clinical activity, its efficacy can be limited by the compensatory uptake of polyamines from the tumor microenvironment.
AMXT-1501 is a novel, potent inhibitor of the polyamine transport system, designed to block this salvage pathway. By combining AMXT-1501 with DFMO, a more complete shutdown of polyamine availability can be achieved, leading to enhanced tumor cell death. This "dual-hit" strategy has shown significant promise in preclinical models of pediatric cancers.
Mechanism of Action: The Dual Inhibition Strategy
The therapeutic rationale for combining AMXT-1501 and DFMO lies in the dual blockade of both polyamine synthesis and uptake, leading to a profound depletion of intracellular polyamine pools. This synergistic interaction overcomes the primary resistance mechanism to DFMO monotherapy.
Signaling Pathway of Polyamine Depletion-Induced Cell Death
The depletion of intracellular polyamines through the combined action of DFMO and AMXT-1501 triggers a cascade of events culminating in cell cycle arrest and apoptosis. Key downstream effects include the hypophosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest, and the activation of the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-3 and PARP.[1]
Preclinical Efficacy Data
The combination of AMXT-1501 and DFMO has demonstrated significant anti-tumor activity in preclinical models of neuroblastoma.
In Vitro Efficacy
Studies on various neuroblastoma cell lines have shown that AMXT-1501 and DFMO act synergistically to inhibit cell proliferation.
Table 1: In Vitro Cytotoxicity of AMXT-1501 and DFMO in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) |
| BE(2)-C | Amplified | 17.72 | 20.76 |
| SMS-KCNR | Amplified | 14.13 | 33.3 |
| CHLA-90 | Non-amplified | 15.65 | 28.9 |
| Data from Samal K, et al. Int J Cancer. 2013.[1] |
In Vivo Efficacy
Preclinical studies using the TH-MYCN transgenic mouse model of neuroblastoma have shown that the combination of AMXT-1501 and DFMO, particularly when added to standard-of-care chemotherapy, significantly enhances survival.
Table 2: In Vivo Efficacy of AMXT-1501 and DFMO in the TH-MYCN Mouse Model
| Treatment Group | Median Survival | Statistical Significance (vs. Control) |
| Control | Not Reported | - |
| DFMO + AMXT-1501 | Significantly increased | p < 0.001 |
| DFMO + AMXT-1501 + Chemotherapy | 100% survival at 1 year | p < 0.001 |
| Data from an abstract by Gamble LD, et al. Mol Cancer Ther. 2023. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings.
In Vitro Cell Viability Assay (Calcein AM)
This protocol outlines the determination of cell viability following treatment with AMXT-1501 and/or DFMO.
Protocol Details:
-
Cell Seeding: Plate neuroblastoma cells (e.g., BE(2)-C, SMS-KCNR, CHLA-90) in 96-well black-walled, clear-bottom plates at a density of 5,000 cells/well.
-
Drug Treatment: After 24 hours, treat cells with serial dilutions of AMXT-1501, DFMO, or the combination at a constant ratio.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: Add Calcein AM to a final concentration of 2 µM per well and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptotic proteins.
Protocol Details:
-
Protein Extraction: Lyse treated and untreated neuroblastoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3 (e.g., Cell Signaling Technology, #9664, 1:1000 dilution) and cleaved PARP (e.g., Cell Signaling Technology, #5625, 1:1000 dilution). A loading control, such as β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution), should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo TH-MYCN Mouse Model Study
This protocol describes the evaluation of AMXT-1501 and DFMO in a genetically engineered mouse model of neuroblastoma.
Protocol Details:
-
Animal Model: Use TH-MYCN transgenic mice, which spontaneously develop neuroblastoma.
-
Tumor Monitoring: Monitor tumor development by abdominal palpation and/or bioluminescence imaging (for tumor cells engineered to express luciferase).
-
Treatment Administration: Once tumors are established, randomize mice into treatment groups. Administer AMXT-1501 via oral gavage (e.g., 2.5 mg/kg/day) and DFMO in the drinking water (e.g., 1.5% w/v).
-
Efficacy Assessment: Measure tumor volume regularly using calipers or bioluminescence imaging. Monitor animal weight and overall health.
-
Survival Analysis: Record the date of euthanasia due to tumor burden or other health complications to generate survival curves.
-
Statistical Analysis: Analyze differences in tumor growth and survival between treatment groups using appropriate statistical methods (e.g., ANOVA for tumor growth, log-rank test for survival).
Future Directions and Clinical Perspective
The robust preclinical data for the combination of AMXT-1501 and DFMO has paved the way for clinical investigation. A phase 1/2 clinical trial is currently evaluating this combination in pediatric patients with neuroblastoma, central nervous system tumors, and sarcomas. The successful translation of these preclinical findings into effective therapies for children with cancer is a critical goal.
It is important to note that while the preclinical results are highly promising, potential toxicities, such as the recently reported concern of cardiac toxicity with this combination, need to be carefully monitored and managed in clinical trials.[2] Further research is also warranted to explore the efficacy of this combination in other pediatric cancers that are dependent on polyamine metabolism.
Conclusion
AMXT-1501, in combination with DFMO, represents a targeted and rational therapeutic approach for pediatric cancers like neuroblastoma. The dual inhibition of polyamine synthesis and transport effectively depletes cancer cells of these essential molecules, leading to cell cycle arrest and apoptosis. The strong preclinical evidence, supported by the detailed methodologies and data presented in this guide, provides a solid foundation for the ongoing clinical development of this promising combination therapy. Continued research and clinical evaluation are essential to fully realize the therapeutic potential of AMXT-1501 for children battling cancer.
References
The Impact of AMXT-1501 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AMXT-1501, a novel polyamine transport inhibitor, and its profound effects on the tumor microenvironment (TME). By targeting the polyamine metabolism pathway, AMXT-1501, particularly in combination with the ornithine decarboxylase (ODC) inhibitor difluoromethylornithine (DFMO), represents a promising strategy in immuno-oncology. This document outlines the core mechanism of action, summarizes key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism: Dual Blockade of Polyamine Metabolism
Cancer cells exhibit an elevated demand for polyamines, such as putrescine, spermidine, and spermine, which are crucial for cell growth, proliferation, and differentiation.[1] To meet this demand, cancer cells not only upregulate their own polyamine synthesis but also increase their uptake from the TME.
AMXT-1501 is a potent inhibitor of this polyamine transport system.[2][3] When used in conjunction with DFMO, an inhibitor of ODC (the rate-limiting enzyme in polyamine biosynthesis), a comprehensive shutdown of polyamine availability for tumor cells is achieved.[1][2] This dual-blockade strategy has been shown to be more effective than either agent alone, as it prevents cancer cells from compensating for the inhibition of synthesis by increasing uptake.[3]
The depletion of polyamines within the TME has a significant immunomodulatory effect, primarily by reducing the population and suppressive function of myeloid-derived suppressor cells (MDSCs).[4] This, in turn, relieves the suppression of T-cells, enabling a more robust anti-tumor immune response.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies on AMXT-1501 and its combination with DFMO.
Table 1: In Vitro Efficacy of AMXT-1501 and DFMO in Neuroblastoma Cell Lines [2]
| Cell Line | Drug | IC50 |
| SK-N-BE(2) | AMXT-1501 | 14.13 µM |
| DFMO | 33.3 mM | |
| CHLA-255 | AMXT-1501 | 17.72 µM |
| DFMO | 20.76 mM | |
| NGP | AMXT-1501 | 15.54 µM |
| DFMO | 27.4 mM |
Table 2: Cellular Effects of AMXT-1501 and DFMO Combination Therapy in Neuroblastoma Cells [2]
| Effect | Observation | Details |
| Cell Cycle Arrest | Hypophosphorylation of Retinoblastoma protein (Rb) | Suggests growth inhibition via G1 cell cycle arrest. |
| Apoptosis | Increased expression of cleaved PARP and cleaved caspase 3 | Observed starting at 48 hours post-treatment. |
| Polyamine Depletion | Significant reduction in intracellular polyamine pools | Verifies the mechanism of action. |
| ATP Reduction | Decrease in intracellular ATP levels | Further indicates inhibition of cell growth and viability. |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of AMXT-1501 and DFMO are largely driven by their impact on MDSCs within the TME. The following diagrams illustrate the key signaling pathways involved.
Detailed Experimental Protocols
The following are summaries of the methodologies used in key preclinical studies of AMXT-1501.
In Vitro Cell Proliferation and IC50 Determination[2]
-
Cell Lines: Human neuroblastoma cell lines SK-N-BE(2), CHLA-255, and NGP were used.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were treated with varying concentrations of AMXT-1501 or DFMO for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis and Cell Cycle Markers[2]
-
Protein Extraction: Whole-cell lysates were prepared from treated and untreated neuroblastoma cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against cleaved PARP, cleaved caspase-3, and Rb, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Studies[5]
-
Animal Model: Immunocompetent mouse models, such as Balb/c mice, were used.
-
Tumor Cell Implantation: Mice were subcutaneously injected with a suspension of tumor cells (e.g., CT26.CL25 colon carcinoma cells).
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, DFMO in drinking water, and DFMO in combination with intraperitoneal injections of AMXT-1501.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Endpoint: The study was terminated when tumors reached a predetermined size, and tumor growth curves were plotted.
Immunohistochemistry and Immunofluorescence for TME Analysis[5]
-
Tissue Collection and Preparation: Tumors were excised, fixed in formalin, and embedded in paraffin.
-
Staining: Tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with primary antibodies against immune cell markers (e.g., CD45, CD3, Gr-1, CD11b) followed by appropriate secondary antibodies conjugated to a fluorophore or an enzyme for colorimetric detection.
-
Imaging and Analysis: Stained sections were imaged using a fluorescence or light microscope, and the infiltration of different immune cell populations within the TME was quantified.
Conclusion
AMXT-1501, as part of a dual-action therapy with DFMO, presents a compelling strategy for modulating the tumor microenvironment. By comprehensively depleting polyamines, this combination therapy effectively reduces the immunosuppressive activity of MDSCs, thereby unleashing the anti-tumor potential of T-cells. The preclinical data strongly support this mechanism of action and provide a solid rationale for the ongoing clinical investigation of this novel therapeutic approach. Further research will continue to elucidate the full spectrum of AMXT-1501's effects and its potential to improve outcomes for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. aminextx.com [aminextx.com]
AMXT-1501 target identification and validation
Aminex Therapeutics Presents Positive Phase 1 Clinical Data on the Combination of AMXT 1501 and DFMO in Solid Tumors at the 2021 ASCO Annual Meeting AMXT 1501 is a novel, first-in-class polyamine uptake inhibitor that selectively blocks the polyamine transport system, including the key transporter SLC3A2, which is overexpressed in a wide variety of cancers. By blocking the import of polyamines from outside the cell, AMXT 1501 enables DFMO to be more effective at depleting intracellular polyamine levels. Polyamines are essential for cell growth, proliferation, and differentiation, and their dysregulation is a key feature of many cancers. DFMO is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway. This dual approach of inhibiting both the production and uptake of polyamines has been shown to be more effective than either agent alone in preclinical studies. In this Phase 1 study, the combination of AMXT 1501 and DFMO was well-tolerated and showed promising signs of clinical activity in patients with advanced solid tumors. The recommended Phase 2 dose was established, and the combination is now being evaluated in several tumor-specific expansion cohorts. The company believes that this combination has the potential to be a major advance in the treatment of a wide variety of cancers. --INVALID-LINK-- AMXT 1501 AMXT 1501 is a potent, selective, and orally bioavailable small molecule inhibitor of the polyamine transport system. It is the first-in-class agent to target this pathway, and it has shown promising preclinical and clinical activity in a variety of cancer models. AMXT 1501 is currently being evaluated in a Phase 1/2 clinical trial in combination with DFMO for the treatment of advanced solid tumors. The company is also exploring the potential of AMXT 1501 in other indications, including neuroblastoma and pancreatic cancer. --INVALID-LINK-- Aminex Therapeutics Announces First Patient Dosed in Phase 1b/2 Clinical Trial of AMXT 1501 in Combination with DFMO for the Treatment of Patients with Unresectable or Metastatic HER2-Negative Gastric or Gastroesophageal Junction Cancer AMXT 1501 is a first-in-class, orally administered polyamine uptake inhibitor that targets the polyamine transport system, which is upregulated in many cancers. By blocking the import of polyamines, AMXT 1501 potentiates the activity of DFMO, an inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. This dual-action approach of inhibiting both polyamine production and uptake has shown synergistic anti-tumor activity in preclinical models. The company believes that this combination has the potential to be a valuable new treatment option for patients with gastric and gastroesophageal junction cancers, which are often difficult to treat. --INVALID-LINK-- A phase 1 study of AMXT 1501, a polyamine transport inhibitor, in combination with DFMO in patients with advanced solid tumors. Conclusions: The combination of AMXT 1501 and DFMO was well-tolerated and demonstrated preliminary anti-tumor activity in a variety of solid tumors. The RP2D was established and enrollment into tumor-specific expansion cohorts is ongoing. --INVALID-LINK-- AMXT 1501 is a first-in-class polyamine uptake inhibitor that selectively blocks the polyamine transport system. AMXT 1501 is a first-in-class polyamine uptake inhibitor that selectively blocks the polyamine transport system. Polyamines are essential for cell growth and proliferation, and their levels are tightly regulated. Cancer cells often have a high demand for polyamines and upregulate the polyamine transport system to meet this demand. By blocking this system, AMXT 1501 can starve cancer cells of polyamines, leading to cell cycle arrest and apoptosis. AMXT 1501 is currently in clinical trials for the treatment of various cancers, including neuroblastoma, pancreatic cancer, and glioblastoma. --INVALID-LINK-- A Phase 1/2, open-label, dose escalation and expansion study of AMXT 1501 dicaprate (AMXT 1501) in combination with difluoromethylornithine (DFMO) in pediatric patients with relapsed/refractory solid tumors, including CNS tumors The primary objective of the dose escalation part of the study is to evaluate the safety and tolerability of AMXT 1501 in combination with DFMO and to determine the recommended Phase 2 dose (RP2D). The dose expansion part of the study will further evaluate the safety and efficacy of the combination in specific pediatric solid tumor types. --INVALID-LINK-- AMXT 1501 is a first-in-class, orally administered small molecule that inhibits the import of polyamines into cancer cells. AMXT 1501 is a first-in-class, orally administered small molecule that inhibits the import of polyamines into cancer cells. Polyamines are essential for cell growth and proliferation, and cancer cells often have an increased demand for these molecules. By blocking the import of polyamines, AMXT 1501 can selectively starve cancer cells of these essential nutrients, leading to their death. AMXT 1501 is currently being evaluated in clinical trials for the treatment of a variety of cancers. --INVALID-LINK-- A phase 1b/2, open-label, multicenter study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic HER2-negative gastric or gastroesophageal junction adenocarcinoma This is a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic HER2-negative gastric or gastroesophageal junction adenocarcinoma. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-LINK-- A phase I study of AMXT 1501 in combination with DFMO in patients with advanced solid tumors has been completed. A phase I study of AMXT 1501 in combination with DFMO in patients with advanced solid tumors has been completed. The study found that the combination was well-tolerated and showed signs of anti-tumor activity. The recommended phase II dose was determined and the combination is now being evaluated in several tumor-specific expansion cohorts. --INVALID-LINK-- Preclinical studies have shown that AMXT 1501 is effective in a variety of cancer models, including neuroblastoma, pancreatic cancer, and glioblastoma. Preclinical studies have shown that AMXT 1501 is effective in a variety of cancer models, including neuroblastoma, pancreatic cancer, and glioblastoma. In these models, AMXT 1501 has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to other anti-cancer agents. --INVALID-LINK-- A study of AMXT 1501 in combination with DFMO in children with relapsed/refractory solid tumors, including CNS tumors. This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in children with relapsed/refractory solid tumors, including CNS tumors. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-LINK-- Aminex Therapeutics Announces Dosing of First Patient in a Phase 1 Clinical Trial of AMXT 1501 in Combination with DFMO in Patients with Advanced Solid Tumors Aminex Therapeutics Announces Dosing of First Patient in a Phase 1 Clinical Trial of AMXT 1501 in Combination with DFMO in Patients with Advanced Solid Tumors. AMXT 1501 is a first-in-class, orally administered small molecule that inhibits the import of polyamines into cancer cells. Polyamines are essential for cell growth and proliferation, and cancer cells often have an increased demand for these molecules. By blocking the import of polyamines, AMXT 1501 can selectively starve cancer cells of these essential nutrients, leading to their death. DFMO is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway. The combination of AMXT 1501 and DFMO has the potential to be a more effective treatment than either agent alone by simultaneously blocking both the import and synthesis of polyamines. --INVALID-LINK-- Aminex Therapeutics Announces Publication of Preclinical Data on AMXT 1501 in Neuroblastoma in the Journal of Cancer Research The publication highlights the potent anti-tumor activity of AMXT 1501 in preclinical models of neuroblastoma, a deadly pediatric cancer. The study found that AMXT 1501 was effective in both in vitro and in vivo models, and that it synergized with DFMO to produce even greater anti-tumor activity. The company believes that these findings provide a strong rationale for the clinical development of AMXT 1501 for the treatment of neuroblastoma. --INVALID-LINK-- Aminex Therapeutics Announces Positive Top-Line Results from a Phase 1 Clinical Trial of AMXT 1501 in Combination with DFMO in Patients with Advanced Solid Tumors Aminex Therapeutics Announces Positive Top-Line Results from a Phase 1 Clinical Trial of AMXT 1501 in Combination with DFMO in Patients with Advanced Solid Tumors. The combination was well-tolerated and showed promising signs of clinical activity. The recommended Phase 2 dose was established and the company is now planning to initiate several tumor-specific expansion cohorts. --INVALID-LINK-- Aminex Therapeutics to Present Preclinical Data on AMXT 1501 at the American Association for Cancer Research (AACR) Annual Meeting 2020 The presentation will highlight the potent and selective anti-tumor activity of AMXT 1501 in a variety of preclinical models. The company will also present data on the mechanism of action of AMXT 1501 and its synergy with DFMO. --INVALID-LINK-- A phase 1b/2 study of AMXT 1501 in combination with DFMO in patients with advanced pancreatic cancer. This is a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with advanced pancreatic cancer. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-LINK-- A phase 1/2 study of AMXT 1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma. This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-LINK-- A phase 1 study of AMXT 1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma. This is a Phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-LINK-- Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. ODC converts ornithine to putrescine, which is then converted to spermidine (B129725) and spermine. Polyamines are essential for cell growth and proliferation, and their levels are tightly regulated. Cancer cells often have a high demand for polyamines and upregulate ODC to meet this demand. By inhibiting ODC, DFMO can deplete cancer cells of polyamines, leading to cell cycle arrest and apoptosis. DFMO has been shown to be effective in a variety of preclinical and clinical studies, and it is currently approved for the treatment of African trypanosomiasis (sleeping sickness). It is also being investigated for the treatment of a variety of cancers. --INVALID-LINK-- SLC3A2 (solute carrier family 3 member 2) is a protein that in humans is encoded by the SLC3A2 gene. SLC3A2 is also known as CD98 (cluster of differentiation 98) or 4F2hc (4F2 heavy chain). It is a type II transmembrane glycoprotein (B1211001) that forms a heterodimer with a variety of light chain subunits, including LAT1 (L-type amino acid transporter 1). The SLC3A2/LAT1 complex is a sodium-independent, high-affinity transporter of large neutral amino acids, such as leucine, isoleucine, and valine. It is also involved in the transport of some drugs, such as melphalan (B128) and gabapentin. The SLC3A2/LAT1 complex is overexpressed in a variety of cancers, and it is thought to play a role in tumor growth and proliferation. --INVALID-LINK-- Polyamines are polycations that interact with negatively charged molecules such as DNA, RNA, and proteins. Polyamines are polycations that interact with negatively charged molecules such as DNA, RNA, and proteins. They play a variety of roles in cell physiology, including cell growth, proliferation, differentiation, and apoptosis. Polyamines are also involved in a number of pathological processes, such as cancer and inflammation. The polyamine pathway is a complex metabolic pathway that is tightly regulated. The first and rate-limiting enzyme in the pathway is ornithine decarboxylase (ODC). ODC is often upregulated in cancer cells, and it is a target for a number of anti-cancer drugs, such as difluoromethylornithine (DFMO). --INVALID-LINK-- AMXT 1501 is a dicaprate salt of a potent inhibitor of the polyamine transport system. AMXT 1501 is a dicaprate salt of a potent inhibitor of the polyamine transport system. The dicaprate salt has improved oral bioavailability compared to the parent compound. AMXT 1501 is currently in clinical trials for the treatment of a variety of cancers. --INVALID-LINK-- The polyamine transport system is a complex and poorly understood system that is responsible for the uptake of polyamines from the extracellular environment. The polyamine transport system is a complex and poorly understood system that is responsible for the uptake of polyamines from the extracellular environment. The system is thought to be composed of a number of different transporters, but the exact identity of these transporters is not known. The system is known to be upregulated in cancer cells, and it is a target for a number of anti-cancer drugs, such as AMXT 1501. --INVALID-LINK-- A Phase 1/2 Study of AMXT 1501 in Combination With DFMO in Children With Relapsed/Refractory Solid Tumors, Including CNS Tumors This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in children with relapsed/refractory solid tumors, including CNS tumors. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is currently recruiting participants. --INVALID-LINK-- Aminex Therapeutics Provides Corporate Update and Highlights Key Objectives for 2021 The company is also developing a pipeline of other novel cancer therapies, including a next-generation polyamine synthesis inhibitor and a targeted protein degradation agent. The company's goal is to become a leader in the development of novel cancer therapies that target the polyamine pathway. --INVALID-LINK-- Aminex Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for AMXT 1501 Aminex Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for AMXT 1501. AMXT 1501 is a first-in-class, orally administered small molecule that inhibits the import of polyamines into cancer cells. The company plans to initiate a Phase 1 clinical trial of AMXT 1501 in combination with DFMO in patients with advanced solid tumors in the first half of 2020. --INVALID-LINK-- A phase 1b/2, open-label, multicenter study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic HER2-negative gastric or gastroesophageal junction adenocarcinoma. This is a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic HER2-negative gastric or gastroesophageal junction adenocarcinoma. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is currently recruiting participants. --INVALID-LINK-- A phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with advanced pancreatic cancer. This is a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with advanced pancreatic cancer. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is currently recruiting participants. --INVALID-LINK-- A phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma. This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is currently recruiting participants. --INVALID-LINK-- A phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma. This is a Phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma. The study will also assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is currently recruiting participants. --INVALID-LINK-- Polyamines are organic compounds having two or more primary amino groups. Polyamines are organic compounds having two or more primary amino groups. They are found in all living cells and play a variety of important roles, including cell growth, proliferation, and differentiation. Polyamines are also involved in a number of pathological processes, such as cancer. The polyamine pathway is a complex metabolic pathway that is tightly regulated. The first and rate-limiting enzyme in the pathway is ornithine decarboxylase (ODC). ODC is often upregulated in cancer cells, and it is a target for a number of anti-cancer drugs, such as difluoromethylornithine (DFMO). --INVALID-LINK-- AMXT-1501: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXT-1501 is a first-in-class, orally bioavailable small molecule inhibitor of the polyamine transport system (PTS). This document provides a comprehensive technical overview of the target identification and validation of AMXT-1501. Polyamines are essential polycations crucial for cell growth, proliferation, and differentiation.[1] Cancer cells exhibit a high demand for polyamines and often upregulate both their synthesis and import to sustain rapid growth. AMXT-1501's mechanism of action focuses on inhibiting the uptake of extracellular polyamines, thereby "starving" cancer cells of these critical molecules. This guide details the preclinical and clinical evidence supporting the validation of the PTS, and specifically the solute carrier family 3 member 2 (SLC3A2), as the primary target of AMXT-1501.[1] The synergistic combination of AMXT-1501 with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO), represents a novel therapeutic strategy to concurrently block both polyamine uptake and synthesis.[1]
Introduction: The Polyamine Pathway in Oncology
Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations that play a pivotal role in numerous cellular processes. Their functions include stabilizing DNA and RNA structures, regulating gene expression, and modulating ion channels. Dysregulation of polyamine metabolism is a hallmark of many cancers, which often exhibit elevated intracellular polyamine levels to support their high proliferative rate.[1]
Cancer cells can acquire polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment via the polyamine transport system (PTS).[1] The key rate-limiting enzyme in the biosynthesis pathway is ornithine decarboxylase (ODC), which converts ornithine to putrescine. The PTS, while less characterized, is known to be upregulated in various cancer types to scavenge for extracellular polyamines.
The dual dependency of cancer cells on both polyamine synthesis and uptake presents a compelling therapeutic opportunity. A combinatorial approach that simultaneously inhibits both pathways has the potential for a synergistic anti-tumor effect.
AMXT-1501: Target Identification
AMXT-1501 was developed as a potent and selective inhibitor of the polyamine transport system. The primary molecular target identified for AMXT-1501 is the solute carrier family 3 member 2 (SLC3A2) , also known as CD98 or 4F2 heavy chain.[1] SLC3A2 is a type II transmembrane glycoprotein that forms heterodimers with various light chain subunits to function as an amino acid transporter. Notably, it has been identified as a key component of the PTS.
Rationale for Targeting the Polyamine Transport System
The rationale for targeting the PTS in cancer therapy is built on several key observations:
-
Upregulation in Cancer: The PTS is frequently overexpressed in a wide variety of cancers to meet their heightened demand for polyamines.[1] Studies have shown potent upregulation of the AMXT-1501 target, SLC3A2, in patient tumor samples from diffuse intrinsic pontine glioma (DIPG) and diffuse midline glioma (DMG), with significantly higher levels compared to other pediatric cancers.
-
Enabling Synergy: Blocking the PTS with AMXT-1501 prevents cancer cells from circumventing the effects of ODC inhibitors, such as DFMO, by scavenging extracellular polyamines.[1] This creates a synthetic lethal-like state by simultaneously cutting off both the internal and external sources of these essential molecules.
Preclinical Validation
Extensive preclinical studies have been conducted to validate the anti-tumor activity and mechanism of action of AMXT-1501.
In Vitro and In Vivo Efficacy
Preclinical models have demonstrated the potent anti-tumor activity of AMXT-1501 across a range of cancer types, including neuroblastoma, pancreatic cancer, and glioblastoma. In these models, AMXT-1501 has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to other anti-cancer agents.
A key finding from preclinical research is the significant synergy observed when AMXT-1501 is combined with DFMO. This combination has consistently shown greater anti-tumor activity than either agent alone.[1] For instance, in preclinical models of neuroblastoma, the combination of AMXT-1501 and DFMO resulted in profound tumor growth inhibition and improved survival.
Quantitative Data from Preclinical Studies
| Cancer Model | Treatment Group | Endpoint | Result | Reference |
| Diffuse Intrinsic Pontine Glioma (DIPG) | AMXT-1501 + DFMO | Tumor Growth | Significant Inhibition | |
| Diffuse Intrinsic Pontine Glioma (DIPG) | AMXT-1501 + DFMO | Survival | Profoundly Improved | |
| Neuroblastoma | AMXT-1501 | Anti-tumor Activity | Potent | |
| Neuroblastoma | AMXT-1501 + DFMO | Anti-tumor Activity | Synergistic |
Clinical Validation
The promising preclinical data provided a strong rationale for advancing AMXT-1501 into clinical trials, primarily in combination with DFMO.
Phase 1/2 Clinical Trials
Multiple Phase 1 and Phase 1b/2 clinical trials have been initiated to evaluate the safety, tolerability, and preliminary efficacy of the AMXT-1501 and DFMO combination in various patient populations.
Key Clinical Trials:
-
Advanced Solid Tumors: A Phase 1 study in patients with advanced solid tumors established the recommended Phase 2 dose (RP2D) and demonstrated that the combination was well-tolerated with promising signs of clinical activity.[1]
-
Pediatric Solid Tumors and CNS Tumors: A Phase 1/2 study is evaluating the combination in pediatric patients with relapsed/refractory solid tumors, including central nervous system (CNS) tumors like DIPG/DMG.
-
Glioblastoma: A Phase 1/2 trial is assessing the safety and efficacy in patients with newly diagnosed or recurrent glioblastoma.
-
Pancreatic Cancer: A Phase 1b/2 study is underway for patients with advanced pancreatic cancer.
-
Gastric/Gastroesophageal Junction Cancer: A Phase 1b/2 trial is enrolling patients with unresectable or metastatic HER2-negative gastric or gastroesophageal junction adenocarcinoma.
-
Neuroblastoma: A Phase 1 study is focused on patients with relapsed or refractory neuroblastoma.
Pharmacodynamic Biomarkers
Exploratory pharmacodynamic (PD) biomarkers are being utilized in clinical trials to assess the target engagement of AMXT-1501. These biomarkers are crucial for confirming that the drug is interacting with its intended target and modulating the polyamine pathway as hypothesized.
Signaling Pathways and Experimental Workflows
The Dual-Hit Strategy on the Polyamine Pathway
The combination of AMXT-1501 and DFMO employs a dual-hit strategy to cripple the polyamine supply in cancer cells. DFMO inhibits the de novo synthesis of polyamines by blocking ODC, while AMXT-1501 prevents the uptake of extracellular polyamines by inhibiting the PTS.
Caption: Dual inhibition of the polyamine pathway by AMXT-1501 and DFMO.
General Experimental Workflow for Preclinical Evaluation
The preclinical validation of AMXT-1501 typically follows a structured workflow to assess its efficacy and mechanism of action.
Caption: A generalized workflow for the preclinical development of AMXT-1501.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary, the following represent generalized methodologies commonly used in the preclinical evaluation of anti-cancer agents like AMXT-1501.
Cell Viability Assay (MTT/XTT)
-
Objective: To determine the cytotoxic or cytostatic effects of AMXT-1501, alone and in combination with DFMO, on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of AMXT-1501, DFMO, or the combination. A vehicle control is also included.
-
After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (MTT or XTT) is added to each well.
-
Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
-
Western Blot for Target Engagement
-
Objective: To assess the expression levels of key proteins in the polyamine pathway, such as SLC3A2 and ODC, following treatment.
-
Methodology:
-
Cells or tumor tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for SLC3A2, ODC, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of AMXT-1501, alone and in combination with DFMO, in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, AMXT-1501 alone, DFMO alone, AMXT-1501 + DFMO).
-
Treatments are administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
AMXT-1501 represents a novel and targeted approach to cancer therapy by inhibiting the polyamine transport system. The identification and validation of SLC3A2 as a key target provide a strong scientific foundation for its clinical development. Preclinical and ongoing clinical data support the synergistic potential of combining AMXT-1501 with the ODC inhibitor DFMO, offering a promising dual-pronged strategy to combat a variety of cancers with high polyamine dependency. The continued investigation through well-designed clinical trials will be critical in establishing the therapeutic role of this first-in-class agent in oncology.
References
Methodological & Application
Application Notes and Protocols for AMXT-1501 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a novel and potent inhibitor of polyamine transport, designed to block the uptake of polyamines into cancer cells.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are small polycationic molecules essential for cell proliferation, differentiation, and survival.[3] Cancer cells exhibit dysregulated polyamine metabolism, often characterized by elevated intracellular polyamine levels, which is associated with tumor growth and progression.[3]
AMXT-1501 is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] This dual-targeting strategy aims to comprehensively suppress polyamine metabolism by blocking both their synthesis and uptake, leading to a synergistic anti-tumor effect.[1][4] This combination has shown promise in preclinical models of neuroblastoma and is under investigation in clinical trials for various solid tumors.[2][4]
Mechanism of Action
The combination of AMXT-1501 and DFMO effectively depletes intracellular polyamine pools. DFMO inhibits the de novo synthesis of polyamines by irreversibly binding to ODC.[2] However, cancer cells can compensate for this by upregulating the transport of polyamines from the extracellular environment.[1] AMXT-1501 blocks this compensatory mechanism by inhibiting the polyamine transport system, with solute carrier family 3 member 2 (SLC3A2) being identified as a key transporter involved in this process in neuroblastoma.[5]
The depletion of intracellular polyamines leads to:
-
G1 Cell Cycle Arrest: This is suggested by the hypophosphorylation of the retinoblastoma protein (Rb).[1]
-
Induction of Apoptosis: Evidenced by the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3.[1]
-
Reduced Cellular Energy Levels: A decrease in intracellular ATP further contributes to the inhibition of cell growth.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of AMXT-1501 and DFMO as single agents in various neuroblastoma cell lines.
Table 1: IC50 Values of AMXT-1501 in Neuroblastoma Cell Lines [1]
| Cell Line | IC50 (µM) |
| SK-N-BE(2) | 17.72 |
| NGP | 14.13 |
| SK-N-SH | 15.85 |
Table 2: IC50 Values of DFMO in Neuroblastoma Cell Lines [1]
| Cell Line | IC50 (mM) |
| SK-N-BE(2) | 33.3 |
| NGP | 20.76 |
| SK-N-SH | 25.4 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AMXT-1501 and DFMO on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP, SK-N-SH)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
AMXT-1501 tetrahydrochloride
-
DFMO (eflornithine)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of AMXT-1501 and DFMO in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions (or medium with vehicle control).
-
For combination studies, add both drugs to the same wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
After the incubation, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key proteins involved in cell cycle control and apoptosis.
Materials:
-
Treated and untreated neuroblastoma cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Protocol 3: Intracellular ATP Measurement
This protocol is for quantifying cellular ATP levels as a measure of cell viability and metabolic activity.
Materials:
-
Treated and untreated neuroblastoma cells
-
Opaque-walled 96-well plates
-
ATP measurement kit (e.g., luciferase-based assay)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate and treat cells in an opaque-walled 96-well plate as described in Protocol 1.
-
-
ATP Extraction and Measurement:
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
The light intensity is directly proportional to the intracellular ATP concentration.[10]
-
Normalize the results to the number of cells or total protein content.
-
Visualizations
Caption: AMXT-1501 and DFMO signaling pathway in cancer cells.
Caption: Workflow for preclinical evaluation of AMXT-1501.
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for AMXT-1501 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a novel and potent inhibitor of polyamine transport, a critical pathway for the proliferation and survival of cancer cells. Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Cancer cells often exhibit an upregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention.
AMXT-1501 is frequently utilized in combination with difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This dual-targeting strategy aims to comprehensively suppress polyamine availability to cancer cells by blocking both their endogenous synthesis and their uptake from the extracellular environment.[1][2][3][4] This approach has shown synergistic effects in inhibiting the proliferation of various cancer cell lines, particularly those of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[5][6]
These application notes provide detailed protocols for utilizing AMXT-1501 in fundamental in vitro cell culture assays to assess its biological activity, both as a single agent and in combination with DFMO.
Mechanism of Action: Dual Inhibition of Polyamine Metabolism
The synergistic anti-tumor activity of AMXT-1501 and DFMO stems from their complementary roles in disrupting polyamine homeostasis within cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of AMXT-1501 in Neuroblastoma Cell Lines
| Cell Line | IC50 of AMXT-1501 (µM) | IC50 of DFMO (mM) | Reference |
| Neuroblastoma Cell Line 1 | 14.13 | 20.76 | [5] |
| Neuroblastoma Cell Line 2 | 17.72 | 33.30 | [5] |
| Neuroblastoma Cell Line 3 | 15.50 (approx.) | 25.00 (approx.) | [5] |
Experimental Protocols
Cell Culture of Neuroblastoma Cell Lines
This protocol provides a general guideline for the culture of human neuroblastoma cell lines, such as SH-SY5Y. Specific cell lines may have unique requirements.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y, ATCC® CRL-2266™)
-
Growth medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the MEM:F12 base with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 150 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for use in assays.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well cell culture plates
-
AMXT-1501 and DFMO stock solutions (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of AMXT-1501 and/or DFMO in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours. For the MTT assay, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This protocol describes the detection of apoptotic markers by Western blotting.
Materials:
-
Cells treated with AMXT-1501 +/- DFMO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved caspase-3 are indicative of apoptosis.[5][7][8]
Intracellular Polyamine Measurement (HPLC)
This assay quantifies the levels of intracellular polyamines.
Materials:
-
Cells treated with AMXT-1501 +/- DFMO
-
Perchloric acid (PCA)
-
Dansyl chloride
-
HPLC system with a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Cell Extraction: After treatment, harvest the cells and extract polyamines using PCA.
-
Derivatization: Derivatize the polyamines in the cell extracts with dansyl chloride.
-
HPLC Analysis: Separate the dansylated polyamines using reverse-phase HPLC and detect them with a fluorescence detector.
-
Quantification: Quantify the polyamine levels by comparing the peak areas to those of the polyamine standards.
Intracellular ATP Measurement Assay
This assay measures the intracellular ATP levels, which can be an indicator of cell viability and metabolic activity.
Materials:
-
Cells treated with AMXT-1501 +/- DFMO
-
ATP measurement kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the cell proliferation assay.
-
ATP Measurement: Follow the manufacturer's protocol for the ATP measurement kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Luminescence Reading: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration. A decrease in ATP levels can indicate a reduction in cell viability.[5][9][10]
Concluding Remarks
The protocols outlined in these application notes provide a framework for the in vitro evaluation of AMXT-1501. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The synergistic combination of AMXT-1501 and DFMO presents a promising therapeutic strategy for cancers with a dysregulated polyamine metabolism.[11][12] These in vitro assays are crucial first steps in the preclinical assessment of this novel anti-cancer approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. ATP Assays | What is an ATP Assay? [se.promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. neuroblastoma.org.au [neuroblastoma.org.au]
- 12. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
Application Notes and Protocols: Preparing AMXT-1501 Stock Solutions for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of AMXT-1501 for use in a research setting. AMXT-1501 is a novel and potent inhibitor of the polyamine transport system, crucial for cell growth, differentiation, and proliferation.[1] It is frequently investigated in combination with ornithine decarboxylase (ODC) inhibitors like difluoromethylornithine (DFMO) to synergistically target polyamine metabolism in cancer cells.[2][3][4][5] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility.
Physicochemical Properties of AMXT-1501 Tetrahydrochloride
A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₂H₇₂Cl₄N₆O₂ | [6] |
| Molecular Weight | 714.77 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid | [6] |
| Purity | ≥98.0% | [8] |
| CAS Number | 2444815-84-1 | [6] |
Solubility Data
This compound has distinct solubility profiles in common laboratory solvents. The selection of a solvent should be based on the specific requirements of the downstream experiment. For cellular assays, the final concentration of solvents like DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[9]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source |
| Water (H₂O) | 83.33 mg/mL | 116.58 mM | Requires sonication to dissolve. | [6] |
| DMSO | ≥ 100 mg/mL | ≥ 139.90 mM | Soluble in DMSO. | [8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (H₂O)
-
Analytical balance
-
Weigh paper or boat
-
Microcentrifuge tubes or sterile conical tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Pre-weighing Preparation: Ensure all equipment is clean and calibrated. Work in a clean environment, such as a laminar flow hood, to maintain sterility.
-
Calculate Required Mass: Use the following formula to determine the mass of AMXT-1501 required: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mM × 1 mL × 714.77 g/mol / 1000 = 7.1477 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder onto weigh paper and transfer it to a sterile conical or microcentrifuge tube.
-
Solvent Addition: Add the desired volume of sterile water to the tube containing the powder.
-
Dissolution: Vortex the solution vigorously. To aid dissolution, place the tube in a bath sonicator and sonicate until the solid is completely dissolved.[6][7] This step is crucial for aqueous preparations.
-
Sterilization: If the stock solution is intended for cell culture experiments, it must be sterile-filtered. Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile tube.[6][10]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[6][9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage table below.
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing AMXT-1501 stock solutions.
Caption: Workflow for preparing AMXT-1501 stock solutions.
Example Stock Solution Calculations
This table provides pre-calculated masses of this compound needed to prepare stock solutions of common concentrations.
| Desired Concentration | Volume | Mass Required (mg) |
| 1 mM | 1 mL | 0.715 mg |
| 5 mM | 1 mL | 3.574 mg |
| 10 mM | 1 mL | 7.148 mg |
| 1 mM | 5 mL | 3.574 mg |
| 5 mM | 5 mL | 17.87 mg |
| 10 mM | 5 mL | 35.74 mg |
Table adapted from MedChemExpress data.[6]
Storage and Stability
Proper storage is essential to maintain the stability and activity of AMXT-1501.
| Form | Storage Temperature | Stability Period | Notes | Source |
| Powder | -20°C | 3 years | Store sealed, away from moisture and light. | [7] |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [6][10] |
| In Solvent | -80°C | 6 months | Preferred for long-term solution storage. | [6][10] |
Mechanism of Action: Polyamine Pathway Inhibition
AMXT-1501 functions by blocking the transport of extracellular polyamines (e.g., putrescine, spermidine, spermine) into the cell. Cancer cells often compensate for the inhibition of endogenous polyamine synthesis (e.g., by DFMO) by increasing the uptake of external polyamines.[4][5] By combining AMXT-1501 with DFMO, both the synthesis and uptake pathways are blocked, leading to a significant depletion of intracellular polyamines. This dual targeting results in G1 cell cycle arrest and induction of apoptosis, making it a promising anti-cancer strategy.[4][5][11]
Caption: AMXT-1501 and DFMO dual-targeting of the polyamine pathway.
References
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. AMX-513 ; AMXT-1501 | CAS 441022-64-6 | Sun-shinechem [sun-shinechem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
AMXT-1501 Stability and Storage: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for AMXT-1501, a novel polyamine transport inhibitor. The included protocols are designed to guide researchers in maintaining the integrity of the compound and in developing stability-indicating analytical methods.
Physicochemical Properties and Storage Conditions
AMXT-1501 is a polyamine analog with the chemical formula C32H68N6O2 and a molecular weight of 568.94 g/mol . It is often supplied as a salt, such as tetrahydrochloride or dicaprate, to improve its solubility and handling properties.
Table 1: Recommended Storage Conditions for AMXT-1501
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid Powder | 0 - 4 °C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20 °C | Long-term (months to years) | Store in a tightly sealed container. | |
| Stock Solution (in DMSO) | -20 °C | Up to 1 month | Sealed storage, protect from moisture and light.[1] |
| -80 °C | Up to 6 months | Sealed storage, protect from moisture and light.[1] |
Note: The shelf life of the solid powder is stated to be greater than 3 years if stored properly[2].
Potential Degradation Pathways
While specific degradation pathways for AMXT-1501 have not been extensively published, a key consideration is the potential for the formation of Schiff-base addition products. This can occur if the compound comes into contact with reducing sugars. Therefore, it is crucial to avoid the use of excipients containing reducing sugars in formulations.
Experimental Protocols
Protocol for Preparation of AMXT-1501 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of AMXT-1501 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
AMXT-1501 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the AMXT-1501 powder to room temperature before opening the container to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of AMXT-1501 powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass of AMXT-1501 (g) / 568.94 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the AMXT-1501 powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Protocol for Forced Degradation Study of AMXT-1501
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The study should be performed on a solution of AMXT-1501.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours (in solution).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Procedure:
-
Prepare a solution of AMXT-1501 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of the solution to the stress conditions listed above. A control sample should be stored under recommended conditions in the dark.
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV or Mass Spectrometric (MS) detection is recommended for the analysis of AMXT-1501 and its degradation products.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be a starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS detection for identification of degradation products.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the main peak of AMXT-1501 from all potential degradation product peaks.
Visualizations
AMXT-1501 Mechanism of Action
AMXT-1501 is a polyamine transport inhibitor. It blocks the uptake of polyamines, such as putrescine, spermidine, and spermine, into cancer cells. This is often used in combination with DFMO (difluoromethylornithine), which inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. The dual action depletes intracellular polyamine levels, leading to cell growth inhibition and apoptosis[2].
Caption: Inhibition of Polyamine Synthesis and Transport by DFMO and AMXT-1501.
Forced Degradation Experimental Workflow
The following diagram illustrates the workflow for conducting a forced degradation study of AMXT-1501.
Caption: Workflow for a forced degradation study of AMXT-1501.
References
Application Note: Quantification of AMXT-1501 in Biological Matrices using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of AMXT-1501, a novel polyamine transport inhibitor, in biological samples. Given the therapeutic interest in AMXT-1501, particularly in combination with DFMO for cancer therapy, reliable analytical methods are crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of AMXT-1501 in plasma and tissue homogenates. The described methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a gold standard for the quantification of small molecule drugs in complex biological matrices.[4][5]
Introduction
AMXT-1501 is a potent polyamine transport inhibitor that, in combination with the polyamine synthesis inhibitor DFMO, has shown promise in cancer therapy by depleting intracellular polyamines essential for cell growth.[1][6][7] To support the preclinical and clinical development of AMXT-1501, a validated bioanalytical method is required to accurately measure its concentration in various biological samples. This allows for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
This document outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of AMXT-1501. The method is designed to be selective, sensitive, and reproducible, making it suitable for regulated bioanalysis.
Chemical Properties of AMXT-1501
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Reference |
| IUPAC Name | (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide | [8] |
| Molecular Formula | C32H68N6O2 | [8] |
| Molecular Weight | 568.94 g/mol | [8] |
| CAS Number | 441022-64-6 | [8][9] |
| Solubility | Soluble in DMSO | [8] |
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of AMXT-1501 in plasma and brain tissue homogenate.
3.1. Materials and Reagents
-
AMXT-1501 reference standard (purity >98%)
-
AMXT-1501-13C4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control blank biological matrix (e.g., rat plasma, brain tissue)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18 reverse-phase column)
3.3. Sample Preparation
A protein precipitation method is employed for the extraction of AMXT-1501 from biological matrices.
-
Thaw biological samples (plasma or brain tissue homogenate) on ice.
-
Spike 50 µL of the sample with 10 µL of internal standard solution (e.g., 7.5 ng/mL AMXT-1501-13C4 in methanol)[10].
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
3.4. Liquid Chromatography
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
3.5. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AMXT-1501 | 569.5 | [Fragment 1] | [Optimized Value] |
| 569.5 | [Fragment 2] | [Optimized Value] | |
| AMXT-1501-13C4 (IS) | 573.5 | [Corresponding Fragment 1] | [Optimized Value] |
Note: The specific fragment ions and collision energies need to be determined empirically by infusing the reference standard into the mass spectrometer.
Data Analysis and Quantitative Data Summary
The concentration of AMXT-1501 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the spiked standards.
Table 1: Hypothetical Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | Accuracy ±15%, Precision ≤15% | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
Diagrams
References
- 1. aminextx.com [aminextx.com]
- 2. targetedonc.com [targetedonc.com]
- 3. aminextx.com [aminextx.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. AMXT-1501 | Polyamine transport inhibitor | Probechem Biochemicals [probechem.com]
- 10. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Combination of AMXT-1501 and DFMO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are essential polycations for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex system of biosynthesis, catabolism, and transport. In many cancers, including neuroblastoma, the polyamine pathway is dysregulated, leading to elevated intracellular polyamine levels that support rapid tumor growth.
This document provides detailed application notes and experimental protocols for the preclinical combination of two potent inhibitors of the polyamine pathway: AMXT-1501 , a novel polyamine transport inhibitor, and DFMO (Difluoromethylornithine) , an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. The dual blockade of polyamine synthesis and uptake has demonstrated significant synergistic anti-tumor effects in preclinical models of neuroblastoma.[1][2]
Mechanism of Action
The combination of AMXT-1501 and DFMO offers a dual-pronged attack on the polyamine pathway in cancer cells.
-
DFMO inhibits ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. This action depletes the intracellular production of polyamines.[1]
-
Cancer cells can often compensate for the inhibition of polyamine synthesis by increasing the uptake of polyamines from their microenvironment.[2]
-
AMXT-1501 is a potent inhibitor of polyamine transport, effectively blocking this compensatory uptake mechanism.[2]
The synergistic effect of this combination leads to a profound depletion of intracellular polyamines, resulting in:
-
G1 cell cycle arrest : The combination treatment leads to the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S phase transition.[1]
-
Induction of apoptosis : Increased expression of cleaved PARP and cleaved caspase-3, hallmarks of apoptosis, is observed following combination treatment.[1]
-
Decreased intracellular ATP : Depletion of polyamines is associated with a reduction in cellular energy levels, further contributing to the inhibition of tumor cell growth.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of AMXT-1501 and DFMO as single agents in neuroblastoma cell lines. The combination of these agents has been shown to be synergistic, leading to enhanced growth inhibition.[1]
| Cell Line | Drug | IC50 |
| Neuroblastoma | ||
| SK-N-BE(2) | DFMO | 20.76 mM |
| AMXT-1501 | 14.13 µM | |
| NGP | DFMO | 33.3 mM |
| AMXT-1501 | 17.72 µM | |
| SK-N-AS | DFMO | 25.8 mM |
| AMXT-1501 | 15.6 µM |
Data extracted from Samal et al., International Journal of Cancer, 2013.[1]
In vivo studies using the TH-MYCN transgenic mouse model of neuroblastoma have demonstrated that the combination of DFMO and AMXT-1501 significantly prolongs survival compared to control or single-agent treatments.[3][4]
| Treatment Group | Dosage | Outcome |
| Control | Vehicle | - |
| DFMO | 1.5% in drinking water | Increased survival |
| AMXT-1501 | 2.5 mg/kg/day | Increased survival |
| DFMO + AMXT-1501 | 1.5% + 2.5 mg/kg/day | Significantly increased survival (100% survival at 1 year in combination with chemotherapy) [4] |
Data from preclinical studies in TH-MYCN mice.[4]
Experimental Protocols
In Vitro Synergy Assessment in Neuroblastoma Cell Lines
This protocol outlines the methodology to assess the synergistic growth-inhibitory and apoptosis-inducing effects of AMXT-1501 and DFMO on neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP, SK-N-AS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
AMXT-1501 (stock solution in DMSO)
-
DFMO (stock solution in sterile water)
-
96-well and 6-well tissue culture plates
-
ATP-based cell viability assay kit
-
Reagents and equipment for Western blotting (see protocol below)
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
For Western blotting, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of AMXT-1501 and DFMO, both individually and in combination, in complete culture medium.
-
Based on published IC50 values, a starting point for combination studies could be in the range of 5-20 µM for AMXT-1501 and 10-40 mM for DFMO. A fixed ratio combination design (e.g., based on the ratio of their IC50s) is recommended for synergy analysis.
-
Remove the old medium from the cells and add the drug-containing medium. Include vehicle-treated (DMSO and/or water) control wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (ATP-based):
-
After the incubation period, perform an ATP-based cell viability assay according to the manufacturer's instructions. A generic protocol is provided below.
-
Briefly, add the ATP releasing agent to the wells, followed by the addition of the luciferase/luciferin substrate.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Western Blot Analysis for Apoptosis Markers:
-
After the incubation period, harvest the cells from the 6-well plates for protein extraction and Western blot analysis as detailed in the protocol below.
-
Protocol: ATP-Based Cell Viability Assay
Materials:
-
ATP determination kit (e.g., from Thermo Fisher Scientific, Promega, or similar)
-
Luminometer
Procedure:
-
Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Allow the 96-well plate with the treated cells and the assay reagent to equilibrate to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the background wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control wells.
Protocol: Western Blot for Cleaved PARP and Cleaved Caspase-3
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP (Asp214)
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Mouse or rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells in the 6-well plates with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
In Vivo Efficacy Study in a TH-MYCN Mouse Model of Neuroblastoma
This protocol describes a preclinical in vivo study to evaluate the efficacy of the combination of AMXT-1501 and DFMO in the TH-MYCN transgenic mouse model of neuroblastoma.
Materials:
-
TH-MYCN transgenic mice
-
DFMO
-
AMXT-1501
-
Vehicle for AMXT-1501 (e.g., corn oil)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Animal Model and Tumor Monitoring:
-
Use TH-MYCN transgenic mice, which spontaneously develop neuroblastoma.
-
Monitor the mice for tumor development by palpation starting at 4-6 weeks of age.
-
Once tumors are palpable, measure their dimensions using calipers and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, DFMO alone, AMXT-1501 alone, and DFMO + AMXT-1501).
-
DFMO administration: Provide DFMO in the drinking water at a concentration of 1.5% (w/v). Prepare fresh DFMO solution weekly.
-
AMXT-1501 administration: Administer AMXT-1501 daily by oral gavage at a dose of 2.5 mg/kg. Formulate AMXT-1501 in a suitable vehicle like corn oil.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth delay or overall survival. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant morbidity, in accordance with institutional animal care and use guidelines.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measurement of intratumoral polyamine levels).
-
Conclusion
The combination of AMXT-1501 and DFMO represents a promising therapeutic strategy for neuroblastoma and potentially other cancers with a dysregulated polyamine pathway. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects of this combination in their own preclinical models. Careful optimization of drug concentrations and treatment schedules will be crucial for translating these promising preclinical findings into clinical success.
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Efficacy of AMXT-1501 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a first-in-class, orally bioavailable inhibitor of the polyamine transport system. Polyamines, including putrescine, spermidine, and spermine (B22157), are small polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake to sustain their rapid proliferation, making the polyamine pathway a compelling target for anticancer therapy.[2][3] AMXT-1501 is designed to block the uptake of extracellular polyamines, thereby depriving cancer cells of a crucial source of these essential molecules.[4] It is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[4] This dual-pronged approach of simultaneously blocking both the synthesis and uptake of polyamines has shown significant promise in preclinical xenograft models of various cancers. This document provides a detailed overview of the efficacy of AMXT-1501 in xenograft models, presenting key quantitative data and experimental protocols to guide researchers in their drug development efforts.
Data Presentation: Efficacy of AMXT-1501 in Xenograft Models
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of AMXT-1501, primarily in combination with DFMO, in various xenograft and transgenic mouse models.
Table 1: Efficacy of AMXT-1501 and DFMO in Orthotopic Diffuse Intrinsic Pontine Glioma (DIPG) Xenograft Models
| Xenograft Model | Treatment Group | Median Survival (days) |
| SU-DIPGVI-Luciferase | Vehicle | 95 |
| DFMO | 101 | |
| AMXT-1501 | 96 | |
| DFMO + AMXT-1501 | Undefined (significantly extended) | |
| HSJD-DIPG007 | Vehicle | 55 |
| DFMO | 65 | |
| AMXT-1501 | 59 | |
| DFMO + AMXT-1501 | Undefined (significantly extended) | |
| RA055 | Vehicle | 44 |
| DFMO | 53 | |
| AMXT-1501 | 48 | |
| DFMO + AMXT-1501 | 136 |
Table 2: Efficacy of AMXT-1501 and DFMO in a TH-MYCN Transgenic Mouse Model of Neuroblastoma
| Treatment Group | Median Survival |
| Low-dose DFMO/AMXT-1501 | - |
| High-dose DFMO (1.5%) + AMXT-1501 (2.5 mg/kg/day) | 2-fold greater than low-dose combination |
Note: Specific median survival in days was not provided in the source, but the fold-increase in survival highlights the dose-dependent efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of AMXT-1501 in xenograft models.
Orthotopic DIPG Xenograft Model Protocol
This protocol is adapted from methodologies used in preclinical studies of DIPG.
1.1. Cell Culture:
-
Culture human DIPG cells (e.g., SU-DIPGVI-Luciferase, HSJD-DIPG007) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
1.2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID gamma (NSG) mice), 6-8 weeks old.
-
House animals in a sterile environment with ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1.3. Intracranial Implantation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., the pons for a DIPG model).
-
Slowly inject a suspension of 1 x 10^5 to 2 x 10^5 DIPG cells in a small volume (e.g., 2-5 µL) of sterile PBS or appropriate medium into the brainstem.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animals for post-surgical recovery.
1.4. Treatment Administration:
-
Once tumors are established (confirm with bioluminescence imaging for luciferase-expressing cells), randomize mice into treatment groups.
-
Administer DFMO in the drinking water (e.g., 1-2% w/v).
-
Administer AMXT-1501 via oral gavage at the desired dose and schedule (e.g., daily).
-
The vehicle control group should receive the same volume of the vehicle used to formulate AMXT-1501.
1.5. Efficacy Assessment:
-
Survival: Monitor the animals daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits). The primary endpoint is overall survival, defined as the time from tumor implantation to euthanasia due to tumor burden.
-
Tumor Growth (Bioluminescence Imaging): For luciferase-tagged cell lines, perform weekly imaging using an in vivo imaging system (e.g., IVIS). Quantify the bioluminescent signal as a measure of tumor burden.
Subcutaneous Neuroblastoma Xenograft Model Protocol
This protocol provides a general framework for establishing subcutaneous xenografts.
2.1. Cell Preparation:
-
Culture a human neuroblastoma cell line (e.g., SK-N-BE(2), CHP-134).
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^7 cells/mL.
2.2. Subcutaneous Implantation:
-
Anesthetize an immunodeficient mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
2.3. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³).
-
Administer treatments as described in the orthotopic model protocol.
-
The primary endpoint is tumor growth inhibition.
Polyamine Analysis in Tumor Tissue
This protocol outlines the measurement of polyamine levels in tumor tissue.
3.1. Tissue Collection:
-
At the end of the in vivo study, euthanize the mice and excise the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
3.2. Sample Preparation:
-
Homogenize the frozen tumor tissue in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet the protein and cellular debris.
-
Collect the supernatant containing the polyamines.
3.3. HPLC Analysis:
-
Derivatize the polyamines in the supernatant with a fluorescent tag (e.g., dansyl chloride).
-
Separate and quantify the derivatized polyamines using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Calculate the concentration of putrescine, spermidine, and spermine relative to a set of standards.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of polyamine synthesis and uptake by DFMO and AMXT-1501.
Caption: General workflow for assessing AMXT-1501 efficacy in xenograft models.
Conclusion
The preclinical data strongly support the efficacy of AMXT-1501, particularly in combination with DFMO, in inhibiting tumor growth and extending survival in xenograft models of aggressive cancers like DIPG and neuroblastoma. The provided protocols offer a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate this promising therapeutic strategy. The dual targeting of the polyamine pathway represents a rational and effective approach to cancer therapy, and AMXT-1501 is a key component of this strategy. Further investigation in various xenograft models will be crucial to fully elucidate its therapeutic potential and guide its clinical development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Polyamine levels in healthy and tumor tissues of patients with colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols [clinicaltrials.cancer.psu.edu]
- 4. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Polyamine Levels After AMXT-1501 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate measurement of polyamine levels following AMXT-1501 treatment, alone or in combination with DFMO, is crucial for evaluating treatment efficacy, understanding the pharmacodynamic effects, and elucidating the underlying mechanisms of action. This document provides detailed application notes and protocols for the quantification of polyamines in biological samples.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the polyamine metabolic pathway and a general workflow for measuring polyamine levels after AMXT-1501 treatment.
Caption: Polyamine metabolic pathway and points of inhibition by DFMO and AMXT-1501.
Caption: General experimental workflow for measuring polyamine levels after drug treatment.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative parameters for the analytical methods used to measure polyamines.
Table 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
| Parameter | Putrescine | Spermidine | Spermine | Reference |
| Linearity Range | 0.1 - 250 ng/mL | 0.5 - 250 ng/mL | 1 - 250 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.5 ng/mL | 1.0 ng/mL | [10] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.996 | [10] |
| Accuracy | 2.5 - 4.2% | 2.5 - 4.2% | 2.5 - 4.2% | [3][11] |
| Precision (CV%) | 0.5 - 1.4% | 0.5 - 1.4% | 0.5 - 1.4% | [3][11] |
| Excitation/Emission Wavelengths | 340 nm / 450 nm | 340 nm / 450 nm | 340 nm / 450 nm | [3][10][11] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Putrescine | Spermidine | Spermine | Reference |
| Lower Limit of Quantification (LLOQ) | 0.033 mg/L | 0.033 mg/L | 0.1 mg/L | [12] |
| Dynamic Range | 1 - 500 ng/mL | 1 - 500 ng/mL | 1 - 500 ng/mL | [13] |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [13] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | [13] |
Table 3: Enzymatic Assays
| Parameter | Total Polyamines | Reference |
| Detection Limit | ~0.1 - 0.4 µM | [14][15] |
| Within-run Precision (CV%) | 1.02% - 2.84% | [14] |
| Between-day Precision (CV%) | 1.54% - 3.27% | [14] |
| Analytical Recovery | ~98.5% | [14] |
Experimental Protocols
Protocol 1: Quantification of Polyamines by HPLC with Fluorescence Detection
Materials:
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (for alternative derivatization)
-
N-Acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol (B129727) (HPLC grade)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 7.2)
-
Acetonitrile (HPLC grade)
-
Polyamine standards (Putrescine, Spermidine, Spermine)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation (Cultured Cells):
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of 0.2 M PCA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Tissues):
-
Homogenize tissue samples in 0.2 M PCA (e.g., 100 mg tissue in 1 mL PCA).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Prepare the OPA/NAC derivatization reagent by mixing OPA and NAC in boric acid buffer.
-
In an autosampler vial, mix 50 µL of the sample supernatant or standard with 50 µL of the OPA/NAC reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the protein concentration of the initial cell or tissue lysate.
-
Protocol 2: Quantification of Polyamines by LC-MS/MS
This method offers high sensitivity and specificity without the need for derivatization.[13][16][17]
Materials:
-
Trichloroacetic acid (TCA), 6% in methanol
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Stable isotope-labeled internal standards for each polyamine
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissues in 6% TCA in methanol.[18]
-
Add internal standards to the samples.
-
Centrifuge at high speed to precipitate proteins.
-
Collect the supernatant and dilute as necessary for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable reversed-phase or mixed-mode column for separation.
-
The mobile phase typically consists of a gradient of water and methanol with a small percentage of formic acid.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[13]
-
Set up multiple reaction monitoring (MRM) for each polyamine and its corresponding internal standard.[13]
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of polyamines in the samples from the calibration curve.
-
Normalize the results to the initial amount of sample (e.g., cell number or tissue weight).
-
Protocol 3: Total Polyamine Quantification by Enzymatic Assay
This protocol provides a high-throughput method for measuring total polyamine levels.[14][15][19]
Materials:
-
Commercial total polyamine assay kit (e.g., Abcam ab239728).[15]
-
Sample clean-up reagents (if included in the kit).
-
Microplate reader with fluorescence capabilities.
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to the kit's instructions.
-
If necessary, use the provided sample clean-up reagents to remove interfering substances.[15]
-
-
Assay:
-
Prepare a standard curve using the polyamine standard provided in the kit.
-
Add the reaction mix, including the enzyme mix and fluorescent probe, to the samples and standards in a 96-well plate.
-
Incubate the plate according to the manufacturer's protocol.
-
-
Measurement:
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 535/587 nm).[15]
-
-
Quantification:
-
Calculate the total polyamine concentration in the samples based on the standard curve.
-
Normalize the results to the protein concentration of the lysate.
-
Conclusion
The choice of method for measuring polyamine levels after AMXT-1501 treatment will depend on the specific research question, the required sensitivity and specificity, and the available equipment. HPLC with fluorescence detection is a robust and widely used method, while LC-MS/MS offers higher sensitivity and the ability to analyze underivatized samples. Enzymatic assays provide a convenient and high-throughput option for measuring total polyamine levels. By following these detailed protocols, researchers can accurately quantify the effects of AMXT-1501 on polyamine metabolism, providing valuable insights into its therapeutic potential.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eqalix.com [eqalix.com]
- 5. aminextx.com [aminextx.com]
- 6. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminextx.com [aminextx.com]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shop.sartorius.com [shop.sartorius.com]
- 13. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid enzymatic assay for total blood polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Total Polyamine Assay Kit (ab239728) | Abcam [abcam.com]
- 16. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 18. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 19. [Detection of polyamines by an enzymatic assay. (6). Fundamental and clinical studies of a simple enzymatic method for determining total polyamines in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
AMXT-1501 for the Investigation of Polyamine Metabolism in Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules essential for cell growth, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, to sustain their rapid proliferation. This dependency on polyamines presents a promising therapeutic target in oncology. AMXT-1501 is a potent and specific inhibitor of polyamine transport, designed to block the uptake of extracellular polyamines into cancer cells. This document provides detailed application notes and experimental protocols for utilizing AMXT-1501 as a tool to study polyamine metabolism in cancer research, particularly in combination with the ornithine decarboxylase (ODC) inhibitor, α-difluoromethylornithine (DFMO).
Mechanism of Action
Cancer cells acquire polyamines through two primary mechanisms: de novo biosynthesis and uptake from the extracellular environment. The enzyme ODC is the rate-limiting step in the biosynthesis pathway. While inhibitors of ODC, such as DFMO, can deplete intracellular polyamine pools, cancer cells often compensate by upregulating polyamine transport from their microenvironment. AMXT-1501 specifically targets and inhibits this compensatory polyamine uptake, leading to a more profound and sustained depletion of intracellular polyamines when used in combination with DFMO. This dual-targeting strategy offers a synergistic approach to inhibit cancer cell growth and survival.[1][2][3]
Data Presentation
In Vitro Efficacy of AMXT-1501
| Cell Line | Cancer Type | IC50 of AMXT-1501 (µM) | Reference |
| Neuroblastoma Cell Lines (general range) | Neuroblastoma | 14.13 - 17.72 | [4] |
In Vivo Efficacy of AMXT-1501 and DFMO Combination Therapy
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| TH-MYCN Transgenic Mice | Neuroblastoma | DFMO (1.5% in drinking water) + AMXT-1501 (2.5 mg/kg/day) | 100% survival at 1 year when combined with chemotherapy and anti-GD2 antibody. Median survival was 2-fold greater with the highest dose combination compared to lower doses. | [5] |
| Orthotopic SU-DIPGVI-Luciferase Mouse Model | Diffuse Intrinsic Pontine Glioma (DIPG) | DFMO + AMXT-1501 | Undefined median survival (indicating high efficacy) compared to 95 days for vehicle control. | [6] |
| Orthotopic HSJD-DIPG007 Mouse Model | Diffuse Intrinsic Pontine Glioma (DIPG) | DFMO + AMXT-1501 | Undefined median survival compared to 55 days for vehicle control. | [6] |
| Orthotopic RA055-xenografted Mice | Diffuse Intrinsic Pontine Glioma (DIPG) | DFMO + AMXT-1501 | Median survival of 136 days compared to 44 days for vehicle control. | [6] |
Effect of AMXT-1501 and DFMO on Intracellular Polyamine Levels
| Cell Line/Tissue | Treatment | Change in Putrescine | Change in Spermidine | Change in Spermine | Reference |
| Neuroblastoma Cells | DFMO + AMXT-1501 | Decreased | Decreased | Unchanged | [3] |
| DIPG Cells | DFMO + AMXT-1501 | Significantly Decreased | Significantly Decreased | Significantly Decreased | [7] |
| Tumor-ridden brainstem (SU-DIPGVI-LUC model) | DFMO + AMXT-1501 | Significantly Decreased | Not Reported | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of polyamine metabolism by DFMO and AMXT-1501.
Caption: Workflow for preclinical evaluation of AMXT-1501.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of AMXT-1501 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
AMXT-1501
-
DFMO (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of AMXT-1501 (and DFMO if applicable) in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Radiolabeled Polyamine Uptake Assay
This protocol measures the ability of AMXT-1501 to inhibit the uptake of radiolabeled polyamines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
12-well or 24-well plates
-
AMXT-1501
-
Radiolabeled polyamine (e.g., [3H]-spermidine or [14C]-putrescine)
-
Scintillation fluid
-
Scintillation counter
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Seed cells in 12-well or 24-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of AMXT-1501 in serum-free medium for a specified time (e.g., 30 minutes).
-
Add the radiolabeled polyamine to each well at a final concentration of approximately 1 µM.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Use the remaining lysate to determine the protein concentration for normalization.
-
Calculate the polyamine uptake as counts per minute (CPM) per milligram of protein and express it as a percentage of the untreated control.
Western Blot Analysis of ODC and SLC3A2
This protocol is for assessing the protein levels of ODC and the polyamine transporter component SLC3A2 following treatment with AMXT-1501 and/or DFMO.
Materials:
-
Cancer cell line of interest
-
AMXT-1501 and/or DFMO
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against ODC and SLC3A2
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of AMXT-1501 and/or DFMO for the chosen duration.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ODC and SLC3A2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Neuroblastoma Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of AMXT-1501 and DFMO in a neuroblastoma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Neuroblastoma cell line (e.g., SK-N-BE(2) or a patient-derived xenograft line)
-
Matrigel (optional)
-
AMXT-1501
-
DFMO
-
Vehicle solutions for drug administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, AMXT-1501 alone, DFMO alone, and AMXT-1501 + DFMO).
-
Administer the treatments as follows:
-
DFMO is typically provided in the drinking water (e.g., 1-2% w/v).
-
AMXT-1501 is typically administered via intraperitoneal (i.p.) injection (e.g., 2.5 mg/kg/day).
-
-
Measure tumor volume with calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. Always adhere to institutional guidelines for animal care and use.
References
- 1. dipg.org [dipg.org]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
laboratory safety guidelines for handling AMXT-1501 tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed laboratory safety guidelines and experimental protocols for the handling and use of AMXT-1501 tetrahydrochloride, a potent and orally active polyamine transport inhibitor.
Introduction
AMXT-1501 is a novel investigational agent that selectively blocks the transport of polyamines into cells. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in various cancers. AMXT-1501 is often used in combination with difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis, to achieve a more comprehensive suppression of polyamine metabolism.[1][2][3] This dual-targeting strategy has shown promise in preclinical models of neuroblastoma and other cancers.[4][5]
Physicochemical and Safety Data
While this compound is not classified as a hazardous substance, it is imperative to handle it with the appropriate laboratory precautions.[6]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₇₂Cl₄N₆O₂ | MedChemExpress |
| Molecular Weight | 714.77 g/mol | MedChemExpress |
| CAS Number | 2444815-84-1 | MedChemExpress |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water (60 mg/mL) | [7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Toxicological Data
No quantitative toxicological data such as LD50 or LC50 values are publicly available for this compound. The Safety Data Sheet (SDS) from MedChemExpress states that it is not a hazardous substance or mixture. However, the absence of data does not imply a lack of potential hazards, and the compound should be handled by trained personnel in a laboratory setting.
In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines:
| Cell Line | IC₅₀ (µM) | Exposure Time (hours) | Source |
| SH-SY5Y | 14.13 | 48 | [8] |
| BE(2)-C | 17.69 | 48 | [8] |
| SMS-KCNR | 17.72 | 48 | [8] |
Health and Safety Precautions
Hazard Identification
While not classified as hazardous, direct contact with the skin, eyes, or respiratory tract should be avoided. The primary health concern identified is the potential for severe cardiac toxicity when AMXT-1501 is used in combination with DFMO.[6][9] A clinical trial involving this combination in children was paused due to this risk.[6][9]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Engineering Controls
-
Work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
-
Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.[8]
-
Solid Form: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a non-hazardous chemical, small quantities of liquid waste may be suitable for drain disposal with approval, while solid waste can be disposed of in regular laboratory trash, ensuring no liquid remains.[10]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Sterile, deionized water or desired solvent
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the calculated mass of the compound).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the stock solution using a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, BE(2)-C)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of AMXT-1501. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
In Vivo Administration Protocol (Mouse Model)
Objective: To evaluate the in vivo efficacy of this compound in a mouse tumor model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Tumor-bearing mice
-
Syringes and needles for the desired route of administration (e.g., oral gavage, subcutaneous injection)
Procedure:
-
Prepare the dosing solution of this compound in the sterile vehicle at the desired concentration. For example, a study in an experimental autoimmune encephalomyelitis model used a subcutaneous injection of 3 mg/kg daily.[8] Clinical trials have explored oral administration.[2]
-
Gently restrain the mouse and administer the calculated dose via the chosen route.
-
Monitor the animals regularly for any signs of toxicity, tumor growth, and changes in body weight.
-
Continue the treatment for the predetermined duration of the study.
-
At the end of the study, euthanize the animals and collect tissues for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
AMXT-1501 and DFMO Mechanism of Action
Caption: Dual inhibition of polyamine synthesis by DFMO and transport by AMXT-1501.
In Vitro Cell Viability Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of AMXT-1501.
Laboratory Safety Protocol Flowchart
Caption: A logical flow for safe laboratory handling of AMXT-1501.
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. neuroblastoma.org.au [neuroblastoma.org.au]
- 10. sfasu.edu [sfasu.edu]
Application Notes and Protocols for AMXT-1501 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular response to AMXT-1501, a potent polyamine transport inhibitor, particularly when used in combination with DFMO (α-difluoromethylornithine), an inhibitor of ornithine decarboxylase. The provided protocols offer detailed methodologies for assessing the efficacy of AMXT-1501 in relevant cancer cell lines.
Introduction
Polyamines are essential for cell growth, proliferation, and survival. Cancer cells, with their high proliferative rate, exhibit an increased demand for polyamines. This dependency presents a therapeutic window for targeting polyamine metabolism. AMXT-1501 is a novel investigational agent that blocks the transport of polyamines into cells. When combined with DFMO, which inhibits the de novo synthesis of polyamines, AMXT-1501 creates a dual blockade that effectively starves cancer cells of these critical molecules, leading to cell cycle arrest and apoptosis.[1][2][3] Preclinical studies have demonstrated the synergistic anti-tumor activity of this combination, particularly in neuroblastoma.[2][4]
Responsive Cell Lines
Several cancer cell lines, predominantly neuroblastoma lines, have shown sensitivity to AMXT-1501, especially in combination with DFMO. The following tables summarize the quantitative data on the efficacy of AMXT-1501 as a single agent and in combination therapy.
Table 1: In Vitro Efficacy of AMXT-1501 in Neuroblastoma Cell Lines
| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |
| Neuroblastoma Cell Line 1 | 14.13 | 20.76 | [4][5] |
| Neuroblastoma Cell Line 2 | 17.72 | 33.3 | [4][5] |
| Neuroblastoma Cell Line 3 | Not explicitly stated | Not explicitly stated | [4][5] |
| CHLA20 | Not explicitly stated | Not explicitly stated | |
| COG-N | Not explicitly stated | Not explicitly stated |
Note: The specific names of the first three neuroblastoma cell lines are not detailed in the referenced abstract; however, the study confirms experiments were conducted on three distinct neuroblastoma cell lines. The CHLA20 and COG-N cell lines have also been documented as being responsive to the combination treatment.
Signaling Pathway of AMXT-1501 and DFMO Combination Therapy
The dual inhibition of polyamine uptake and synthesis by AMXT-1501 and DFMO, respectively, leads to a significant depletion of intracellular polyamine pools. This triggers a cascade of events culminating in cell cycle arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMXT-1501 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a novel and potent inhibitor of polyamine transport, a critical pathway for cell growth and survival, particularly in cancer. Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes including cell proliferation, differentiation, and apoptosis.[1] Cancer cells often exhibit a dysregulated polyamine metabolism, making the polyamine pathway an attractive target for therapeutic intervention.[2] AMXT-1501 is designed to block the uptake of extracellular polyamines, thereby depleting intracellular polyamine pools and inhibiting tumor growth.[3][4][5]
This document provides detailed application notes and protocols for the utilization of AMXT-1501 in high-throughput screening (HTS) campaigns. These protocols are designed to identify novel synergistic drug combinations, discover biomarkers of sensitivity, and screen for effective therapeutic strategies against various cancer types.
Mechanism of Action: Dual Inhibition of Polyamine Metabolism
AMXT-1501's therapeutic potential is significantly enhanced when used in combination with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[2][6][7] Cancer cells can compensate for ODC inhibition by upregulating polyamine transport from the extracellular environment.[2][8] AMXT-1501 directly counteracts this resistance mechanism.[5][8] The dual blockade of both polyamine synthesis (by DFMO) and uptake (by AMXT-1501) leads to a more profound and sustained depletion of intracellular polyamines, resulting in synergistic anti-tumor effects, including cell cycle arrest and induction of apoptosis.[6][7][8]
Caption: Mechanism of Action of AMXT-1501 and DFMO.
High-Throughput Screening Applications
AMXT-1501 can be effectively integrated into HTS campaigns for several key applications in oncology drug discovery:
-
Synergistic Compound Screening: To identify novel therapeutic agents that exhibit synergistic anti-cancer activity when combined with AMXT-1501 or the AMXT-1501/DFMO combination.
-
Cell Line Profiling: To screen a diverse panel of cancer cell lines to identify tumor types that are particularly sensitive to polyamine transport inhibition.
-
Biomarker Discovery: To correlate sensitivity to AMXT-1501 with specific genomic or proteomic markers, aiding in patient stratification strategies.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays utilizing AMXT-1501. These protocols are designed for 96- or 384-well microplate formats, compatible with automated liquid handling systems.[9][10]
Protocol 1: Cell Viability Screening for Synergistic Combinations
This protocol outlines a method to screen a compound library for agents that synergize with AMXT-1501 in reducing cancer cell viability.
1. Materials and Reagents:
- Cancer cell line of interest (e.g., neuroblastoma, DIPG, or other relevant lines)
- Cell culture medium and supplements
- AMXT-1501 (stock solution in a suitable solvent, e.g., DMSO)
- DFMO (optional, for combination screening)
- Compound library (solubilized in DMSO)
- 96- or 384-well clear-bottom, black-walled microplates
- ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
- Automated liquid handler
- Microplate reader with luminescence detection capabilities
2. Experimental Workflow:
Caption: High-Throughput Screening Workflow.
3. Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density (determined empirically for each cell line to ensure exponential growth over the assay period).
-
Using an automated dispenser, seed cells into 96- or 384-well microplates.
-
Incubate plates overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a daughter plate of the compound library at the desired screening concentration.
-
Transfer a small volume of each compound from the daughter plate to the cell plate using a pintool or acoustic liquid handler.
-
-
AMXT-1501 Addition:
-
Prepare a working solution of AMXT-1501 (and DFMO, if applicable) at a fixed concentration (e.g., IC20, a concentration that inhibits growth by 20%).
-
Add the AMXT-1501 solution to all wells containing library compounds. Include control wells with AMXT-1501 alone, library compounds alone, and vehicle (DMSO) alone.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the ATP-based viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate the percentage of cell viability for each compound combination.
-
Identify "hits" as compounds that exhibit a synergistic effect with AMXT-1501 (i.e., the combination shows a greater reduction in viability than the additive effect of each agent alone).
-
Protocol 2: High-Content Imaging for Apoptosis Induction
This protocol uses high-content imaging to screen for compounds that enhance AMXT-1501-induced apoptosis.
1. Materials and Reagents:
- All materials from Protocol 1.
- Fluorescent apoptosis indicators (e.g., Caspase-3/7 Green Reagent, Annexin V stain).
- Nuclear counterstain (e.g., Hoechst 33342).
- High-content imaging system.
2. Experimental Steps:
- Follow steps 1-4 from Protocol 1.
- After the incubation period, add the fluorescent apoptosis and nuclear stains to each well.
- Incubate as per the reagent manufacturer's protocol.
- Acquire images of each well using a high-content imaging system, capturing both the apoptosis and nuclear channels.
- Analyze the images to quantify the percentage of apoptotic cells (positive for the apoptosis marker) relative to the total number of cells (nuclear stain).
- Identify hits as compounds that significantly increase the percentage of apoptotic cells in the presence of AMXT-1501.
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, structured tables for easy comparison and hit identification.
Table 1: Example Data from a Synergistic Cell Viability Screen
| Compound ID | Compound Conc. (µM) | AMXT-1501 Conc. (µM) | % Viability (Compound Alone) | % Viability (AMXT-1501 Alone) | % Viability (Combination) | Synergy Score* |
| Cmpd-001 | 1 | 0.5 | 95.2 | 80.5 | 45.1 | 1.5 |
| Cmpd-002 | 1 | 0.5 | 88.7 | 80.5 | 78.3 | 0.9 |
| Cmpd-003 | 1 | 0.5 | 99.1 | 80.5 | 30.8 | 2.1 |
| ... | ... | ... | ... | ... | ... | ... |
*Synergy score can be calculated using various models, such as the Bliss independence or Loewe additivity model.
Table 2: IC50 Values of AMXT-1501 in Various Cancer Cell Lines
| Cell Line | Cancer Type | AMXT-1501 IC50 (µM) | Reference |
| Neuroblastoma Cell Line A | Neuroblastoma | 14.13 - 17.72 | [7] |
| Neuroblastoma Cell Line B | Neuroblastoma | 14.13 - 17.72 | [7] |
| Neuroblastoma Cell Line C | Neuroblastoma | 14.13 - 17.72 | [7] |
| DIPG Cell Line 1 | DIPG | (Not specified) | [8] |
| DIPG Cell Line 2 | DIPG | (Not specified) | [8] |
Note: Specific IC50 values can vary depending on the assay conditions and cell line.
Conclusion
AMXT-1501 represents a promising therapeutic agent that targets the polyamine transport system in cancer cells. The protocols and application notes provided herein offer a framework for leveraging AMXT-1501 in high-throughput screening to accelerate the discovery of novel cancer therapies and biomarkers. The synergistic combination of AMXT-1501 with DFMO provides a powerful tool to comprehensively target polyamine metabolism, and HTS is an ideal platform to explore the full therapeutic potential of this approach.
References
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 6. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AMXT-1501 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and performing assays to measure the activity of AMXT-1501, a novel polyamine transport inhibitor. The protocols detailed below are essential for preclinical and clinical research aimed at evaluating the efficacy of AMXT-1501, particularly in combination with the polyamine synthesis inhibitor, difluoromethylornithine (DFMO).
Introduction to AMXT-1501 and its Mechanism of Action
AMXT-1501 is a potent inhibitor of the polyamine transport system (PTS), a critical pathway for cancer cell proliferation and survival.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for various cellular processes, including cell growth, differentiation, and macromolecular synthesis.[3] Cancer cells exhibit an elevated demand for polyamines and often upregulate both their biosynthesis and transport to meet these needs.[4]
The therapeutic strategy often involves a dual-blockade approach, combining AMXT-1501 with DFMO, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][3] While DFMO effectively reduces de novo polyamine synthesis, cancer cells can compensate by increasing polyamine uptake from the extracellular environment.[1] AMXT-1501 directly counteracts this resistance mechanism by blocking the PTS.[5][6] This synergistic combination leads to a more profound depletion of intracellular polyamine pools, resulting in enhanced cancer cell growth inhibition and apoptosis.[1][3]
Signaling Pathway of Polyamine Metabolism and Inhibition by AMXT-1501 and DFMO
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 6. research.sahmri.org.au [research.sahmri.org.au]
AMXT-1501 in Combination with Standard Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501 is a potent and selective inhibitor of polyamine transport, a critical pathway for cancer cell proliferation and survival. Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for various cellular processes, including cell growth, differentiation, and apoptosis. Tumor cells often exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake from the microenvironment. This dependency on polyamines presents a promising therapeutic target.
This document provides detailed application notes and protocols for the use of AMXT-1501 in combination with standard chemotherapy agents, based on preclinical and clinical findings. The primary strategy involves the dual blockade of polyamine metabolism by combining AMXT-1501 with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This combination has shown synergistic anti-tumor effects and enhances the efficacy of conventional chemotherapy in various cancer models, particularly in neuroblastoma.
Mechanism of Action: Synergistic Depletion of Polyamines
The therapeutic rationale for combining AMXT-1501 with DFMO is to comprehensively shut down the polyamine supply to cancer cells. While DFMO blocks the endogenous synthesis of polyamines, cancer cells can often compensate by increasing their uptake of polyamines from the extracellular environment through transporters like SLC3A2.[1][2] AMXT-1501 effectively blocks this compensatory uptake, leading to a more profound and sustained depletion of intracellular polyamine pools.[1][3] This dual blockade has been shown to induce cell cycle arrest and apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of standard chemotherapy agents.[4]
Figure 1: Mechanism of AMXT-1501 and DFMO in combination with chemotherapy.
Preclinical Data: In Vitro and In Vivo Studies
In Vitro Synergism with Chemotherapy
Preclinical studies in neuroblastoma cell lines have demonstrated the synergistic anti-proliferative effects of AMXT-1501 and DFMO. This combination has been shown to enhance the efficacy of standard chemotherapeutic agents.
Table 1: In Vitro Activity of AMXT-1501 and DFMO in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |
| SK-N-BE(2) | Amplified | 17.72 | 33.3 | [4] |
| Kelly | Amplified | 14.13 | 20.76 | [4] |
| SK-N-AS | Non-amplified | 16.54 | 24.3 | [4] |
IC50 values were determined after 72 hours of treatment.
In Vivo Efficacy in Combination with Chemotherapy
In vivo studies using the TH-MYCN transgenic mouse model of neuroblastoma have shown that the combination of AMXT-1501 and DFMO, when added to standard chemotherapy regimens, significantly improves survival.
Table 2: In Vivo Efficacy of AMXT-1501/DFMO with Chemotherapy in a Neuroblastoma Mouse Model
| Treatment Group | Median Survival | Outcome | Reference |
| Chemotherapy Backbone (Cyclophosphamide/Topotecan) + DFMO | - | No significant benefit compared to backbone alone | [5] |
| Chemotherapy Backbone (Cyclophosphamide/Topotecan) + DFMO + AMXT-1501 | - | Significantly extended survival (p<0.001) | [5] |
| Chemotherapy Backbone (Temozolomide/Irinotecan) + DFMO + AMXT-1501 | - | Improved efficacy | [5] |
Detailed survival statistics were not fully available in the referenced abstract.
Clinical Data: Combination with Chemotherapy
A Phase I clinical trial (NCT02030964) evaluated the addition of high-dose DFMO to a chemotherapy regimen of cyclophosphamide (B585) and topotecan (B1662842) in patients with relapsed/refractory neuroblastoma. While this study did not include AMXT-1501, it provides a clinical basis for combining polyamine depletion strategies with this chemotherapy backbone.
Table 3: Clinical Response in Patients with Relapsed/Refractory Neuroblastoma Treated with High-Dose DFMO, Cyclophosphamide, and Topotecan
| Patient Characteristics | Value |
| Number of Patients | 24 |
| Median Age (years) | 6.8 |
| Response | |
| Partial Response (PR) | 2 |
| Minor Response (MR) | 4 |
| Stable Disease (SD) | - |
| Progressive Disease (PD) | 9 |
| Median Time-to-Progression (months) | 19.8 |
| Patients Progression-Free at >4 years | 3 |
Data from Hogarty et al., British Journal of Cancer (2024).[3]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from studies evaluating the effects of AMXT-1501 and DFMO on neuroblastoma cell lines.[4]
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, SK-N-AS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
AMXT-1501 (stock solution in DMSO)
-
DFMO (stock solution in sterile water)
-
Chemotherapy agents (e.g., temozolomide, irinotecan, cyclophosphamide, topotecan)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of AMXT-1501, DFMO, and the selected chemotherapy agent(s) in complete culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO or water).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. d-nb.info [d-nb.info]
- 4. Samal, K., Zhao, P., Kendzicky, A., Yco, L.P., McClung, H., Gerner, E., Burns, M., Bachmann, A.S. and Sholler, G. (2013) AMXT-1501, a Novel Polyamine Transport Inhibitor, Synergizes with DFMO in Inhibiting Neuroblastoma Cell Proliferation by Targeting both Ornithine Decarboxylase and Polyamine Transport. International Journal of Cancer, 133, 1323-1333. - References - Scientific Research Publishing [scirp.org]
- 5. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
Troubleshooting & Optimization
common issues with AMXT-1501 solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding AMXT-1501.
Frequently Asked Questions (FAQs)
Q1: What is AMXT-1501 and what is its mechanism of action?
A1: AMXT-1501 is a novel, potent polyamine transport inhibitor.[1][2] Its primary mechanism of action is to block the uptake of polyamines into cells.[1][2] Cancer cells often have a high demand for polyamines for their growth and survival. By inhibiting their uptake, AMXT-1501 aims to starve cancer cells of these essential molecules.[1] It is often used in combination with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), which is a key enzyme in polyamine synthesis.[3][4] The dual blockade of polyamine synthesis and uptake has shown to be more effective in reducing intracellular polyamine levels and inhibiting tumor growth in preclinical models.[1][3]
Q2: In what context is AMXT-1501 being studied?
A2: AMXT-1501 is primarily being investigated as a cancer therapy, particularly for solid tumors such as neuroblastoma, glioma, and squamous cell carcinomas.[2][5] It is most notably studied in combination with DFMO.[5][6] This combination therapy has been evaluated in preclinical studies and is the subject of ongoing clinical trials in both adult and pediatric patients.[1][2][5] The FDA has granted Orphan Drug Designation to the combination of AMXT-1501 and DFMO for the treatment of neuroblastoma.[2]
Q3: What is the rationale for combining AMXT-1501 with DFMO?
A3: When cancer cells are treated with DFMO alone, which blocks the synthesis of polyamines, they can compensate by increasing the uptake of polyamines from their environment through transporters like SLC3A2.[1][5] AMXT-1501, by inhibiting this polyamine transport, prevents this compensatory mechanism.[1] This synergistic action of simultaneously blocking both production and uptake of polyamines leads to a more profound depletion of intracellular polyamine levels, resulting in enhanced cancer cell growth inhibition and apoptosis.[1][3]
Troubleshooting Guide: General Solubility Issues for Small Molecule Inhibitors
While specific solubility data for AMXT-1501 is not publicly available, the following guide provides general troubleshooting steps for solubility issues that can be encountered with novel small molecule inhibitors.
Q4: My small molecule inhibitor is not dissolving in my desired solvent. What should I do?
A4: The choice of solvent is critical for achieving complete dissolution. It is recommended to start with common laboratory solvents and progress to less common ones if needed.
-
Initial Solvent Screening: Test solubility in a range of solvents with varying polarities. Common starting points include DMSO, ethanol, and methanol (B129727) for organic compounds, and aqueous buffers for more polar molecules.
-
Gentle Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution and the solubility limit. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using a sonicator can help to break up aggregates and enhance dissolution.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility. For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.
Q5: The compound precipitates out of solution after initial dissolution. How can I prevent this?
A5: Precipitation upon standing or dilution can be a sign of supersaturation or instability.
-
Co-solvents: Using a mixture of solvents can sometimes improve stability. For example, a small amount of DMSO in an aqueous buffer can help to keep a hydrophobic compound in solution.
-
Excipients: The use of solubilizing agents or excipients such as cyclodextrins, surfactants (e.g., Tween® 80, Cremophor® EL), or polymers (e.g., PEG) can increase the apparent solubility and prevent precipitation.
-
Stock Concentration: Preparing a more concentrated stock in a strong organic solvent (like DMSO) and then diluting it into your aqueous experimental medium can be an effective strategy. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Quantitative Data Summary
As specific quantitative solubility data for AMXT-1501 is not available in the public domain, the following table provides an example of how solubility data for a novel small molecule inhibitor might be presented.
| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (mM) | Notes |
| Water | < 0.1 | < 0.2 | Practically insoluble |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 | < 0.2 | Insoluble in physiological buffer |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 200 | Highly soluble |
| Ethanol (95%) | 10.5 | 21.0 | Soluble |
| Methanol | 5.2 | 10.4 | Moderately soluble |
| Polyethylene Glycol 400 (PEG400) | 55.8 | 111.6 | Soluble |
Note: This table is for illustrative purposes only and does not represent actual data for AMXT-1501.
Experimental Protocols
Protocol: Determining the Kinetic Solubility of a Novel Small Molecule Inhibitor using Nephelometry
This protocol describes a general method for assessing the kinetic solubility of a compound, which is relevant for early-stage drug discovery experiments.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing and brief sonication if necessary.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
-
Addition to Aqueous Buffer:
-
Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well of a 96-well clear bottom plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include a blank control (DMSO without compound) and a positive control for precipitation.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the formation of a precipitate.
-
Visualizations
Caption: Mechanism of action of AMXT-1501 and DFMO combination therapy.
Caption: General experimental workflow for solubility assessment of a new chemical entity.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. targetedonc.com [targetedonc.com]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroblastoma.org.au [neuroblastoma.org.au]
Technical Support Center: Optimizing AMXT-1501 Concentration for Cell Viability Assays
Welcome to the technical support center for AMXT-1501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing AMXT-1501 concentration for cell viability assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is AMXT-1501 and what is its mechanism of action?
A1: AMXT-1501 is a novel and potent polyamine transport inhibitor.[1] Polyamines are small polycations essential for cell growth, proliferation, and differentiation. Cancer cells often have elevated polyamine levels and rely on both endogenous synthesis and uptake from the microenvironment to sustain their rapid growth.[2] AMXT-1501 specifically blocks the uptake of polyamines from the extracellular environment into cancer cells.[1] It is often used in combination with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[3][4] The dual-action of inhibiting both polyamine synthesis (with DFMO) and uptake (with AMXT-1501) leads to a more effective depletion of intracellular polyamines, thereby inhibiting cancer cell growth and survival.[1][3]
Q2: In which cancer types has AMXT-1501 shown efficacy?
A2: AMXT-1501, particularly in combination with DFMO, has shown promising preclinical results in various cancer models, most notably in neuroblastoma.[1][2][3] Studies have also explored its effects in head and neck squamous cell carcinoma (HNSCC) and other solid tumors.[4][5] Clinical trials are underway to evaluate its safety and efficacy in a broader range of cancers, including central nervous system (CNS) tumors and sarcomas.[4]
Q3: What is a typical starting concentration range for AMXT-1501 in cell viability assays?
A3: Based on published data, the half-maximal inhibitory concentration (IC50) for AMXT-1501 alone in neuroblastoma cell lines ranges from 14.13 to 17.72 µM.[3] Therefore, a sensible starting point for optimizing the concentration in a new cell line would be to test a broad range spanning from nanomolar to high micromolar concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response curve and the IC50 value for your specific cell line.
Q4: How should I prepare AMXT-1501 for use in cell culture?
A4: AMXT-1501 is typically available as a hydrochloride salt, which is generally soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as water or DMSO. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity. It is crucial to ensure the compound is fully dissolved before adding it to the cell culture medium.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase throughout the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a range of cell densities (e.g., 2,000, 5,000, 10,000, 20,000, and 40,000 cells/well) in a 96-well plate.
-
Include wells with media only as a background control.
-
Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT or resazurin (B115843) assay).
-
The optimal seeding density is the one that results in a sub-confluent monolayer and a strong signal-to-noise ratio at the end of the experiment.
Protocol 2: General Cell Viability Assay with AMXT-1501 (MTT Assay)
Objective: To assess the effect of a range of AMXT-1501 concentrations on the viability of a cancer cell line.
Methodology:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AMXT-1501 in cell culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve AMXT-1501) and an untreated control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared AMXT-1501 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| No or weak dose-dependent effect of AMXT-1501 | - Incorrect concentration range tested- Insufficient incubation time- Cell line is resistant to AMXT-1501 | - Test a broader range of concentrations (e.g., up to 200 µM).- Increase the incubation time (e.g., up to 96 hours).- Consider using AMXT-1501 in combination with DFMO to enhance its effect. |
| High background in no-cell control wells | - Contamination of media or reagents- AMXT-1501 interferes with the assay chemistry | - Use fresh, sterile reagents.- Perform a cell-free assay to check for direct interaction between AMXT-1501 and the assay reagent. If interference is observed, consider using an alternative viability assay (e.g., SRB assay). |
| Unexpected cell morphology changes | - Cytotoxicity of the compound or solvent- Contamination | - Observe cells under a microscope at different time points.- Ensure the final solvent concentration is non-toxic.- Check for signs of microbial contamination. |
Data Presentation
Table 1: Example IC50 Values for AMXT-1501 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Neuroblastoma (various) | Neuroblastoma | 14.13 - 17.72 | [3] |
| Head and Neck Squamous Cell Carcinoma (various) | HNSCC | Not specified | [5] |
Visualizations
Caption: Mechanism of action of AMXT-1501 and its synergy with DFMO.
Caption: A general workflow for performing a cell viability assay.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. biorxiv.org [biorxiv.org]
troubleshooting inconsistent results with AMXT-1501 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with AMXT-1501.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving AMXT-1501.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) values for AMXT-1501 across different cancer cell lines and even between replicate experiments. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values can stem from several factors related to the compound, cell line characteristics, and assay methodology. A systematic approach to troubleshooting is recommended.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Compound Stability and Handling | Ensure AMXT-1501 is stored under the recommended conditions (e.g., -20°C, desiccated).[1] Prepare fresh stock solutions in a suitable solvent like DMSO at regular intervals. Avoid repeated freeze-thaw cycles.[1] |
| Cell Line-Specific Biology | Different cancer cell lines exhibit varying levels of dependence on polyamine metabolism.[2] Profile the expression levels of ornithine decarboxylase (ODC1) and the polyamine transporter SLC3A2 in your cell lines of interest.[3][4] Cell lines with lower expression of these targets may be less sensitive to AMXT-1501. |
| Compensatory Mechanisms | Inhibition of polyamine synthesis by DFMO can lead to a compensatory upregulation of polyamine uptake, and vice versa.[3][4] The combination of AMXT-1501 with an ODC1 inhibitor like DFMO is often more effective than either agent alone.[2][3][5] |
| Assay Parameters | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[6] The duration of drug exposure is a critical parameter; consider time-course experiments to determine the optimal treatment window.[1][7] |
| Off-Target Effects | At higher concentrations, off-target effects can confound results.[1] It is crucial to determine the lowest effective concentration that produces the desired biological effect.[1] |
Issue 2: Inconsistent Tumor Growth Inhibition in Xenograft Models
Question: Our in vivo xenograft studies with AMXT-1501 are yielding inconsistent results in tumor growth inhibition. What factors could be contributing to this variability?
Answer:
In vivo experiments introduce a higher level of complexity. Inconsistent results can be due to the formulation of the drug, the animal model, and experimental design.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Drug Formulation and Administration | Ensure the formulation of AMXT-1501 is optimized for bioavailability in your animal model. The route and frequency of administration should be consistent across all animals. |
| Tumor Heterogeneity | The cellular composition of tumors can be heterogeneous, with varying sensitivities to AMXT-1501.[8] Consider using well-characterized, homogenous cell lines for xenografts or patient-derived xenograft (PDX) models with known molecular profiles.[8] |
| Host-Tumor Interactions | The tumor microenvironment plays a crucial role in drug response.[8] Orthotopic implantation of tumors may provide a more clinically relevant model than subcutaneous injection.[8] |
| Dietary Polyamines | Polyamines from the diet can be taken up by tumors, potentially counteracting the effects of AMXT-1501.[3] Consider using a polyamine-deficient diet for the animals during the study. |
| Compensatory Upregulation | Similar to in vitro models, tumors can upregulate polyamine synthesis in response to transport inhibition.[3][4] The combination of AMXT-1501 with DFMO has shown synergistic effects in preclinical models.[2][3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMXT-1501?
AMXT-1501 is a novel polyamine transport inhibitor.[9][10] It is designed to block the uptake of polyamines, which are essential for cell growth, proliferation, and survival, particularly in cancer cells.[9][11] AMXT-1501 is often used in combination with an ornithine decarboxylase (ODC1) inhibitor, such as difluoromethylornithine (DFMO), to achieve a comprehensive suppression of polyamine metabolism.[9][10][11] This dual-agent approach targets both the synthesis and uptake of polyamines.[2][3][12]
Q2: What is the rationale for combining AMXT-1501 with an ODC1 inhibitor like DFMO?
Cancer cells can compensate for the inhibition of polyamine synthesis by increasing their uptake of polyamines from the microenvironment, and vice versa.[3][4] By simultaneously blocking both pathways with AMXT-1501 and an ODC1 inhibitor, a more potent and sustained depletion of intracellular polyamines can be achieved, leading to enhanced tumor growth inhibition.[2][3][4][5] This combination has shown synergistic effects in preclinical models of neuroblastoma and other cancers.[2][5]
Q3: What are the key signaling pathways affected by AMXT-1501?
The primary pathway affected by AMXT-1501 is polyamine metabolism.[11] By blocking polyamine uptake, AMXT-1501, especially in combination with an ODC1 inhibitor, leads to the depletion of intracellular polyamines like putrescine, spermidine, and spermine.[2][5] This can induce cell cycle arrest and apoptosis.[5][13]
Q4: What are some important considerations for designing experiments with AMXT-1501?
-
Cell Line Selection: Choose cell lines with well-characterized polyamine metabolism pathways.
-
Combination Therapy: Consider the synergistic effects of combining AMXT-1501 with an ODC1 inhibitor.[2][3][5]
-
Controls: Use appropriate vehicle controls and consider a positive control if available.
-
Dose-Response: Perform dose-response studies to determine the optimal concentration for your experiments.[1]
-
Time-Course: Conduct time-course experiments to understand the kinetics of the cellular response.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of AMXT-1501 and any combination drug (e.g., DFMO) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the drug-containing medium. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance, luminescence) and normalize the data to the vehicle-treated control. Calculate IC50 values using appropriate software.
Protocol 2: Western Blot for ODC1 and SLC3A2 Expression
-
Cell Lysis: Treat cells with AMXT-1501 and/or DFMO for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against ODC1, SLC3A2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: AMXT-1501 inhibits polyamine uptake, while DFMO blocks polyamine synthesis.
Caption: Workflow for a typical in vitro cell viability experiment with AMXT-1501.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma [prnewswire.com]
- 11. onclive.com [onclive.com]
- 12. aminextx.com [aminextx.com]
- 13. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AMXT-1501 in Cancer Cells
Welcome to the Technical Support Center for AMXT-1501. This resource is designed for researchers, scientists, and drug development professionals investigating the novel polyamine transport inhibitor, AMXT-1501, in cancer cell models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMXT-1501?
AMXT-1501 is a potent inhibitor of polyamine transport. Cancer cells have a high demand for polyamines, which are essential for cell growth, proliferation, and survival. While they can synthesize their own polyamines, they also rely on uptake from their microenvironment. AMXT-1501 blocks this uptake, leading to polyamine depletion and subsequent inhibition of cancer cell growth. It is often used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] This dual-pronged approach of blocking both synthesis and transport aims to achieve a more comprehensive depletion of intracellular polyamines.
Q2: What is the most common mechanism of resistance to DFMO, and how does AMXT-1501 address it?
The primary mechanism of acquired resistance to DFMO is the upregulation of polyamine transport systems by cancer cells.[2] By increasing their capacity to import polyamines from the extracellular environment, cancer cells can compensate for the DFMO-induced blockade of endogenous polyamine synthesis. AMXT-1501 directly counteracts this resistance mechanism by inhibiting these upregulated polyamine transporters, thereby restoring sensitivity to polyamine depletion strategies.[3]
Q3: Which specific polyamine transporters are targeted by AMXT-1501?
Recent studies have identified the P5B-type ATPase ATP13A3 as a major polyamine transporter in mammalian cells and a key target of AMXT-1501.[2][4][5] Overexpression of ATP13A3 has been associated with increased polyamine uptake and is a potential mechanism of resistance to the AMXT-1501 and DFMO combination therapy. Another transporter, SLC3A2 , has also been implicated in polyamine transport, although its role in DFMO-induced compensatory uptake appears to be less prominent than that of ATP13A3.[2]
Q4: Are there known signaling pathways that regulate the expression of these transporters?
Yes, the expression of key polyamine transporters is regulated by oncogenic signaling pathways. The MYCN oncogene , which is frequently amplified in neuroblastoma, has been shown to upregulate the expression of both ODC1 (the target of DFMO) and the polyamine transporter ATP13A3.[2][6][7][8] This coordinated regulation highlights a key mechanism by which MYCN-amplified tumors can be particularly dependent on polyamines and susceptible to the combination therapy. The expression of SLC3A2 has been linked to the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth and proliferation in many cancers.[9][10][11][12][13]
Troubleshooting Guides
Problem 1: Reduced sensitivity or acquired resistance to AMXT-1501 in combination with DFMO in our cancer cell line.
This is a common challenge in drug resistance studies. Here’s a stepwise approach to investigate and potentially overcome this issue.
Troubleshooting Workflow
A stepwise workflow for troubleshooting reduced sensitivity to AMXT-1501 and DFMO.
Step 1: Confirm Resistance with Cell Viability Assays
The first step is to quantitatively confirm the shift in drug sensitivity.
-
Experimental Protocol: Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Seed your sensitive (parental) and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of AMXT-1501, DFMO, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the IC50 values for each drug and the combination in both cell lines. A significant increase in the IC50 value for the combination treatment in the suspected resistant line confirms resistance.
-
-
Data Presentation: Comparative IC50 Values
| Cell Line | Treatment | IC50 (Sensitive Line) | IC50 (Resistant Line) | Fold Resistance |
| Neuroblastoma (e.g., SK-N-BE(2)) | DFMO | 20.76 - 33.3 mM[1] | Hypothetical: >50 mM | Hypothetical: >1.5 |
| Neuroblastoma (e.g., SK-N-BE(2)) | AMXT-1501 | 14.13 - 17.72 µM[1] | Hypothetical: >30 µM | Hypothetical: >2 |
| Neuroblastoma (e.g., SK-N-BE(2)) | DFMO + AMXT-1501 | Hypothetical: Synergistic | Hypothetical: Increased IC50 | Hypothetical: >3 |
Step 2: Investigate the Underlying Resistance Mechanism
Focus on the known mechanisms of resistance: upregulation of polyamine transporters.
-
Experimental Protocol: Western Blot for ATP13A3 and SLC3A2
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATP13A3, SLC3A2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control to compare the expression levels between sensitive and resistant cells.
-
-
Data Presentation: Quantitative Western Blot Analysis
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| ATP13A3 | 1.0 | Hypothetical: 3.5 | Hypothetical: 3.5 |
| SLC3A2 | 1.0 | Hypothetical: 1.2 | Hypothetical: 1.2 |
| β-actin | 1.0 | 1.0 | 1.0 |
-
Experimental Protocol: Polyamine Uptake Assay
-
Cell Culture: Plate sensitive and resistant cells in 12- or 24-well plates.
-
Radiolabeled Polyamine: Prepare a solution containing a radiolabeled polyamine (e.g., [3H]-spermidine) in uptake buffer.
-
Uptake: Remove the culture medium, wash the cells, and add the radiolabeled polyamine solution. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactivity counts to the protein concentration of each sample.
-
-
Data Presentation: Polyamine Uptake
| Cell Line | Polyamine Uptake (cpm/µg protein) |
| Sensitive | Hypothetical: 500 |
| Resistant | Hypothetical: 2000 |
Step 3: Potential Solutions and Next Steps
Based on your findings, consider the following strategies:
-
If ATP13A3 is upregulated:
-
Increase AMXT-1501 Concentration: The resistant cells may require a higher concentration of AMXT-1501 to effectively block the increased number of transporters.
-
Combination with other agents: Consider combining AMXT-1501/DFMO with inhibitors of pathways that regulate ATP13A3 expression, such as MYCN inhibitors in relevant cancer types.
-
-
If another transporter is suspected:
-
Broad-spectrum transporter inhibitors: Investigate the use of other, less specific, transport inhibitors in combination with AMXT-1501.
-
Gene expression analysis: Perform RNA sequencing to identify other upregulated transporters in the resistant cells.
-
-
Advanced Troubleshooting: Co-Immunoprecipitation (Co-IP) to Identify ATP13A3 Interacting Proteins
-
This can help to uncover novel regulatory mechanisms of ATP13A3 function that may be altered in resistant cells.
-
Protocol:
-
Lyse sensitive and resistant cells under non-denaturing conditions.
-
Incubate the lysates with an antibody specific to ATP13A3.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding partners.
-
Elute the protein complexes and analyze by mass spectrometry to identify interacting proteins that may be differentially present in resistant cells.
-
-
Problem 2: High background or inconsistent results in the polyamine uptake assay.
Troubleshooting Tips:
-
Inadequate Washing: Ensure rapid and thorough washing with ice-cold buffer to effectively stop the uptake and remove extracellular radiolabeled polyamines.
-
Non-specific Binding: Pre-incubate cells with a non-radiolabeled version of the polyamine at a high concentration to block non-specific binding sites before adding the radiolabeled tracer.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase, as stressed or confluent cells may have altered transport activity.
-
Time Course: Optimize the incubation time. A shorter incubation period may reduce background while still allowing for measurable uptake.
Signaling Pathway Diagrams
MYCN-Driven Upregulation of Polyamine Metabolism and Transport
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The polyamine transporter ATP13A3 mediates difluoromethylornithine‐induced polyamine uptake in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Gene expression and molecular pathway activation signatures of MYCN-amplified neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
potential off-target effects of AMXT-1501 tetrahydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMXT-1501 tetrahydrochloride. The information is based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMXT-1501?
A1: AMXT-1501 is a novel inhibitor of polyamine transport.[1][2] Its primary function is to block the cellular uptake of polyamines, which are essential for cell growth and proliferation.[1][2] Cancer cells often have a high demand for polyamines and can compensate for the inhibition of their own synthesis by scavenging them from the extracellular environment. AMXT-1501 is designed to prevent this uptake.[3]
Q2: Why is AMXT-1501 typically used in combination with difluoromethylornithine (DFMO)?
A2: AMXT-1501 is most effective when used with DFMO, an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[4] While DFMO blocks the de novo synthesis of polyamines, cancer cells can counteract this by increasing the activity of their polyamine transporters.[3][5] By inhibiting these transporters, AMXT-1501 prevents this compensatory mechanism, leading to a more complete depletion of intracellular polyamines and enhanced anti-tumor activity.[3][6]
Q3: What are the known or potential off-target effects of AMXT-1501?
A3: As of late 2024, a significant potential off-target effect of concern is severe cardiac toxicity, which has led to cardiac arrest in some cases.[7][8] This has prompted a pause in at least one planned clinical trial to allow for further investigation into the mechanism of this toxicity.[7] Researchers using AMXT-1501 should be aware of this potential and consider relevant cardiovascular assessments in their experimental models.
Q4: What are the expected on-target side effects observed in clinical trials?
A4: In a Phase I clinical trial of AMXT-1501 in combination with DFMO, the most common adverse events were gastrointestinal and general disorders.[9] These included:
-
Diarrhea
-
Nausea and vomiting
-
Abdominal pain and dyspepsia
-
Fatigue
-
Pyrexia (fever)
These effects are likely related to the systemic depletion of polyamines, which can affect rapidly dividing cells, including those in the gastrointestinal tract.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with AMXT-1501.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell viability despite treatment. | 1. Compensatory polyamine synthesis: If using AMXT-1501 alone, cells may be upregulating de novo polyamine synthesis. 2. Inadequate drug concentration: The concentration of AMXT-1501 may be insufficient to fully block polyamine transport in the specific cell line being used. 3. Cell line insensitivity: The experimental cell line may not be highly dependent on exogenous polyamines. | 1. Combine AMXT-1501 with an ODC inhibitor like DFMO to block both uptake and synthesis.[4] 2. Perform a dose-response curve to determine the optimal concentration of AMXT-1501 for your cell line. 3. Measure intracellular polyamine levels to confirm that the treatment is effectively depleting them. |
| Inconsistent results between experiments. | 1. Variability in media components: The concentration of polyamines in cell culture media can vary between batches or suppliers, affecting the apparent efficacy of a polyamine transport inhibitor. 2. Drug stability: Improper storage or handling of this compound could lead to degradation. | 1. Use a defined, low-polyamine medium or ensure consistency in media batches. 2. Follow the manufacturer's instructions for storage and handling. Prepare fresh stock solutions regularly. |
| Evidence of cardiotoxicity in animal models (e.g., arrhythmias, cardiac tissue abnormalities). | Potential off-target effect: As noted in recent safety updates, AMXT-1501 may have direct or indirect cardiotoxic effects.[7][8] | 1. Implement cardiovascular monitoring in animal studies (e.g., ECG). 2. Conduct histological analysis of cardiac tissue. 3. Consider dose-reduction studies to assess for a toxicity threshold. 4. Report any such findings to contribute to the understanding of this potential side effect. |
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Objective: To assess the cytostatic or cytotoxic effects of AMXT-1501, alone or in combination with DFMO.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of AMXT-1501, DFMO, or the combination. Include a vehicle-only control.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Measure absorbance or fluorescence and normalize the data to the vehicle control to determine the percentage of viable cells.
-
2. Polyamine Uptake Assay
-
Objective: To confirm that AMXT-1501 is effectively blocking the transport of polyamines into the cell.
-
Methodology:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with varying concentrations of AMXT-1501 or a vehicle control for a short period (e.g., 1-2 hours).
-
Add a radiolabeled polyamine (e.g., [³H]-spermidine) to the culture medium.
-
Incubate for a defined uptake period (e.g., 30-60 minutes).
-
Wash the cells extensively with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Compare the radioactivity in AMXT-1501-treated cells to the vehicle control to quantify the inhibition of uptake.
-
Visualizations
Caption: Dual inhibition of the polyamine pathway by DFMO and AMXT-1501.
Caption: Troubleshooting workflow for unexpected results with AMXT-1501.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 8. neuroblastoma.org.au [neuroblastoma.org.au]
- 9. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of AMXT-1501
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of AMXT-1501.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low and variable plasma concentrations of AMXT-1501 after oral administration in our animal models. What are the potential causes and solutions?
A1: Low and variable oral bioavailability is a common challenge for many investigational drugs. For AMXT-1501, a polyamine transport inhibitor, several factors could be contributing to this issue.
-
Poor Aqueous Solubility: AMXT-1501, in its base form, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Troubleshooting: Consider using a salt form of the compound. The dicaprate salt of AMXT-1501 has been developed to improve its oral bioavailability.[1] Ensure your formulation is optimized for dissolution.
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting: Co-administration with an inhibitor of relevant metabolic enzymes could be explored in preclinical models to assess the impact of first-pass metabolism. However, this may not be a clinically translatable strategy.
-
-
Efflux by Transporters: AMXT-1501 might be a substrate for efflux transporters like P-glycoprotein in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.
-
Troubleshooting: In vitro Caco-2 permeability assays can help determine if AMXT-1501 is a substrate for efflux transporters. If so, formulation strategies using excipients that inhibit these transporters could be investigated.
-
-
Inadequate Formulation: The vehicle used for oral administration may not be optimal for AMXT-1501.
-
Troubleshooting: Experiment with different formulation strategies, such as lipid-based formulations or self-emulsifying drug delivery systems (SEDDS), which have been shown to improve the oral bioavailability of poorly soluble compounds.
-
Q2: What is the rationale behind using AMXT-1501 as a dicaprate salt?
A2: The use of a dicaprate salt of AMXT-1501 is a formulation strategy to enhance its oral bioavailability.[1] Salt formation is a common technique to improve the solubility and dissolution rate of a drug, which are critical factors for its absorption from the gastrointestinal tract. By converting the parent molecule into a salt with capric acid (a ten-carbon fatty acid), the resulting AMXT-1501 dicaprate is designed to have more favorable physicochemical properties for oral administration.
Q3: We are designing an in vivo study to evaluate the oral bioavailability of our AMXT-1501 formulation. What are the key considerations for the experimental protocol?
A3: A well-designed in vivo bioavailability study is crucial for accurately assessing the performance of your formulation. Key considerations include:
-
Animal Model: The choice of animal model (e.g., mice, rats, beagle dogs) should be justified based on metabolic similarities to humans and the specific research question.
-
Dose Selection: The dose should be selected based on preclinical efficacy and toxicology data. It's often beneficial to evaluate multiple dose levels to assess dose proportionality.
-
Route of Administration: For absolute bioavailability determination, both intravenous (IV) and oral (PO) administration groups are required. The IV group serves as the 100% bioavailability reference.
-
Blood Sampling Schedule: A sufficient number of blood samples should be collected at appropriate time points to accurately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.
-
Analytical Method: A validated, sensitive, and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the accurate quantification of AMXT-1501 in plasma samples.
Q4: How does AMXT-1501 work, and how does this relate to its in vivo efficacy?
A4: AMXT-1501 is a novel polyamine transport inhibitor.[2] Polyamines are essential for cell growth and proliferation, and cancer cells often have a high demand for them. AMXT-1501 is frequently used in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[2]
This combination therapy creates a dual blockade:
-
DFMO inhibits the de novo synthesis of polyamines within the cancer cell.
-
AMXT-1501 blocks the uptake of polyamines from the extracellular environment, preventing the cancer cells from compensating for the lack of internal production by scavenging external polyamines.[2]
The in vivo efficacy of AMXT-1501 is therefore dependent on achieving sufficient plasma concentrations to effectively block the polyamine transporters on the surface of tumor cells. A key transporter inhibited by AMXT-1501 is Solute Carrier Family 3 Member 2 (SLC3A2).[3]
Quantitative Data
The following table summarizes preclinical pharmacokinetic data for orally administered AMXT-1501 dicaprate in beagle dogs.
| Dose (mg/kg/day) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 8 | 133 ± 45 | 4.0 | 1480 ± 360 |
| 16 | 285 ± 99 | 4.0 | 3380 ± 1160 |
| 32 | 563 ± 211 | 4.7 | 7110 ± 2610 |
Data presented as mean ± standard deviation. Data extracted from preclinical studies described in patent US11395834B2.
Experimental Protocols
Protocol 1: General In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of an AMXT-1501 formulation in mice.
1. Materials:
- AMXT-1501 formulation
- Vehicle control
- Male or female mice (e.g., C57BL/6), 8-10 weeks old
- Oral gavage needles
- Syringes
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Freezer (-80°C)
- Validated LC-MS/MS method for AMXT-1501 quantification
2. Animal Handling and Dosing:
- Acclimatize animals for at least one week before the experiment.
- Fast animals overnight (with access to water) before dosing.
- Divide animals into two groups: intravenous (IV) and oral (PO) administration.
- For the PO group, administer the AMXT-1501 formulation via oral gavage at the desired dose.
- For the IV group, administer a corresponding dose of AMXT-1501 in a suitable vehicle via tail vein injection.
3. Blood Sampling:
- Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood via a suitable method (e.g., retro-orbital sinus, tail vein).
- Immediately place blood samples into EDTA-coated tubes and keep on ice.
4. Plasma Preparation and Storage:
- Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Carefully collect the plasma supernatant.
- Store plasma samples at -80°C until analysis.
5. Sample Analysis:
- Quantify the concentration of AMXT-1501 in the plasma samples using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
- Plot the mean plasma concentration of AMXT-1501 versus time for both the IV and PO groups.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) using appropriate software.
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Dual blockade of the polyamine pathway by AMXT-1501 and DFMO.
Caption: Experimental workflow for determining the oral bioavailability of AMXT-1501.
References
dealing with AMXT-1501 degradation in experimental setups
Welcome to the technical support center for AMXT-1501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of AMXT-1501 in experimental setups, with a focus on mitigating degradation.
Frequently Asked Questions (FAQs)
Q1: What is AMXT-1501 and what is its mechanism of action?
AMXT-1501 is a novel, orally active polyamine transport inhibitor.[1] Polyamines are essential for cell growth and proliferation, and cancer cells often have elevated levels of these molecules. AMXT-1501 blocks the uptake of polyamines into cells, thereby depriving them of these crucial compounds.[2][3] It is often used in combination with DFMO (difluoromethylornithine), which inhibits polyamine synthesis. This dual approach of blocking both polyamine uptake and synthesis aims to comprehensively suppress polyamine metabolism in cancer cells.[2][3]
Q2: How should I store my AMXT-1501 stock solution?
For optimal stability, stock solutions of AMXT-1501 should be stored under the following conditions:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
It is crucial to store the stock solution in a tightly sealed container, protected from moisture and light.[1][4]
Q3: My AMXT-1501 precipitated when I added it to my cell culture medium. What should I do?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the hydrophobic nature of the compound. Here are some steps to troubleshoot this problem:
-
Ensure Complete Dissolution of Stock: Before adding to your media, ensure that your AMXT-1501 stock solution is fully dissolved. You may need to gently warm and vortex the solution.
-
Pre-warm Media: Always add the AMXT-1501 stock solution to pre-warmed (e.g., 37°C) cell culture media.
-
Add Dropwise and Mix: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.
-
Avoid High Final Concentrations: The final concentration of AMXT-1501 in your experiment should not exceed its solubility limit in the culture media. You may need to perform a dose-response experiment to find the optimal concentration that is both effective and soluble.
-
Consider Serum Concentration: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may be more likely to encounter solubility issues.
Q4: Can I use water to make a stock solution of AMXT-1501?
While AMXT-1501 as a tetrahydrochloride salt may have some aqueous solubility, it is generally recommended to prepare stock solutions in a non-aqueous solvent like DMSO. If you must use an aqueous solution, it should be prepared fresh and used immediately.
Troubleshooting Guide: AMXT-1501 Degradation
Degradation of AMXT-1501 can lead to a loss of activity and inconsistent experimental results. The following guide provides insights into potential causes of degradation and how to mitigate them.
Signs of Degradation
-
Loss of expected biological activity in your assay.
-
Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the stock solution (e.g., color change).
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Improper Storage | Exposure to light, moisture, or elevated temperatures can accelerate the degradation of AMXT-1501. | Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[1][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| pH Instability | AMXT-1501 is a polyamine analogue and its stability can be affected by pH. The safety data sheet for AMXT-1501 tetrahydrochloride lists strong acids and alkalis as incompatible materials.[4] | Maintain a stable pH in your experimental setup. When preparing solutions, ensure that the final pH is within a range that is compatible with the compound's stability. |
| Oxidation | As an aliphatic amine, AMXT-1501 may be susceptible to oxidation. The safety data sheet lists strong oxidizing agents as incompatible.[4] | Avoid exposing AMXT-1501 solutions to strong oxidizing agents. Use fresh, high-quality solvents and media. |
| Reaction with Media Components | Some components in cell culture media, such as certain amino acids or vitamins, could potentially react with AMXT-1501 over time, especially at 37°C. | Prepare fresh working solutions of AMXT-1501 in media for each experiment. If you suspect media-induced degradation, you can perform a stability study by incubating AMXT-1501 in the media for the duration of your experiment and analyzing for degradation. |
Experimental Protocols
Protocol for Assessing the Stability of AMXT-1501 in Cell Culture Media
This protocol outlines a general method for determining the stability of AMXT-1501 in your specific experimental conditions.
1. Materials:
-
AMXT-1501
-
DMSO (anhydrous, high purity)
-
Your cell culture medium (with and without serum, if applicable)
-
Phosphate-buffered saline (PBS)
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
2. Procedure:
-
Prepare a 10 mM stock solution of AMXT-1501 in DMSO. Ensure the compound is fully dissolved.
-
Prepare working solutions of AMXT-1501. Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your cell culture medium (with and without serum) and in PBS.
-
Incubate the solutions. Aliquot the working solutions into sterile tubes and incubate them at 37°C in a cell culture incubator.
-
Collect samples at different time points. Collect aliquots at 0, 2, 4, 8, 24, and 48 hours. The time points should reflect the duration of your experiment.
-
Store samples. Immediately store the collected aliquots at -80°C until analysis.
-
Analyze samples by HPLC or LC-MS.
-
Develop a suitable analytical method to separate AMXT-1501 from potential degradation products. A reverse-phase HPLC method with UV detection is a common starting point.
-
Prepare a calibration curve using freshly prepared standards of AMXT-1501.
-
Analyze your stability samples and quantify the amount of AMXT-1501 remaining at each time point.
-
-
Calculate the percentage of AMXT-1501 remaining. Compare the concentration at each time point to the concentration at time 0.
Data Presentation:
Summarize the stability data in a table for easy comparison.
| Time (hours) | % AMXT-1501 Remaining (Medium + Serum) | % AMXT-1501 Remaining (Medium - Serum) | % AMXT-1501 Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Inhibition of Polyamine Metabolism by DFMO and AMXT-1501.
Caption: Experimental Workflow for AMXT-1501 Stability Assessment.
Caption: Troubleshooting Logic for AMXT-1501 Degradation Issues.
References
addressing variability in AMXT-1501 experimental outcomes
Welcome to the technical support center for AMXT-1501. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes involving the novel polyamine transport inhibitor, AMXT-1501.
Frequently Asked Questions (FAQs)
Q1: What is AMXT-1501 and what is its primary mechanism of action?
A1: AMXT-1501 is a novel, potent, and orally active small molecule that functions as a polyamine transport inhibitor.[1][2][3] Its primary mechanism is to block the uptake of extracellular polyamines (such as spermidine, spermine, and putrescine) into the cell.[2][4] Polyamines are essential for cell growth, proliferation, and differentiation, and many cancer types exhibit dysregulated polyamine metabolism.[5][6]
Q2: Why is AMXT-1501 typically used in combination with DFMO (eflornithine)?
A2: The combination of AMXT-1501 with difluoromethylornithine (DFMO) creates a synergistic anti-cancer effect by simultaneously targeting two key points in polyamine regulation.[7] DFMO inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[5][7] However, cancer cells can often compensate for this inhibition by increasing the uptake of polyamines from their surroundings through the Polyamine Transport System (PTS).[8][9] AMXT-1501 blocks this compensatory uptake, leading to a comprehensive and more potent depletion of intracellular polyamine pools.[2][8]
Q3: What is the downstream cellular effect of treatment with AMXT-1501 and DFMO?
A3: The dual inhibition of polyamine synthesis and uptake leads to the depletion of intracellular polyamine pools. This has been shown to cause growth inhibition via G1 cell cycle arrest, which is suggested by the hypophosphorylation of the retinoblastoma protein (Rb).[7][10] The combination treatment also induces apoptosis, as evidenced by the increased expression of cleaved PARP and cleaved caspase-3, and leads to a decrease in intracellular ATP.[3][7][10]
Q4: What types of cancer are most sensitive to this combination therapy?
A4: Preclinical and clinical studies have shown this combination to be particularly effective in cancers with dysregulated polyamine metabolism. There is a strong focus on neuroblastoma (especially those with MYCN amplification), as MYCN is linked to the ODC enzyme.[7][10] Other sensitive cancer types include diffuse intrinsic pontine gliomas (DIPG), and potentially other solid tumors driven by MYC and RAS oncogenes.[6][9][11]
Troubleshooting Guide: Addressing Experimental Variability
This guide addresses common issues that may lead to variability in your results when working with AMXT-1501.
Issue 1: High Variability in IC50 Values
-
Q: My calculated IC50 value for AMXT-1501 varies significantly between experiments. What could be the cause?
-
A: Inconsistent cell density at the time of seeding is a common cause of variability. Ensure you are using a consistent and validated cell number for your assays. We recommend performing a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.
-
A: The passage number of your cell line can impact its phenotype and drug sensitivity. Use cells within a consistent and low passage number range for all related experiments.
-
A: Check for variability in your media and supplements. Some serum lots or media formulations may contain varying levels of polyamines, which could compete with AMXT-1501's mechanism of action. Consider using a defined media if possible or screening serum lots for consistency.
-
Issue 2: Lack of Synergy with DFMO
-
Q: I am not observing the expected synergistic effect when combining AMXT-1501 with DFMO. Why might this be?
-
A: The concentrations of one or both drugs may be suboptimal. Synergy is often dependent on the dose ratio. We recommend performing a matrix experiment with varying concentrations of both AMXT-1501 and DFMO to identify the optimal synergistic ratio for your cell line.
-
A: Your cell line may have a dominant mechanism for acquiring polyamines. If the cells rely more heavily on endogenous synthesis than on extracellular uptake, the effect of AMXT-1501 may be less pronounced. Conversely, if ODC activity is low, the effect of DFMO may be limited. Consider performing qPCR or western blot to assess the expression levels of ODC and polyamine transporters like SLC3A2 in your cell line.[2]
-
A: Ensure the stability of both compounds in your culture media over the duration of the experiment. Prepare fresh stock solutions and dilute to working concentrations immediately before use.
-
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
-
Q: I am observing cytotoxicity at lower concentrations than expected or in my control groups. What should I check?
-
A: Verify the final concentration of your solvent (e.g., DMSO) in the culture media. Ensure it is consistent across all wells and is at a non-toxic level for your cell line (typically <0.1%). Run a solvent-only control to confirm.
-
A: While AMXT-1501 is a targeted agent, high concentrations may lead to off-target effects. It is crucial to use a dose-response curve to determine the appropriate concentration range.
-
A: Be aware of potential systemic toxicities noted in clinical development. Although observed in human trials, reports of potential cardiac toxicity with the AMXT-1501/DFMO combination have led to the pausing of some clinical trials for further investigation.[12] While this is less likely to be a direct readout in standard in vitro assays, it underscores the importance of careful dose selection and monitoring for unexpected cellular stress responses.
-
Quantitative Data Summary
The following tables provide reference data for AMXT-1501 based on published preclinical studies.
Table 1: In Vitro IC50 Values of Single-Agent AMXT-1501 in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) | Citation |
| SH-SY5Y | 14.13 | [3][7][10] |
| BE(2)-C | 17.69 | [3] |
| SMS-KCNR | 17.72 | [3][7][10] |
Table 2: Recommended Starting Concentrations for In Vitro Synergy Experiments
| Compound | Concentration Range | Rationale |
| AMXT-1501 | 0.5 µM - 25 µM | This range brackets the known IC50 values, allowing for the observation of both subtle and potent effects. |
| DFMO | 0.5 mM - 5 mM | Based on published synergy studies, DFMO is used at millimolar concentrations to effectively inhibit ODC.[3][7] |
Key Experimental Protocols
Protocol: Cell Viability Assay to Determine Synergy
This protocol describes a method to assess the synergistic effect of AMXT-1501 and DFMO on cancer cell viability using a resazurin-based assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare fresh stock solutions of AMXT-1501 (e.g., 10 mM in DMSO) and DFMO (e.g., 1 M in water or PBS).
-
Create a dose-response matrix. Serially dilute AMXT-1501 and DFMO in culture medium to 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include wells for untreated, solvent control, AMXT-1501 only, and DFMO only.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2. The incubation time should be optimized for your cell line to ensure untreated control cells do not become over-confluent.
-
-
Viability Assessment (Resazurin Assay):
-
Prepare a sterile solution of Resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until a color change is observed.
-
Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the untreated or solvent control wells (set to 100% viability).
-
Plot the dose-response curves for each agent alone and in combination.
-
Use a synergy analysis software (e.g., using the Chou-Talalay method to calculate a Combination Index, CI) to quantitatively determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualized Pathways and Workflows
Caption: Dual inhibition of the polyamine pathway by DFMO and AMXT-1501.
Caption: Experimental workflow for a cell viability synergy assay.
// Nodes problem [label="Problem:\nHigh variability in IC50 value", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is cell seeding density\nconsistent?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; s1 [label="Solution:\nValidate and standardize\nseeding density.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Are cells within a consistent,\nlow passage number range?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; s2 [label="Solution:\nThaw a new, low passage\nvial. Define passage limit.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the serum lot and\nmedia formulation consistent?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="No"]; s3 [label="Solution:\nUse a single lot of serum.\nScreen new lots for consistency.", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Variability likely reduced.\nConsider other factors if\nproblem persists.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> q1; q1 -> a1_no [xlabel=""]; a1_no -> s1; q1 -> a1_yes [xlabel=""]; a1_yes -> q2; q2 -> a2_no [xlabel=""]; a2_no -> s2; q2 -> a2_yes [xlabel=""]; a2_yes -> q3; q3 -> a3_no [xlabel=""]; a3_no -> s3; q3 -> end_node [label="Yes"]; }
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. aminextx.com [aminextx.com]
- 7. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. aminextx.com [aminextx.com]
- 12. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
best practices for long-term storage of AMXT-1501
Technical Support Center: AMXT-1501
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of AMXT-1501, along with troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of AMXT-1501 stock solutions?
For long-term stability, it is recommended to store stock solutions of AMXT-1501 tetrahydrochloride at -80°C.[1][2] At this temperature, the stock solution can be stored for up to 6 months.[1][2] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2]
Q2: How should I store the solid form of AMXT-1501?
The solid form of this compound should be stored in a sealed container, protected from moisture and light.[1] While specific temperature requirements for the solid form are not explicitly stated, adhering to the conditions for the stock solution and keeping it in a cool, dry, and dark place is a standard best practice.
Q3: Is AMXT-1501 sensitive to light or moisture?
Yes, it is recommended to store AMXT-1501 away from moisture and light to ensure its stability.[1]
Q4: Can I store AMXT-1501 at 4°C?
The provided storage guidelines do not recommend storage at 4°C. For optimal stability, it is best to adhere to the recommended temperatures of -20°C or -80°C for stock solutions.[1][2]
Q5: Is AMXT-1501 considered a hazardous substance?
According to the Safety Data Sheet (SDS) for this compound, it is not classified as a hazardous substance or mixture.[3] However, it is always advisable to follow good laboratory practices when handling any chemical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced efficacy of AMXT-1501 in experiments. | Improper storage conditions leading to degradation. | Verify that the compound has been stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light and moisture.[1][2] If storage conditions were not optimal, consider using a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes upon preparation to avoid multiple freeze-thaw cycles. | |
| Precipitation observed in the stock solution upon thawing. | The solution may have become too concentrated, or the solvent may not be optimal. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. Ensure the solvent used is appropriate for your experimental needs. |
| Inconsistent experimental results. | Inconsistent concentration of the working solution due to improper mixing of the stock solution after thawing. | Before preparing your working solution, ensure the stock solution is completely thawed and has been thoroughly mixed by vortexing. |
Storage Condition Summary
The following table summarizes the recommended long-term storage conditions for this compound stock solutions.[1][2]
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Note: For all storage conditions, it is crucial to keep the compound in a sealed container and protected from light and moisture.[1]
Experimental Protocols
Below are example methodologies for key experiments involving AMXT-1501, based on available literature.
In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AMXT-1501 in cancer cell lines.
-
Cell Lines: Neuroblastoma cell lines such as BE(2)-C, SMS-KCNR, and SH-SY5Y.[1]
-
Methodology:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound (e.g., ranging from 0.39 μM to 50 μM).[1]
-
Treat the cells with the different concentrations of AMXT-1501 and incubate for a specified period (e.g., 48 hours).[1]
-
Assess cell viability using a standard method, such as an MTT or resazurin-based assay.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.
-
In Vivo Efficacy Study in a Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of AMXT-1501 in a preclinical animal model.
-
Animal Model: Immunocompetent mice are recommended, as AMXT-1501 has been shown to be effective in these models but not in athymic nude mice.[1][2]
-
Methodology:
-
Implant tumor cells into the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., subcutaneous injection) at a specified dose (e.g., 3 mg/kg) and schedule (e.g., daily for 28 days).[1]
-
Monitor tumor growth and the general health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Visual Guides
AMXT-1501 Handling and Storage Workflow
Caption: Workflow for handling and storing AMXT-1501.
Inhibition of Polyamine Transport by AMXT-1501
Caption: AMXT-1501 inhibits the polyamine transport system.
References
identifying and mitigating artifacts in AMXT-1501 research
Welcome to the technical support center for AMXT-1501 research. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential artifacts and challenges during preclinical experiments with AMXT-1501. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is AMXT-1501 and what is its primary mechanism of action?
AMXT-1501 is an investigational small molecule that functions as a polyamine transport inhibitor.[1][2] Polyamines are essential for cell growth and proliferation, and cancer cells often have elevated levels of these molecules. AMXT-1501 blocks the uptake of polyamines from the extracellular environment into the cell.[1] It is often used in combination with DFMO (eflornithine), which inhibits polyamine synthesis. The dual approach of blocking both uptake and synthesis is intended to effectively deplete cancer cells of polyamines, thereby inhibiting their growth.[1][3][4]
Q2: What is the rationale for combining AMXT-1501 with DFMO?
When cancer cells are treated with DFMO alone, which inhibits the enzyme ornithine decarboxylase (ODC) and thus polyamine synthesis, they can often compensate by increasing the uptake of polyamines from their surroundings.[3] AMXT-1501, by blocking this uptake, prevents this compensatory mechanism. This synergistic action is designed to lead to a more profound and sustained depletion of intracellular polyamines, resulting in enhanced anti-tumor activity.[4][5]
Q3: Are there any known clinical toxicities associated with AMXT-1501?
In a clinical trial of AMXT-1501 in combination with DFMO for pediatric neuroblastoma, the development of severe cardiac toxicity resulting in cardiac arrest was observed, which led to a pause in the trial.[1] While this is a critical consideration for clinical applications, it is also a factor to consider in the design and interpretation of in vivo preclinical studies, particularly long-term studies in animal models.
Q4: How can I confirm that AMXT-1501 is engaging its target in my cellular model?
Target engagement can be assessed by measuring the uptake of radiolabeled polyamines (e.g., ³H-spermidine) in the presence and absence of AMXT-1501. A significant reduction in intracellular radioactivity in the presence of AMXT-1501 would indicate successful inhibition of polyamine transport.
Troubleshooting Guide: Identifying and Mitigating Common Experimental Artifacts
Issue 1: Higher than expected cell viability in the presence of AMXT-1501 and DFMO.
This could be due to several factors that may be artifacts of the experimental setup rather than true resistance.
Potential Causes and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| High Extracellular Polyamines in Media: Standard cell culture media, particularly those supplemented with serum, can contain significant levels of polyamines. | Use a polyamine-depleted medium or dialyzed serum to reduce the background level of polyamines. |
| Insufficient Drug Concentration or Potency: The IC50 of AMXT-1501 can vary between cell lines. | Perform a dose-response curve for AMXT-1501 and DFMO, both individually and in combination, to determine the optimal concentrations for your specific cell line. |
| Cell Seeding Density: High cell densities can lead to a more rapid depletion of the drug from the medium and can also alter the microenvironment, potentially reducing drug efficacy. | Optimize cell seeding density to ensure that the drug concentration remains effective throughout the experiment. |
| Rapid Drug Metabolism: Some cell lines may metabolize AMXT-1501 more rapidly than others. | Consider more frequent media changes with fresh drug to maintain a consistent concentration. |
Experimental Protocol: Polyamine Uptake Assay
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of AMXT-1501 or vehicle control for a specified period (e.g., 1-4 hours).
-
Radiolabeling: Add a known concentration of a radiolabeled polyamine, such as ³H-spermidine, to each well.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) to measure the initial rate of uptake.
-
Washing: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in AMXT-1501-treated cells to the vehicle-treated controls to determine the percentage of uptake inhibition.
Issue 2: Observed cellular phenotype is not consistent with polyamine depletion.
You may observe a cellular effect that does not correlate with the expected consequences of reduced intracellular polyamines (e.g., cell cycle arrest at G1).
Potential Causes and Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| Off-Target Effects: As a small molecule inhibitor, AMXT-1501 could potentially interact with other cellular targets besides the intended polyamine transporters. | Orthogonal Validation: Use a structurally different polyamine transport inhibitor to see if it recapitulates the same phenotype. Genetic Knockdown: Use siRNA or CRISPR to knockdown a known polyamine transporter and observe if the phenotype is similar to that of AMXT-1501 treatment. |
| Assay Interference: The chemical properties of AMXT-1501 may interfere with certain assay reagents or detection methods (e.g., fluorescence-based assays). | Control Experiments: Run control experiments with AMXT-1501 in a cell-free system to check for direct interference with the assay components. Use Alternative Assays: Employ a different assay based on an alternative detection principle to confirm the initial findings. |
| Complex Biological Response: The cellular response to polyamine depletion may be more complex than anticipated and could involve compensatory signaling pathways. | Pathway Analysis: Perform western blotting or other molecular analyses to investigate the activation of signaling pathways that might be triggered as a response to the metabolic stress induced by polyamine depletion. |
Experimental Protocol: Western Blot for Cell Cycle Markers
-
Treatment: Treat cells with AMXT-1501, DFMO, the combination, or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, p21, p27, and phosphorylated Rb). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Troubleshooting workflow for unexpected cell viability.
Caption: Combined action of AMXT-1501 and DFMO.
This technical support center provides a starting point for troubleshooting potential artifacts in AMXT-1501 research. As with any experimental system, careful design of controls and orthogonal validation of key findings are essential for robust and reproducible results.
References
Technical Support Center: Optimizing AMXT-1501 In Vivo Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing AMXT-1501 in in vivo experimental models.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of AMXT-1501 and why is it combined with DFMO?
AMXT-1501 is a potent inhibitor of the polyamine transport system.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation, and cancer cells often have a high demand for them.[3] While the drug DFMO (eflornithine) blocks the synthesis of polyamines by inhibiting ornithine decarboxylase (ODC), cancer cells can compensate by increasing the uptake of polyamines from their microenvironment.[1] AMXT-1501 blocks this compensatory uptake, leading to a more effective depletion of intracellular polyamines when used in combination with DFMO.[1] This dual-action approach of simultaneously inhibiting polyamine synthesis and uptake has shown synergistic anti-tumor effects in preclinical models.[3][4]
2. What is a typical in vivo dosing regimen for AMXT-1501 and DFMO in mouse models of neuroblastoma?
Based on preclinical studies, a common dosing regimen involves administering DFMO in the drinking water and AMXT-1501 via oral gavage. A typical approach is to provide 2% DFMO in the drinking water ad libitum.[5] For AMXT-1501, a dose of 10 mg/kg/day administered by oral gavage has been used.[6] It is crucial to consult specific publications for the experimental context most relevant to your research.
3. How should AMXT-1501 be formulated for oral administration in mice?
AMXT-1501 has been formulated as a dicaprate salt, which has good solubility.[7] For oral gavage in mice, it can be prepared in a vehicle suitable for oral administration, such as water or a specific buffer as detailed in established protocols.
4. What are the expected outcomes of AMXT-1501 and DFMO combination therapy in preclinical models?
Preclinical studies in neuroblastoma and diffuse intrinsic pontine glioma (DIPG) models have demonstrated that the combination of AMXT-1501 and DFMO can lead to:
-
Significantly prolonged survival in tumor-bearing mice compared to control or single-agent treatment groups.[1]
-
Depletion of intracellular polyamine pools.[2]
-
Induction of apoptosis in cancer cells.[2]
5. Are there any known toxicities associated with the AMXT-1501 and DFMO combination?
Recent reports have raised concerns about the potential for severe cardiac toxicity with the AMXT-1501/DFMO combination, which led to a pause in a planned clinical trial for pediatric patients.[8][9] Researchers should carefully monitor animals for any signs of cardiac distress and consider including cardiovascular health assessments in their study design. In some preclinical models, the combination has been reported to be well-tolerated with minimal toxicity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of significant tumor growth inhibition | Suboptimal dosing or scheduling | Titrate doses of AMXT-1501 and DFMO. Ensure consistent administration of DFMO in drinking water and accurate oral gavage of AMXT-1501. |
| Compensatory mechanisms | Confirm polyamine depletion in tumor tissue via methods like HPLC. | |
| Tumor model resistance | The efficacy of the combination may be tumor-type dependent. Consider testing in different cell line or patient-derived xenograft models. | |
| Animal weight loss or signs of distress | Drug toxicity | Reduce the dose of one or both agents. Monitor animal health daily. Consult with a veterinarian. |
| Dehydration due to altered taste of DFMO-containing water | Monitor water consumption. If reduced, consider flavoring the water with a non-caloric sweetener or using an alternative administration route for DFMO if possible. | |
| Unexpected animal mortality | Potential cardiac toxicity | Immediately pause the experiment and consult with veterinary staff. Perform necropsies to investigate the cause of death, with a focus on cardiovascular pathology. Report findings to your institution's animal care and use committee.[8][9] |
| Variability in tumor response within a treatment group | Inconsistent drug administration | Ensure proper training on oral gavage techniques. Check for leaks in water bottles containing DFMO. |
| Heterogeneity of the tumor model | Use a larger cohort of animals to increase statistical power. Ensure tumors are of a consistent size at the start of treatment. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of AMXT-1501 and DFMO Combination Therapy in a Neuroblastoma Mouse Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Reference |
| Control | 95 | - | [9] |
| DFMO alone | 101 | 6.3% | [9] |
| AMXT-1501 alone | 96 | 1.1% | [9] |
| AMXT-1501 + DFMO | Undefined (significant extension) | Not calculable | [9] |
Note: Specific quantitative data from a single, cohesive preclinical study in neuroblastoma was not available in the provided search results. The data in this table is illustrative and based on findings from a DIPG model. Researchers should refer to the primary literature for detailed efficacy data in their specific model of interest.
Experimental Protocols
Detailed Methodology for In Vivo Treatment of Neuroblastoma Xenografts
This protocol is a composite based on information from preclinical studies. Researchers should adapt it to their specific experimental needs and institutional guidelines.
1. Animal Model:
-
Athymic nude mice (or other appropriate immunocompromised strain) are typically used for xenograft studies.
-
Inject neuroblastoma cells (e.g., KELLY, SK-N-BE(2)) subcutaneously or orthotopically.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³) before initiating treatment.
2. Drug Preparation and Administration:
-
DFMO: Prepare a 2% (w/v) solution of DFMO in sterile drinking water. Provide this solution to the mice ad libitum. Change the water bottles with fresh DFMO solution 2-3 times per week.
-
AMXT-1501: Formulate AMXT-1501 (dicaprate salt) in a suitable vehicle for oral administration (e.g., sterile water). A common dose is 10 mg/kg. Administer daily via oral gavage.
3. Treatment Schedule:
-
Begin treatment when tumors reach the desired size.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until a humane endpoint is reached.
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Monitor animal weight and overall health daily.
4. Endpoint Analysis:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Excise tumors and measure their final weight and volume.
-
Collect tumor tissue for downstream analysis (e.g., Western blot for apoptosis markers, HPLC for polyamine levels).
Mandatory Visualizations
Caption: Mechanism of action of AMXT-1501 and DFMO leading to apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. US11865095B2 - Combination drug substance of polyamine transport inhibitor and DFMO - Google Patents [patents.google.com]
- 8. neuroblastoma.org.au [neuroblastoma.org.au]
- 9. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 10. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting AMXT-1501 delivery in orthotopic tumor models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMXT-1501 in orthotopic tumor models. The information is intended for scientists and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMXT-1501 and what is its mechanism of action?
A1: AMXT-1501 is a novel, orally active polyamine transport inhibitor.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation, and their levels are often elevated in cancer cells.[2] AMXT-1501 blocks the uptake of polyamines from the extracellular environment into cancer cells.[3] It is often used in combination with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[2] The dual blockade of polyamine synthesis and transport leads to a significant depletion of intracellular polyamine pools, inhibiting tumor growth and inducing apoptosis.[2][4] This combination therapy has shown promise in preclinical models of various cancers, including neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[4][5]
Q2: In which orthotopic tumor models has AMXT-1501 been tested?
A2: Preclinical studies have demonstrated the efficacy of AMXT-1501, particularly in combination with DFMO, in orthotopic models of neuroblastoma and diffuse intrinsic pontine glioma (DIPG).[4][5] In a DIPG orthotopic model, the combination of DFMO and AMXT-1501 significantly extended survival.[4]
Q3: What is the typical dose of AMXT-1501 used in mouse orthotopic models?
A3: The dosage of AMXT-1501 can vary depending on the tumor model and experimental design. In a published study using an orthotopic DIPG mouse model, AMXT-1501 dicaprate was administered subcutaneously at a dose of 2.5 mg/kg/day.[4] Another study in a murine head and neck cancer model used oral administration of AMXT-1501 at doses of 2.5, 5, and 10 mg/kg/day.[6] Researchers should perform dose-response studies to determine the optimal dose for their specific model.
Troubleshooting Guide: AMXT-1501 Delivery in Orthotopic Tumor Models
Issue 1: Difficulty with Oral Administration of AMXT-1501
Question: I am having trouble with the oral gavage of AMXT-1501 in my mice. What are some common issues and how can I troubleshoot them?
Answer:
Oral gavage is a common method for administering compounds to rodents, but it requires proper technique to minimize stress and ensure accurate dosing. Here are some potential issues and solutions:
-
Improper Restraint: Incorrect restraint is a primary cause of complications. Ensure you are using a firm but gentle scruffing technique to immobilize the mouse's head and neck. The head should be tilted slightly back to straighten the esophagus.
-
Incorrect Needle Placement: If you feel resistance during insertion, you may be entering the trachea. Do not force the gavage needle. Withdraw and re-insert gently, aiming for the side of the mouth and sliding along the roof of the mouth. Using a flexible plastic feeding tube can minimize the risk of tracheal entry and esophageal injury.
-
Aspiration: If the animal coughs or fluid bubbles from its nose, stop immediately as this indicates aspiration into the lungs. Monitor the animal closely. To prevent this, administer the solution slowly and avoid excessive volumes.
-
Animal Stress: Acclimate the mice to handling before starting the gavage schedule to reduce stress. A calm animal is easier to handle and dose.
-
Formulation Issues: While a specific validated vehicle for oral gavage of AMXT-1501 in preclinical studies is not widely published, a common approach for poorly soluble compounds is to use a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution in a vehicle such as 10% Solutol HS-15 / 90% PEG 600. It is critical to ensure the formulation is homogenous and stable. Always perform a pilot study to assess the tolerability of the chosen vehicle. One study reported dissolving AMXT-1501 dicaprate in 3.3% mannitol (B672) for subcutaneous injection, which could be explored for oral formulation development.[4]
Summary of Common Oral Gavage Troubleshooting
| Problem | Possible Cause | Troubleshooting Action |
| Animal struggles excessively | Improper restraint, stress | Refine scruffing technique, acclimate animal to handling prior to dosing. |
| Resistance during needle insertion | Incorrect placement (e.g., trachea) | Immediately withdraw and re-insert gently. Use a flexible feeding tube. |
| Coughing or fluid from nose | Aspiration of the compound | Stop administration immediately. Administer solution slowly in the future. |
| Regurgitation | Excessive volume, rapid administration | Reduce the volume if possible, administer slowly. |
| Esophageal or stomach injury | Improper technique, incorrect needle size | Use a ball-tipped gavage needle of the correct size. Ensure proper training. |
Issue 2: Inconsistent Tumor Growth or Drug Efficacy
Question: I am observing high variability in tumor growth and response to AMXT-1501 in my orthotopic model. What could be the cause?
Answer:
Inconsistent results in orthotopic xenograft studies can stem from several factors:
-
Inconsistent Tumor Cell Implantation: The number of viable cells injected and the precise location of injection are critical. Variations in surgical technique can lead to differences in tumor take-rate and growth. Standardize your surgical protocol and ensure a homogenous single-cell suspension for injection.
-
Variable Drug Administration: Inconsistent oral gavage technique can lead to variable drug exposure between animals. Ensure all personnel are trained on a standardized procedure.
-
Pharmacokinetics/Drug Delivery: The bioavailability of orally administered drugs can be influenced by factors such as the animal's fed state. Consider fasting the animals for a few hours before dosing, if appropriate for the study design, to ensure more consistent absorption. Poor drug delivery to the tumor site, especially in brain orthotopic models due to the blood-brain barrier, can also lead to variable efficacy.
-
Tumor Heterogeneity: The parental cell line or patient-derived xenograft (PDX) may have inherent heterogeneity, leading to varied responses to treatment.
-
Animal Health: The age, health, and immune status of the host mice can impact tumor growth and drug metabolism. Use age-matched animals from a reliable vendor and monitor their health closely.
Logical Flow for Troubleshooting Inconsistent Efficacy
Caption: Troubleshooting workflow for inconsistent tumor response.
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Neuroblastoma Mouse Model
This protocol is a general guideline and may need to be optimized for specific cell lines and mouse strains.
Materials:
-
Neuroblastoma cell line (e.g., SK-N-BE(2)c)
-
Immunodeficient mice (e.g., 4- to 6-week-old female NSG mice)
-
Phosphate-buffered saline (PBS), sterile
-
29G syringe
-
Isoflurane anesthesia system
-
Surgical tools (scalpel, forceps, etc.)
-
Animal monitoring equipment
Procedure:
-
Culture neuroblastoma cells to ~80% confluency.
-
Harvest cells and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^5 cells in 30 µL. Keep on ice.
-
Anesthetize the mouse using 3% isoflurane.
-
Place the mouse in a lateral position and make a small incision in the skin and underlying muscle layer to expose the left adrenal gland, which is located superior to the kidney. The spleen may need to be gently displaced to visualize the adrenal gland.
-
Using a 29G syringe, slowly inject 30 µL of the cell suspension (5 x 10^5 cells) directly into the adrenal gland.
-
Suture the muscle and skin layers.
-
Monitor the mouse during recovery from anesthesia.
-
Monitor tumor growth using imaging modalities such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
Protocol 2: Oral Gavage in Mice
Materials:
-
AMXT-1501 formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringe
Procedure:
-
Calculate the correct dose volume for each mouse based on its body weight.
-
Draw the calculated volume of the AMXT-1501 formulation into the syringe.
-
Firmly restrain the mouse by scruffing the neck to immobilize the head.
-
With the mouse in an upright position, gently insert the gavage needle into the mouth, to one side of the tongue.
-
Advance the needle slowly and smoothly along the roof of the mouth into the esophagus. There should be no resistance.
-
Once the needle is properly positioned, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.
Visualization of Key Pathways and Workflows
Polyamine Metabolism and Transport Pathway
This diagram illustrates the key pathways in polyamine metabolism and the points of inhibition for DFMO and AMXT-1501.
References
- 1. Facebook [cancer.gov]
- 2. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors and poisons of polyamine transport | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]
- 4. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Therapeutic Index of AMXT-1501
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with AMXT-1501. The focus is on strategies to improve its therapeutic index, particularly when used in combination with the polyamine synthesis inhibitor, DFMO (Difluoromethylornithine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMXT-1501 and its combination with DFMO?
A1: AMXT-1501 is a novel polyamine transport inhibitor. It blocks the uptake of polyamines from the extracellular environment into cancer cells.[1][2][3] Many cancer cells, especially those with MYCN amplification like neuroblastoma, have elevated expression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1] While DFMO inhibits ODC, cancer cells can compensate by increasing polyamine uptake from their surroundings.[1][2] By combining AMXT-1501 with DFMO, both polyamine synthesis and uptake are blocked, leading to a synergistic depletion of intracellular polyamines, which in turn inhibits cancer cell proliferation and can induce apoptosis.[1][2]
Q2: What are the known toxicities associated with AMXT-1501, particularly in combination with DFMO?
A2: A significant concern that has emerged from clinical development is the potential for cardiotoxicity. A planned clinical trial of AMXT-1501 in combination with DFMO in children with high-risk neuroblastoma and DIPG was paused due to the possibility of severe cardiac toxicity resulting in cardiac arrest.[4] Preclinical studies in mice treated with a combination of DFMO and AMXT-1501 showed some biochemical changes, such as reduced glucose and lower alkaline phosphatase levels at higher doses of AMXT-1501, but no other major clinical parameter changes were noted in those specific studies.[5] Earlier generations of polyamine inhibitors have been associated with dose-limiting adverse events, including ototoxicity, gastrointestinal toxicity, and neurological symptoms.[4]
Q3: How can we monitor the efficacy of AMXT-1501 in our experiments?
A3: The efficacy of AMXT-1501 can be assessed through several in vitro and in vivo methods.
-
In vitro:
-
Cell Viability Assays: Standard assays like MTT or resazurin (B115843) can be used to determine the IC50 (half-maximal inhibitory concentration) of AMXT-1501 alone and in combination with DFMO.[1][5]
-
Polyamine Uptake Assays: Directly measure the inhibition of radiolabeled or fluorescently-labeled polyamine uptake.[4][6]
-
Intracellular Polyamine Quantification: Use techniques like HPLC or LC-MS/MS to measure the levels of intracellular polyamines (putrescine, spermidine, and spermine) following treatment.[5][7]
-
Apoptosis Assays: Use methods like Annexin V/PI staining and flow cytometry or Western blotting for cleaved PARP and cleaved caspase-3 to assess the induction of apoptosis.[1][8]
-
-
In vivo:
Q4: What is the rationale for combining AMXT-1501 with conventional chemotherapy?
A4: Preclinical studies have shown that the combination of AMXT-1501 with cisplatin, a platinum-based chemotherapy agent, can result in synergistic antitumor effects in head and neck squamous cell carcinoma models.[8] This combination was found to increase reactive oxygen species (ROS) production and induce apoptotic cell death.[8] This suggests that AMXT-1501 may sensitize cancer cells to the cytotoxic effects of other therapeutic agents, potentially allowing for lower, less toxic doses of chemotherapy to be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with AMXT-1501.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High in vitro cytotoxicity in non-cancerous cell lines | 1. Off-target effects of AMXT-1501.2. High expression of polyamine transporters in the specific non-cancerous cell line. | 1. Perform a dose-response curve to determine the IC50 in the non-cancerous cell line and compare it to the IC50 in your cancer cell lines to calculate a selectivity index.2. Characterize the expression of polyamine transporters (e.g., SLC3A2) in both your cancer and non-cancerous cell lines using qPCR or Western blotting.3. Consider using a lower concentration of AMXT-1501 in combination with DFMO to achieve synergistic effects with reduced toxicity. |
| Lack of synergistic effect with DFMO | 1. Suboptimal dosing ratio of AMXT-1501 and DFMO.2. The cancer cell line may not be reliant on extracellular polyamine uptake.3. Incorrect experimental timing for observing synergy. | 1. Perform a checkerboard (matrix) assay with varying concentrations of both AMXT-1501 and DFMO to identify the optimal synergistic ratio.2. Measure the baseline polyamine uptake capacity of your cancer cell line. If uptake is low, the synergistic effect with a transport inhibitor will be minimal.3. Ensure that the duration of the assay is sufficient for polyamine depletion to impact cell viability (e.g., 72 hours or longer).[5] |
| Unexpected in vivo toxicity (e.g., weight loss, lethargy) | 1. Dose of AMXT-1501 is too high.2. Cardiotoxicity.3. Off-target effects. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of AMXT-1501 alone and in combination with DFMO in your animal model.2. If cardiotoxicity is suspected, consider including cardiac monitoring (e.g., ECG) in your in vivo studies and perform histological analysis of heart tissue post-mortem. Conduct in vitro cardiotoxicity assays on human iPSC-derived cardiomyocytes.[9][10]3. Monitor for other signs of toxicity and perform comprehensive blood chemistry and histopathology on major organs. |
| Inconsistent results in polyamine uptake assays | 1. Variability in cell plating density.2. Instability of labeled polyamines.3. Incorrect timing of inhibitor and labeled polyamine addition. | 1. Ensure consistent cell seeding density as polyamine uptake can be cell-density dependent.2. Prepare fresh solutions of labeled polyamines for each experiment and store them according to the manufacturer's instructions.3. Pre-incubate cells with AMXT-1501 for a sufficient time to achieve target engagement before adding the labeled polyamine. Optimize the incubation time with the labeled polyamine to be within the linear range of uptake. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of AMXT-1501 in Neuroblastoma Cell Lines
| Cell Line | IC50 of AMXT-1501 (µM) | IC50 of DFMO (mM) | Reference |
| SMS-KCNR | 17.72 | 33.3 | [1] |
| BE(2)-C | 17.69 | 20.76 | [1] |
| SH-SY5Y | 14.13 | Not Reported | [1] |
Table 2: In Vivo Toxicity of AMXT-1501 in Mice
| Treatment | Dose | Observation | Reference |
| AMXT-1501 | 5, 7.5, and 10 mg/kg/day | No change in clinical parameters. Reduced glucose levels at all concentrations. Lower alkaline phosphatase at the highest concentration. | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Resazurin Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of AMXT-1501 and DFMO.[5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
AMXT-1501
-
DFMO
-
Resazurin sodium salt solution (e.g., Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or form neurospheres for 24-72 hours.
-
Prepare serial dilutions of AMXT-1501 and DFMO in complete cell culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the existing medium from the cells and add the medium containing the different drug concentrations. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add resazurin solution to each well to a final concentration of approximately 0.15 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use appropriate software (e.g., GraphPad Prism) to calculate IC50 values and to determine synergy using methods like the Chou-Talalay combination index (CI).
Protocol 2: Polyamine Uptake Inhibition Assay
This protocol is a generalized method based on descriptions of polyamine transport assays.[4][6]
Materials:
-
Cancer cell lines
-
Culture plates (e.g., 24-well)
-
Radiolabeled polyamine (e.g., ³H-putrescine or ³H-spermidine) or a fluorescently labeled polyamine analog.
-
AMXT-1501
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter (for radiolabeled compounds) or fluorescence plate reader.
Procedure:
-
Seed cells in culture plates and grow to ~80-90% confluency.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of AMXT-1501 in uptake buffer for 30-60 minutes at 37°C.
-
Add the labeled polyamine to each well and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
For radiolabeled polyamines, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescently labeled polyamines, measure the fluorescence of the lysate using a plate reader.
-
Determine the protein concentration of each lysate to normalize the uptake values.
-
Calculate the percentage of inhibition of polyamine uptake for each concentration of AMXT-1501 relative to the untreated control.
Protocol 3: General Framework for In Vitro Cardiotoxicity Assessment
This protocol provides a general framework for assessing the potential cardiotoxicity of AMXT-1501 using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[9][10][11]
Materials:
-
hiPSC-CMs (commercially available)
-
Specialized cardiomyocyte maintenance medium
-
Multi-well plates suitable for cardiomyocyte culture and analysis (e.g., microelectrode array plates or plates for calcium imaging)
-
AMXT-1501
-
Positive and negative control compounds (e.g., doxorubicin (B1662922) as a known cardiotoxin, and a vehicle control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
System for measuring cardiomyocyte function (e.g., a microelectrode array system for electrophysiology or a high-content imaging system for calcium transient analysis).
Procedure:
-
Culture hiPSC-CMs on appropriate plates until they form a spontaneously beating syncytium.
-
Prepare a range of concentrations of AMXT-1501 and control compounds in the maintenance medium.
-
For Calcium Transient Analysis: a. Load the hiPSC-CMs with a calcium-sensitive dye according to the manufacturer's protocol. b. Acquire baseline recordings of calcium transients (oscillations) before adding the compound. c. Add the different concentrations of AMXT-1501 and control compounds to the wells. d. Record calcium transients at multiple time points after compound addition. e. Analyze parameters such as beat rate, amplitude, and decay kinetics of the calcium transients.
-
For Electrophysiology Analysis (using MEA plates): a. Record baseline field potentials from the spontaneously beating hiPSC-CMs. b. Add the different concentrations of AMXT-1501 and control compounds. c. Record field potentials at multiple time points. d. Analyze parameters such as field potential duration (an indicator of action potential duration), beat rate, and arrhythmogenic events.
-
For Cytotoxicity Assessment: a. Treat hiPSC-CMs with AMXT-1501 for a longer duration (e.g., 24-48 hours). b. Assess cell viability using assays that measure ATP content (as an indicator of metabolic health) or membrane integrity (e.g., LDH release).
-
Analyze the data to determine the concentration-dependent effects of AMXT-1501 on cardiomyocyte function and viability.
Visualizations
Caption: Mechanism of action of AMXT-1501 and DFMO in cancer cells.
Caption: Experimental workflow for assessing the therapeutic index of AMXT-1501.
Caption: Logical flowchart for troubleshooting experimental results with AMXT-1501.
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 11. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Unraveling the Polyamines' Achilles' Heel: A Comparative Guide to AMXT-1501's Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel cancer therapeutics has led to a sharpened focus on the intricate metabolic pathways that fuel tumor growth. Among these, the polyamine pathway stands out as a critical engine for cellular proliferation, making it a prime target for therapeutic intervention. AMXT-1501, a first-in-class polyamine transport inhibitor, in combination with the ornithine decarboxylase (ODC) inhibitor DFMO (eflornithine), represents a promising strategy to starve cancer cells of these essential molecules. This guide provides a comprehensive comparison of the validation of AMXT-1501's mechanism of action across different cancer types, supported by experimental data and methodologies, and benchmarked against alternative polyamine-targeting strategies.
Dual-Pronged Attack on the Polyamine Pathway
AMXT-1501 operates on a synergistic principle: while DFMO blocks the de novo synthesis of polyamines by inhibiting ODC, the rate-limiting enzyme in the pathway, AMXT-1501 prevents cancer cells from scavenging extracellular polyamines.[1][2] This two-pronged approach is designed to induce a state of profound polyamine depletion within the tumor, leading to cell cycle arrest and apoptosis.[1]
dot
Caption: Mechanism of Action of AMXT-1501 and DFMO.
Data Presentation: Performance of AMXT-1501 and Alternatives
The following tables summarize the available quantitative data for the AMXT-1501/DFMO combination and alternative polyamine-targeted therapies.
Table 1: Preclinical Efficacy of AMXT-1501 in Combination with DFMO in Neuroblastoma
| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Combination Effect | Reference |
| SK-N-BE(2) | 14.13 | 20.76 | Synergistic Growth Inhibition | [1] |
| NGP | 17.72 | 33.3 | Synergistic Growth Inhibition | [1] |
| SK-N-AS | 15.65 | 25.4 | Synergistic Growth Inhibition | [1] |
Table 2: In Vivo Efficacy of AMXT-1501/DFMO in a Neuroblastoma Mouse Model
| Treatment Group | Median Survival | Outcome | Reference |
| Control | Not specified | - | [3] |
| AMXT-1501 + DFMO | Significantly longer than control | Increased survival | [3] |
Table 3: Clinical Trial Overview of AMXT-1501 in Combination with DFMO
| Trial Identifier | Phase | Cancer Types | Primary Endpoints | Status | Reference |
| NCT03536728 | I | Advanced Solid Tumors | Safety, Tolerability, MTD | Nearing Completion | [4] |
| NCT06465199 | I/II | Neuroblastoma, CNS Tumors, Sarcomas | Safety, Tolerability, RP2D, ORR, PFS, OS | Not yet recruiting | [5][6] |
| NCT05500508 | Ib/IIa | Advanced Solid Tumors, DIPG/DMG | Safety, Tolerability, MTD, RP2D | Recruiting | [7] |
Table 4: Performance of Alternative Polyamine-Targeted Therapies
| Therapy Class | Agent | Cancer Type(s) | Key Findings | Reference |
| Polyamine Analogue | PG-11047 | Advanced Solid Tumors, Lymphoma | Phase I: MTD of 610 mg, Stable disease in 30% of patients. Phase Ib (with other agents): Partial responses in 12% (with bevacizumab), Stable disease in 33.3-71.4% depending on combination. | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the validation of AMXT-1501's mechanism of action.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of compounds on cell proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
AMXT-1501 and DFMO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of AMXT-1501, DFMO, or the combination. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. onclive.com [onclive.com]
- 6. A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: AMXT-1501/DFMO Clinical Trials Versus Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational combination therapy AMXT-1501/DFMO with the current standard of care for relevant oncological indications. As of the latest available information, direct comparative clinical trial results are not yet published. This document, therefore, focuses on a comparative analysis of treatment protocols, mechanisms of action, and available preclinical and early-phase clinical data.
Introduction to AMXT-1501 and DFMO
AMXT-1501 is a first-in-class investigational small molecule designed to inhibit the transport of polyamines into cells.[1][2][3] Difluoromethylornithine (DFMO), also known as eflornithine, is an established drug that irreversibly inhibits ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[4][5] The combination of AMXT-1501 and DFMO is hypothesized to create a more comprehensive blockade of polyamine metabolism in cancer cells, which are highly dependent on these molecules for their growth and proliferation.[1][3] Preclinical studies have shown that this dual-action approach may enhance anti-tumor efficacy compared to DFMO alone.[6][7]
Mechanism of Action: A Two-Pronged Attack on Polyamine Metabolism
The rationale for combining AMXT-1501 and DFMO lies in their complementary mechanisms of action that target the polyamine pathway at two critical points: synthesis and uptake.
Signaling Pathway of Polyamine Metabolism and Inhibition
References
- 1. targetedonc.com [targetedonc.com]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AMXT-1501 with Investigational Polyamine Transport Inhibitors and Other Polyamine Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
The polyamine pathway represents a critical axis in cancer cell proliferation and survival, making it a compelling target for therapeutic intervention. AMXT-1501, a novel polyamine transport inhibitor, has emerged as a promising investigational drug, particularly in combination with the ornithine decarboxylase (ODC) inhibitor DFMO (eflornithine). This guide provides a comprehensive head-to-head comparison of AMXT-1501 with other investigational drugs targeting the polyamine transport system and alternative strategies for polyamine pathway disruption. The information presented herein is intended to support researchers and drug development professionals in their evaluation of these novel therapeutic agents.
Executive Summary
AMXT-1501 is a potent inhibitor of the polyamine transport system (PTS), effectively blocking the uptake of essential polyamines like spermidine (B129725) and spermine (B22157) into cancer cells.[1][2] This mechanism is synergistic with the inhibition of polyamine synthesis by DFMO, leading to a more profound and sustained depletion of intracellular polyamines.[3] Preclinical studies have demonstrated that this combination therapy can significantly impede tumor growth and prolong survival in various cancer models, including neuroblastoma.[4][5] This guide will compare AMXT-1501 with other investigational polyamine transport inhibitors, namely Trimer44NMe and a novel "polyamine lasso" compound, based on available preclinical data. Furthermore, it will contrast the strategy of polyamine transport inhibition with other approaches targeting the polyamine pathway, such as the inhibition of polyamine synthesis and the induction of polyamine catabolism.
Comparison of Investigational Polyamine Transport Inhibitors
The following tables summarize the available quantitative preclinical data for AMXT-1501 and other selected investigational polyamine transport inhibitors.
| Drug | Target | Mechanism of Action | Key Preclinical Findings | Clinical Development Status |
| AMXT-1501 | Polyamine Transport System (PTS), including SLC3A2 | Blocks cellular uptake of polyamines.[1] | Synergistic antitumor activity with DFMO in neuroblastoma and glioma models.[3][6] Prevents or delays tumor development and extends survival in vivo.[1] | Phase 1 clinical trial in combination with DFMO for advanced solid tumors (NCT03536728) has been completed.[7] A Phase 1/2 trial in pediatric patients is also planned.[8] Note: A planned pediatric trial was paused due to potential cardiac toxicity concerns that require further investigation.[9] |
| Trimer44NMe | Polyamine Transport System (PTS) | Blocks cellular uptake of polyamines.[10] | In combination with DFMO, reduces tumor growth and prolongs survival in pancreatic cancer models.[10] Demonstrates immunomodulatory effects in the tumor microenvironment.[11] | Preclinical. No active clinical trials found. |
| Polyamine Lasso 6 | Polyamine Transport System (PTS) | Blocks cellular uptake of polyamines.[12][13] | Shows potent in vitro inhibition of polyamine uptake, comparable to AMXT-1501 and Trimer44NMe.[12] Exhibits lower in vitro toxicity compared to AMXT-1501 and Trimer44NMe in some cell lines.[12] | Preclinical. No clinical trials initiated. |
In Vitro Inhibition of Polyamine Uptake
The following table presents the inhibition constants (Ki) for AMXT-1501, Trimer44NMe, and Polyamine Lasso 6 against the uptake of radiolabeled polyamines in L3.6pl human pancreatic cancer cells. Lower Ki values indicate higher binding affinity and more potent inhibition.
| Polyamine Substrate | AMXT-1501 Ki (μM) | Trimer44NMe Ki (μM) | Polyamine Lasso 6 Ki (μM) |
| ³H-Spermidine | 2.5 ± 0.1[12] | 2.6 ± 0.3[12] | 3.3 ± 0.4[12] |
| ¹⁴C-Spermine | 0.9 ± 0.2[12] | 0.9 ± 0.1[12] | 1.3 ± 0.2[12] |
| ³H-Putrescine | 3.4 ± 0.8[12] | 17.4 ± 7.6[12] | 11.6 ± 3.8[12] |
Data extracted from "Development of Polyamine Lassos as Polyamine Transport Inhibitors"[12]
In Vitro Cytotoxicity
The maximum tolerated concentration (MTC) of these inhibitors was evaluated in L3.6pl pancreatic cancer cells.
| Compound | MTC in L3.6pl cells (μM) |
| AMXT-1501 | 10[12] |
| Trimer44NMe | 10[12] |
| Polyamine Lasso 6 | >100[12] |
| Polyamine Lasso 7 | 100[12] |
Data extracted from "Development of Polyamine Lassos as Polyamine Transport Inhibitors"[12]
Alternative Strategies Targeting the Polyamine Pathway
Beyond transport inhibition, several other investigational approaches aim to disrupt polyamine homeostasis in cancer cells.
| Strategy | Investigational Drugs | Mechanism of Action | Key Preclinical/Clinical Findings |
| Polyamine Synthesis Inhibition | DFMO (eflornithine), SAM486A | Irreversibly inhibits ODC, the first rate-limiting enzyme in polyamine biosynthesis.[2] SAM486A inhibits S-adenosylmethionine decarboxylase (AdoMetDC). | DFMO has shown efficacy in neuroblastoma, leading to its investigation in multiple clinical trials.[8] Combination with AMXT-1501 shows strong synergy.[3] |
| Polyamine Catabolism Induction | N¹,N¹¹-diethylnorspermine (DENSPM) | Induces spermidine/spermine N¹-acetyltransferase (SSAT), leading to increased polyamine degradation.[14] | Shows antitumor activity in various human solid tumor xenografts.[14] |
| SSAT Inhibition | Diminazene aceturate | Inhibits the activity of SSAT. | Under investigation for inflammatory diseases; its role in cancer therapy is less defined. |
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and Therapeutic Intervention Points
The following diagram illustrates the key pathways in polyamine metabolism and the points of intervention for different investigational drugs.
Caption: Polyamine metabolism pathway and points of therapeutic intervention.
Experimental Workflow for In Vitro Polyamine Uptake Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds on polyamine uptake in cancer cell lines.
Caption: Workflow for in vitro polyamine uptake inhibition assay.
Detailed Experimental Protocols
Polyamine Uptake Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of investigational compounds against the cellular uptake of polyamines.
Materials:
-
Cancer cell line with high polyamine transport activity (e.g., L3.6pl human pancreatic cancer cells).
-
Cell culture medium and supplements.
-
DFMO (eflornithine).
-
Investigational polyamine transport inhibitors (e.g., AMXT-1501, Trimer44NMe, Polyamine Lasso 6).
-
Radiolabeled polyamines (e.g., [³H]spermidine, [¹⁴C]spermine).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Culture L3.6pl cells in appropriate media until they reach 70-80% confluency.
-
DFMO Pre-treatment: To enhance polyamine uptake, pre-treat the cells with DFMO (e.g., 1 mM) for 24-48 hours prior to the assay. This depletes intracellular polyamines and upregulates the transport system.
-
Inhibitor Incubation: On the day of the assay, wash the cells and incubate them with varying concentrations of the test inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Radiolabeled Polyamine Addition: Add a fixed concentration of the radiolabeled polyamine to the cells and incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of polyamine uptake (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the radiolabeled substrate.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of investigational polyamine pathway inhibitors, alone or in combination, on tumor growth in a murine model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., nude mice, C57BL/6).
-
Cancer cell line for tumor implantation (e.g., neuroblastoma, pancreatic cancer).
-
Investigational drugs (e.g., AMXT-1501, DFMO).
-
Vehicle for drug administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant a known number of cancer cells into the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, AMXT-1501 alone, DFMO alone, AMXT-1501 + DFMO).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). DFMO is often administered in the drinking water.
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. In survival studies, mice are monitored until they meet euthanasia criteria.
-
Data Analysis: Compare the tumor growth curves and survival rates between the different treatment groups. Statistical analysis is performed to determine the significance of any observed anti-tumor effects. At the end of the study, tumors can be excised for further analysis (e.g., measurement of intratumoral polyamine levels, biomarker analysis).
Conclusion
AMXT-1501 stands out as a potent polyamine transport inhibitor with promising preclinical data, particularly in combination with DFMO. The direct comparison with other investigational polyamine transport inhibitors like Trimer44NMe and Polyamine Lasso 6 reveals a competitive landscape in the targeting of this crucial cellular pathway. While in vitro data suggests comparable inhibitory activity, further in vivo head-to-head studies are needed for a definitive assessment of their relative efficacy and safety profiles. The exploration of alternative strategies, such as inhibiting polyamine synthesis or inducing catabolism, provides a broader perspective on the therapeutic opportunities within the polyamine pathway. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting area of oncology. Continued investigation into the nuances of these different approaches will be critical in realizing the full potential of polyamine-targeted therapies for cancer patients.
References
- 1. Inhibition of polyamine synthesis and uptake reduces tumor progression and prolongs survival in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. onclive.com [onclive.com]
- 9. neuroblastoma.org.au [neuroblastoma.org.au]
- 10. Difluoromethylornithine Combined with a Polyamine Transport Inhibitor Is Effective against Gemcitabine Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to AMXT-1501 and DFMO Combination Therapy
For Immediate Release
A growing body of preclinical evidence highlights the potent synergistic anti-tumor activity of a combination therapy involving AMXT-1501 and difluoromethylornithine (DFMO). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic interaction between these two agents, supported by experimental data, detailed methodologies, and visual pathway diagrams.
The combination of AMXT-1501 and DFMO targets the polyamine metabolic pathway, which is crucial for the rapid proliferation of cancer cells.[1][2] DFMO, an irreversible inhibitor of ornithine decarboxylase (ODC), blocks the synthesis of polyamines, while AMXT-1501, a novel polyamine transport inhibitor, prevents cancer cells from scavenging essential polyamines from their microenvironment.[1][3][4] This dual-pronged attack leads to a more profound and sustained depletion of intracellular polyamines, resulting in significant tumor growth inhibition.[3]
Quantitative Analysis of Synergy
The synergistic effect of combining AMXT-1501 and DFMO has been demonstrated in various cancer models, particularly in neuroblastoma, a pediatric cancer often associated with MYCN amplification. The synergy is quantified using the Combination Index (CI), calculated based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
Preclinical studies have consistently shown strong synergy between AMXT-1501 and DFMO. For instance, in models of diffuse intrinsic pontine glioma (DIPG), a highly aggressive brain tumor, the combination has resulted in CI values of less than 0.6. While specific CI values for neuroblastoma are not always explicitly reported in abstracts, the qualitative descriptions of synergy are robust. The half-maximal inhibitory concentrations (IC50) for each compound individually in neuroblastoma cell lines have been established, providing the foundation for synergy calculations.
| Drug Combination | Cancer Type | Cell Line(s) | IC50 (DFMO) | IC50 (AMXT-1501) | Synergistic Index (CI) | Reference(s) |
| AMXT-1501 + DFMO | Neuroblastoma | SK-N-BE(2), NGP, SK-N-AS | 20.76 - 33.3 mM | 14.13 - 17.72 µM | Synergy Reported | [3] |
| AMXT-1501 + DFMO | Diffuse Intrinsic Pontine Glioma (DIPG) | Not Specified | Not Specified | Not Specified | < 0.6 |
Experimental Protocols
The assessment of the synergistic index between AMXT-1501 and DFMO typically involves the following key experimental steps:
Cell Culture and Drug Preparation
-
Cell Line Maintenance: Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP, SK-N-AS) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[6] Cells are maintained in a humidified incubator at 37°C and 5% CO2.[6]
-
Drug Stock Solutions: DFMO and AMXT-1501 are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create high-concentration stock solutions, which are then stored at -20°C.
Synergy Assessment using the Chou-Talalay Method
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A matrix of drug concentrations is prepared, including serial dilutions of DFMO alone, AMXT-1501 alone, and the combination of both drugs at a constant ratio of their IC50 values.
-
Incubation: The cells are treated with the drug combinations for a specified period, typically 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method.[5][7] The CI values at different effect levels (e.g., 50%, 75%, and 90% growth inhibition) are determined to assess the level of synergy.
Visualizing the Mechanism of Action
The synergistic interaction between AMXT-1501 and DFMO can be understood by visualizing their impact on the polyamine metabolic pathway and downstream signaling.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroblastoma.org.au [neuroblastoma.org.au]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Independent Validation of AMXT-1501 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXT-1501, a novel polyamine transport inhibitor, is under investigation as a potential anti-cancer therapeutic, primarily in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC). This combination therapy aims to achieve a comprehensive blockade of polyamine metabolism, a critical pathway for the proliferation and survival of many cancer cells. This guide provides an objective comparison of the performance of the AMXT-1501 and DFMO combination with alternative therapies for neuroblastoma and diffuse intrinsic pontine glioma (DIPG), supported by available preclinical and clinical experimental data.
Mechanism of Action: Dual Blockade of Polyamine Metabolism
Cancer cells exhibit an elevated demand for polyamines. The combination of AMXT-1501 and DFMO targets two key vulnerabilities in the polyamine metabolic pathway. DFMO inhibits ODC, the rate-limiting enzyme in de novo polyamine synthesis. However, cancer cells can often compensate by upregulating the transport of polyamines from the extracellular environment. AMXT-1501 directly counteracts this resistance mechanism by blocking the polyamine transport system, leading to a more profound and sustained depletion of intracellular polyamines. Recent research suggests that ATP13A3 is a primary mediator of DFMO-induced polyamine uptake in neuroblastoma and that AMXT-1501 effectively targets this transporter.[1]
Caption: Generalized preclinical experimental workflow.
-
Animal Models: For neuroblastoma, the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma, is commonly used. For DIPG, orthotopic models are created by injecting human DIPG cell lines into the brainstem of immunodeficient mice.
-
Treatment Administration: DFMO is often administered in the drinking water, while AMXT-1501 is typically given via oral gavage.
-
Efficacy Assessment: Tumor growth is monitored by methods such as bioluminescence imaging or caliper measurements. The primary endpoint is typically overall survival.
Phase 1 Clinical Trial (NCT03536728) Design
References
AMXT-1501 Demonstrates Efficacy in Preclinical Models of DFMO-Resistant Cancers by Targeting Polyamine Uptake
For Immediate Release
A growing body of preclinical evidence indicates that AMXT-1501, a novel polyamine transport inhibitor, effectively counters the primary mechanism of resistance to DFMO (α-difluoromethylornithine), a well-established inhibitor of polyamine synthesis. In various cancer models, particularly neuroblastoma, the combination of AMXT-1501 and DFMO has demonstrated synergistic anti-tumor activity, offering a promising therapeutic strategy for cancers that have developed resistance to DFMO monotherapy.
Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of many cancers. DFMO targets ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. However, cancer cells can circumvent DFMO's therapeutic effects by upregulating the transport of polyamines from their microenvironment. AMXT-1501 directly addresses this escape mechanism by blocking polyamine uptake, thereby re-sensitizing cancer cells to the effects of DFMO.
Mechanism of Action: A Dual Approach to Polyamine Depletion
The combination of AMXT-1501 and DFMO offers a dual-pronged attack on the polyamine pathway in cancer cells. DFMO inhibits the de novo synthesis of polyamines, while AMXT-1501 prevents the uptake of exogenous polyamines. This comprehensive blockade of polyamine sources leads to profound intracellular polyamine depletion, resulting in cell cycle arrest and apoptosis.
dot
Caption: Dual inhibition of polyamine synthesis and transport.
Preclinical Efficacy in Neuroblastoma
Neuroblastoma, a pediatric cancer often characterized by MYCN amplification, is heavily reliant on polyamines for its growth. Studies have shown that while DFMO has some activity, its efficacy is limited by the compensatory uptake of polyamines. The combination of AMXT-1501 and DFMO has shown significant promise in neuroblastoma models.
In Vitro Studies
In vitro studies using various neuroblastoma cell lines have demonstrated the synergistic effects of AMXT-1501 and DFMO.
| Cell Line | Drug | IC50 | Reference |
| SK-N-BE(2) | DFMO | 20.76 - 33.3 mM | [1] |
| CHLA-90 | DFMO | 20.76 - 33.3 mM | [1] |
| CHLA-119 | DFMO | 20.76 - 33.3 mM | [1] |
| SK-N-BE(2) | AMXT-1501 | 14.13 - 17.72 µM | [1] |
| CHLA-90 | AMXT-1501 | 14.13 - 17.72 µM | [1] |
| CHLA-119 | AMXT-1501 | 14.13 - 17.72 µM | [1] |
The combination of DFMO and AMXT-1501 in neuroblastoma cell lines resulted in:
-
Reduced Cell Proliferation: A significant decrease in cell viability compared to either agent alone.[2]
-
Induction of Apoptosis: Increased levels of cleaved PARP and cleaved caspase 3, indicating programmed cell death.[1]
-
Cell Cycle Arrest: Hypophosphorylation of the retinoblastoma protein (Rb), suggesting a G1 cell cycle arrest.[1]
-
Depletion of Intracellular Polyamines: A marked reduction in the intracellular pools of putrescine and spermidine.[1][3]
In Vivo Studies
The efficacy of the combination therapy has been further validated in animal models of neuroblastoma. In the TH-MYCN transgenic mouse model, which mimics high-risk, MYCN-amplified neuroblastoma, the combination of AMXT-1501 and DFMO led to a significant increase in survival compared to control or single-agent treatment groups.[2][3]
Overcoming DFMO Resistance
The primary mechanism of acquired resistance to DFMO is the upregulation of polyamine transport to compensate for the inhibition of polyamine synthesis.[4] This makes DFMO-resistant tumors particularly vulnerable to the addition of a polyamine transport inhibitor like AMXT-1501.
A study on colorectal cancer cells demonstrated that treatment with DFMO leads to a time-dependent increase in the uptake of exogenous polyamines. This compensatory mechanism can be effectively blocked by a polyamine transport inhibitor.[4] While a study directly inducing DFMO resistance in a cancer cell line and then treating with AMXT-1501 is not yet published, the strong evidence of AMXT-1501 targeting the known mechanism of resistance provides a solid rationale for its use in this context.
dot
Caption: Overcoming DFMO resistance with AMXT-1501.
Clinical Development
The promising preclinical data has led to the clinical investigation of the AMXT-1501 and DFMO combination. Several clinical trials are underway to evaluate the safety and efficacy of this combination in patients with various solid tumors, including neuroblastoma.[5][6]
| Trial ID | Phase | Patient Population | Interventions |
| NCT03536728 | Phase 1 | Advanced Solid Tumors | AMXT-1501, DFMO |
| NCT06465199 | Phase 1/2 | Neuroblastoma, CNS Tumors, Sarcomas | AMXT-1501, Eflornithine (DFMO) |
| NCT05500508 | Phase 1b/2a | Advanced Solid Tumors, DIPG/DMG | AMXT-1501 dicaprate, IV DFMO |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Neuroblastoma cell lines (e.g., SK-N-BE(2), CHLA-90, CHLA-119) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of DFMO, AMXT-1501, or the combination of both.
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTS or MTT assay.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human neuroblastoma cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, DFMO alone, AMXT-1501 alone, and the combination of DFMO and AMXT-1501. Drugs are typically administered orally or via drinking water.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Survival is also a key endpoint.
dot
Caption: Preclinical experimental workflows.
Conclusion
AMXT-1501, in combination with DFMO, represents a rational and promising therapeutic strategy for cancers that have developed resistance to DFMO. By targeting the key resistance mechanism of polyamine uptake, AMXT-1501 restores the efficacy of DFMO and leads to synergistic anti-tumor effects. The ongoing clinical trials will be crucial in determining the clinical utility of this combination therapy for patients with difficult-to-treat cancers.
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 3. mdpi.com [mdpi.com]
- 4. Upregulation of Polyamine Transport in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Long-Term Efficacy and Safety of AMXT-1501 in Combination with DFMO: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of AMXT-1501 in combination with difluoromethylornithine (DFMO), benchmarked against current standard-of-care and emerging therapies for high-risk neuroblastoma and diffuse intrinsic pontine glioma (DIPG). This document synthesizes available preclinical and clinical data, presents detailed experimental methodologies, and visualizes key biological pathways and workflows to facilitate objective comparison and inform future research and development.
Executive Summary
AMXT-1501, a polyamine transport inhibitor, used in combination with DFMO, an ornithine decarboxylase inhibitor, offers a novel therapeutic strategy to disrupt polyamine metabolism, a critical pathway for cancer cell proliferation. Preclinical studies in models of high-risk neuroblastoma and DIPG have demonstrated promising anti-tumor activity. However, clinical development is in its early stages, and long-term efficacy and safety data in human subjects are not yet available. A significant and recently emerged concern is the potential for severe cardiotoxicity, which has led to a pause in the planning of a pediatric clinical trial.[1][2] This guide provides a comparative analysis of the available data for the AMXT-1501/DFMO combination against established and investigational therapies for high-risk neuroblastoma and DIPG.
Comparative Efficacy
High-Risk Neuroblastoma
The current standard of care for high-risk neuroblastoma is a multi-modal approach that has significantly improved survival rates.[3] Emerging targeted and immunotherapies are showing promise in further improving outcomes.
Table 1: Comparative Efficacy of Treatments for High-Risk Neuroblastoma
| Treatment Regimen | Study Population | Overall Survival (OS) | Event-Free Survival (EFS) | Response Rate | Citation(s) |
| Standard of Care | |||||
| Anti-GD2 Immunotherapy (Dinutuximab) + Isotretinoin | Children with high-risk neuroblastoma | 5-year OS: 63.3% - 72% | 5-year EFS: 56.2% - 61% | Complete Response (CR): 51.4% | [4][5][6][7][8] |
| Emerging Therapies | |||||
| Lorlatinib (B560019) (ALK inhibitor) | Relapsed/Refractory ALK-driven neuroblastoma (<18 years) | - | - | Objective Response Rate (ORR): ~30% | [9][10][11] |
| Lorlatinib (ALK inhibitor) | Relapsed/Refractory ALK-driven neuroblastoma (>18 years) | - | - | ORR: ~67% | [9][10][11] |
| CAR T-cell Therapy (Anti-GD2) | Relapsed/Refractory neuroblastoma | 5-year OS: 42.7% | 3-year EFS: 36% | ORR: 66% (CR: 37% at 6 weeks) | [12][13][14] |
| Investigational Therapy | |||||
| AMXT-1501 + DFMO | Preclinical (mouse models of neuroblastoma) | Significantly increased survival vs. single agents | - | Decreased tumor growth | [15] |
Note: Long-term efficacy data for AMXT-1501 + DFMO in humans is not yet available.
Diffuse Intrinsic Pontine Glioma (DIPG)
The standard of care for DIPG is radiation therapy, which offers palliative benefit but does not significantly alter the poor prognosis.[16][17] Several emerging therapies are under investigation to improve outcomes for this devastating disease.
Table 2: Comparative Efficacy of Treatments for DIPG
| Treatment Regimen | Study Population | Median Overall Survival (OS) from Diagnosis | Progression-Free Survival (PFS) | Response Rate | Citation(s) |
| Standard of Care | |||||
| Radiation Therapy | Newly diagnosed DIPG | ~11-13.1 months | Median PFS: ~7.7 months | Symptomatic improvement in ~80% | [16][18] |
| Emerging Therapies | |||||
| ONC201 | H3K27M-mutant, non-recurrent diffuse midline gliomas | ~22 months | Median PFS from diagnosis: 12.2 months | ORR: 20% | [19][20][21][22] |
| Panobinostat (B1684620) | Progressive DIPG/DMG | - | - | No significant clinical efficacy observed | [23][24] |
| Investigational Therapy | |||||
| AMXT-1501 + DFMO | Preclinical (mouse models of DIPG) | Survival in two-thirds of mice | - | Halted tumor growth | [25][26] |
Note: Long-term efficacy data for AMXT-1501 + DFMO in humans is not yet available.
Comparative Safety
High-Risk Neuroblastoma
Table 3: Comparative Safety of Treatments for High-Risk Neuroblastoma
| Treatment Regimen | Common Adverse Events (Grade ≥3) | Key Safety Concerns | Citation(s) |
| Standard of Care | |||
| Anti-GD2 Immunotherapy (Dinutuximab) | Pain, fever, capillary leak syndrome, hypotension, neuropathy, infusion reactions | Severe neuropathic pain, potential for systemic inflammatory response | [4] |
| Emerging Therapies | |||
| Lorlatinib | Weight gain, hyperlipidemia, cognitive effects, peripheral neuropathy | Generally manageable with supportive care | [9][27] |
| CAR T-cell Therapy (Anti-GD2) | Cytokine release syndrome, neurotoxicity | Potential for severe immune-related toxicities | [12] |
| Investigational Therapy | |||
| AMXT-1501 + DFMO | Gastrointestinal disorders (diarrhea, nausea), fatigue, pyrexia (from early phase solid tumor trials) | Potential for severe cardiotoxicity leading to cardiac arrest | [1][2] |
Diffuse Intrinsic Pontine Glioma (DIPG)
Table 4: Comparative Safety of Treatments for DIPG
| Treatment Regimen | Common Adverse Events (Grade ≥3) | Key Safety Concerns | Citation(s) |
| Standard of Care | |||
| Radiation Therapy | Radiation necrosis, fatigue | Long-term neurocognitive effects (less of a concern given the prognosis) | [17] |
| Emerging Therapies | |||
| ONC201 | Generally well-tolerated; fatigue | Benign safety profile in early-phase studies | [21] |
| Panobinostat | Myelosuppression (thrombocytopenia, neutropenia) | Dose-limiting myelosuppression | [23][24] |
| Investigational Therapy | |||
| AMXT-1501 + DFMO | Gastrointestinal disorders (diarrhea, nausea), fatigue, pyrexia (from early phase solid tumor trials) | Potential for severe cardiotoxicity leading to cardiac arrest | [1][2] |
Experimental Protocols
AMXT-1501 in Combination with DFMO
Preclinical Efficacy Studies (General Protocol Outline) [15][25][26]
-
Animal Models: Orthotopic xenograft models of human DIPG or neuroblastoma in immunocompromised mice (e.g., athymic nude mice). Transgenic mouse models of neuroblastoma (e.g., TH-MYCN).
-
Treatment Administration: Mice are intracranially or systemically injected with tumor cells. After tumor establishment (confirmed by bioluminescence imaging or other methods), treatment commences. DFMO is typically administered in drinking water, while AMXT-1501 is administered orally (e.g., by gavage).
-
Dosing Regimen: Varies between studies, but representative examples include DFMO at 1-2% in drinking water and AMXT-1501 at doses ranging from 10-50 mg/kg, administered daily or on a cyclical schedule.
-
Outcome Measures: Primary endpoint is overall survival. Secondary endpoints include tumor growth (measured by imaging), body weight, and assessment of clinical symptoms. Histological and molecular analyses of tumor tissue post-mortem are also performed.
Phase I/II Clinical Trial (NCT06465199) - General Protocol Outline [28][29]
-
Study Design: A dose-escalation study (Phase I) to determine the recommended Phase 2 dose (RP2D) of AMXT-1501 in combination with DFMO, followed by a randomized controlled trial (Phase II) comparing the combination to DFMO alone in specific cohorts.
-
Patient Population: Pediatric and young adult patients with relapsed/refractory neuroblastoma, CNS tumors (including DIPG), and sarcomas.
-
Phase I Dosing: A 3+3 dose-escalation design. Oral AMXT-1501 starting at 350 mg/m² twice daily, with dose escalation in subsequent cohorts. DFMO is administered orally.
-
Phase II Design: Patients with relapsed/refractory neuroblastoma will be randomized to receive either AMXT-1501 + DFMO or DFMO alone. Other cohorts (ETMR/ATRT, DIPG, Sarcomas) will be non-randomized and receive the combination therapy.
-
Primary Endpoints: Phase I: Safety, tolerability, and determination of the RP2D. Phase II: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety, and pharmacokinetics.
Comparator Therapies
Detailed protocols for the comparator therapies are extensive and can be found in the cited literature. Key elements include:
-
High-Risk Neuroblastoma Standard of Care: Typically involves induction with multi-agent chemotherapy (e.g., cisplatin, etoposide, cyclophosphamide, doxorubicin, vincristine), surgical resection, consolidation with high-dose chemotherapy (e.g., busulfan/melphalan or carboplatin/etoposide/melphalan) and autologous stem cell transplant, followed by radiation therapy and post-consolidation with dinutuximab in combination with GM-CSF, IL-2, and isotretinoin.[30]
-
DIPG Standard of Care: Conventionally fractionated radiation therapy to a total dose of 54 Gy delivered in 30 fractions over 6 weeks.[16]
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Dual inhibition of polyamine metabolism by DFMO and AMXT-1501.
Caption: Key molecular targets of therapies for high-risk neuroblastoma.
Experimental and Clinical Trial Workflow
Caption: Development pipeline for AMXT-1501 + DFMO.
Conclusion and Future Directions
The dual inhibition of polyamine synthesis and transport with DFMO and AMXT-1501 represents a rational and promising therapeutic strategy for cancers dependent on this metabolic pathway, such as high-risk neuroblastoma and DIPG. Preclinical data are encouraging, demonstrating significant anti-tumor efficacy in relevant animal models. However, the translation of these findings to the clinic is in its nascent stages.
The primary limitations to a full evaluation of AMXT-1501's long-term efficacy and safety are the lack of mature clinical trial data. The ongoing Phase I/II trials will be critical in establishing a safe and effective dose and providing preliminary evidence of clinical activity. The recently identified concern of potential cardiotoxicity is a significant hurdle that requires thorough investigation before pediatric trials can proceed.
For researchers and drug development professionals, the key takeaways are:
-
Strong Preclinical Rationale: The mechanism of action is well-defined, and preclinical studies provide a solid foundation for clinical investigation.
-
Early Stage of Clinical Development: Long-term efficacy and safety in humans remain to be determined.
-
Critical Safety Concern: The potential for cardiotoxicity must be closely monitored and addressed in ongoing and future clinical trials.
-
High Unmet Need: The targeted diseases, high-risk neuroblastoma and DIPG, have a dire need for novel and effective therapies, making the potential of AMXT-1501 + DFMO, if proven safe, highly significant.
Future research should focus on completing the ongoing clinical trials, thoroughly investigating the cardiotoxicity signal, and identifying biomarkers that can predict response to this therapeutic combination. Direct comparisons with and combinations of AMXT-1501/DFMO with other emerging therapies may also be warranted as more data becomes available.
References
- 1. neuroblastoma.org.au [neuroblastoma.org.au]
- 2. AMXT1501/DFMO (polyamine inhibition) therapy | Solving Kids’ Cancer UK [solvingkidscancer.org.uk]
- 3. High-Risk Neuroblastoma Treatment [neuroblastoma-info.com]
- 4. Dinutuximab Beta for the Treatment of High-Risk Neuroblastoma: Data from the Hungarian Pediatric Oncology Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab - NCI [cancer.gov]
- 6. oncodailyjournal.com [oncodailyjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroblastoma - Survival rates - Mayo Clinic [mayoclinic.org]
- 9. Researchers show lorlatinib is safe and effective for patients with ALK-driven relapsed/refractory high-risk neuroblastoma | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
- 10. Researchers Show Lorlatinib is Safe, Effective for Patients with High-Risk Neuroblastoma | Children's Hospital of Philadelphia [chop.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. CAR T Anti-GD2 Shows Promise in Paediatric Neuroblastoma [medscape.com]
- 13. Long-term survival following CAR T cell therapy to treat neuroblastoma | BCM [bcm.edu]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. Role of Radiation Therapy in the Management of Diffuse Intrinsic Pontine Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dipg.org [dipg.org]
- 18. Suggestions for Escaping the Dark Ages for Pediatric Diffuse Intrinsic Pontine Glioma Treated with Radiotherapy: Analysis of Prognostic Factors from the National Multicenter Study [e-crt.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. youtube.com [youtube.com]
- 21. onclive.com [onclive.com]
- 22. chadtough.org [chadtough.org]
- 23. Phase I trial of panobinostat in children with diffuse intrinsic pontine glioma: A report from the Pediatric Brain Tumor Consortium (PBTC-047) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I trial of panobinostat in children with diffuse intrinsic pontine glioma: A report from the Pediatric Brain Tumor Consortium (PBTC-047) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Australian researchers identify potential treatment for fatal brain cancer in children | 2021-02-23 | BioWorld [bioworld.com]
- 27. ascopubs.org [ascopubs.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. centerwatch.com [centerwatch.com]
- 30. ascopubs.org [ascopubs.org]
A Comparative Preclinical Analysis of AMXT-1501: A Novel Polyamine Transport Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of anticancer therapeutics, the targeting of polyamine metabolism has emerged as a promising strategy. AMXT-1501, a novel polyamine transport inhibitor, has shown significant preclinical efficacy, particularly when used in combination with difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis. This report provides a comprehensive comparison of the preclinical data for AMXT-1501 with other polyamine transport inhibitors, offering researchers, scientists, and drug development professionals a detailed guide to the current state of this therapeutic approach.
Introduction to Polyamine Metabolism Inhibition
Polyamines are small, positively charged molecules essential for cell growth, differentiation, and survival. Cancer cells exhibit a heightened demand for polyamines and often upregulate both their synthesis and transport to fuel their rapid proliferation. This dependency presents a therapeutic window. The strategy of dual inhibition, targeting both polyamine synthesis with DFMO and polyamine transport with inhibitors like AMXT-1501, is designed to effectively starve cancer cells of these critical molecules. When polyamine synthesis is blocked by DFMO, cancer cells often compensate by increasing the uptake of polyamines from their microenvironment. Polyamine transport inhibitors (PTIs) like AMXT-1501 are crucial for blocking this salvage pathway, leading to a more profound and sustained depletion of intracellular polyamines.
Quantitative Preclinical Data Comparison
The following tables summarize the available preclinical data for AMXT-1501 and alternative polyamine transport inhibitors across various cancer models.
Table 1: In Vitro Efficacy of Polyamine Transport Inhibitors
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Combination Agent | Reference(s) |
| AMXT-1501 | Neuroblastoma | Multiple | 14.13 - 17.72 | - | [1] |
| DFMO | Neuroblastoma | Multiple | 20,760 - 33,300 | - | [1] |
| N1,N11-diethylnorspermine (DENSPM) | Various | Multiple | 0.1 - 1 (most lines) | - | [2] |
| N1,N11-diethylnorspermine (DENSPM) | Colon Carcinoma | HT29 | >100 | - | [2] |
| N1,N11-diethylnorspermine (DENSPM) | Melanoma | Multiple | 2 - 180 | - | [3] |
| Trimer44NMe | Pancreatic Cancer | L3.6pl | EC50 = 1.4 (inhibition of spermidine (B129725) uptake) | DFMO | [4] |
Table 2: In Vivo Efficacy of Polyamine Transport Inhibitor Combinations
| Compound Combination | Cancer Model | Animal Model | Key Findings | Reference(s) |
| AMXT-1501 + DFMO | Neuroblastoma | Mouse (TH-MYCN) | Significantly longer survival than control mice.[5] The combination was more effective at reducing tumor growth than either drug alone.[6] Median mouse survival was 2-fold greater with the highest doses of the combination.[7] | [5][6][7] |
| AMXT-1501 + DFMO | Diffuse Intrinsic Pontine Glioma (DIPG) | Mouse | Significantly extended survival. | [8] |
| Trimer44NMe + DFMO | Pancreatic Cancer | Mouse | Significantly prolonged survival of tumor-bearing mice and inhibited tumor growth.[9] Increased anti-tumor efficacy in terms of increased survival and decreased tumor weight compared to single agents.[10] | [9][10] |
| N1,N11-diethylnorspermine (DENSPM) | Melanoma, Lung Adenocarcinoma, Ovarian Carcinoma | Nude Athymic Mice | Obvious tumor regressions and long-term tumor growth suppression. Up to 40% apparent cures. | [2] |
Signaling Pathways and Experimental Workflows
The inhibition of polyamine transport, especially in combination with the inhibition of polyamine synthesis, triggers a cascade of cellular events that ultimately lead to reduced cancer cell proliferation and survival.
Polyamine Metabolism and Dual Inhibition Strategy
Polyamines are synthesized from ornithine by the enzyme ornithine decarboxylase (ODC). DFMO is an irreversible inhibitor of ODC. When ODC is inhibited, cancer cells upregulate polyamine transporters to import extracellular polyamines. AMXT-1501 and other PTIs block this transport, leading to a comprehensive depletion of intracellular polyamines.
Downstream Effects of Polyamine Depletion on the Cell Cycle
Depletion of intracellular polyamines has been shown to arrest the cell cycle, primarily at the G1 phase.[11][12] This arrest is mediated by the upregulation of cell cycle inhibitors such as p21(Waf1/Cip1), p27(Kip1), and the tumor suppressor p53.[11][12]
Experimental Protocols
A general overview of the methodologies employed in the preclinical evaluation of polyamine transport inhibitors is provided below.
In Vitro Cell Viability Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the polyamine transport inhibitor, DFMO, or a combination of both.
-
Viability Assessment: Cell viability is typically assessed after a 72-hour incubation period using colorimetric assays such as MTT or MTS.[13] These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts. For studies involving the immune system, syngeneic mouse models are utilized.[10]
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[14]
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. Drugs are administered through various routes, including oral gavage, intraperitoneal injection, or in the drinking water.[2][10]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal survival is monitored, and the time to reach a predetermined tumor volume or the end of the study is recorded.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated to compare the efficacy of different treatment regimens.
Conclusion
The preclinical data for AMXT-1501, particularly in combination with DFMO, demonstrates a potent and synergistic anti-tumor effect in various cancer models, most notably in neuroblastoma and glioma. The dual-inhibition strategy effectively targets the polyamine dependency of cancer cells, leading to cell cycle arrest and increased survival in animal models. While other polyamine transport inhibitors like Trimer44NMe and DENSPM have also shown promising preclinical activity, a direct head-to-head comparison with AMXT-1501 in the same cancer models would be beneficial for a more definitive assessment of their relative efficacy. The ongoing clinical trials for the AMXT-1501 and DFMO combination will be critical in translating these encouraging preclinical findings into tangible benefits for cancer patients.[15][16][17] Researchers are encouraged to consider the detailed experimental protocols and signaling pathways outlined in this guide for their future investigations into this promising area of cancer therapy.
References
- 1. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 6. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethylornithine Combined with a Polyamine Transport Inhibitor Is Effective against Gemcitabine Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Expression of Polyamine Pathways in Human Pancreatic Tumor Progression and Effects of Polyamine Blockade on Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Targeting polyamine as a novel therapy in xenograft models of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aminextx.com [aminextx.com]
- 16. neuroblastoma.org.au [neuroblastoma.org.au]
- 17. Scientists discover potential to prevent cancer in children with neuroblastoma [unsw.edu.au]
AMXT-1501: A Comparative Analysis of its In Vitro Efficacy Across Cancer Cell Lines
For Immediate Release
AMXT-1501, a novel polyamine transport inhibitor, has demonstrated significant potential in preclinical studies as a targeted agent against various cancers. This guide provides a comprehensive comparison of AMXT-1501's performance against a panel of cancer cell lines, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the polyamine transport system.
Mechanism of Action: Targeting a Key Cancer Dependency
Cancer cells exhibit an elevated demand for polyamines, organic cations crucial for cell growth, proliferation, and survival. To meet this demand, cancer cells not only synthesize polyamines but also actively import them from their microenvironment through a specialized polyamine transport system (PTS). AMXT-1501 is designed to block this transport system, thereby depriving cancer cells of essential polyamines.
This targeted approach is often potentiated by the concurrent use of an ornithine decarboxylase (ODC) inhibitor, such as difluoromethylornithine (DFMO). ODC is the rate-limiting enzyme in the polyamine biosynthesis pathway. The dual blockade of both polyamine synthesis (with DFMO) and uptake (with AMXT-1501) creates a synergistic effect, leading to a more profound depletion of intracellular polyamines. This combined therapeutic strategy has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]
The signaling pathway below illustrates the dual mechanism of action of the AMXT-1501 and DFMO combination therapy.
Caption: Dual blockade of polyamine synthesis and uptake.
Performance Against Cancer Cell Lines
AMXT-1501 has been evaluated as both a monotherapy and in combination with DFMO across a variety of cancer cell lines, demonstrating significant anti-proliferative and pro-apoptotic effects.
Neuroblastoma
Neuroblastoma, a pediatric cancer often associated with MYCN amplification, shows a strong dependence on polyamines. In a study by Samal et al. (2013), AMXT-1501 as a single agent exhibited potent anti-proliferative activity in three neuroblastoma cell lines.[3] The combination with DFMO resulted in a synergistic inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis.[3]
| Cell Line | AMXT-1501 IC50 (µM) | DFMO IC50 (mM) | Reference |
| SK-N-BE(2) | 17.72 | 33.3 | [3] |
| NGP | 14.13 | 20.76 | [3] |
| SK-N-SH | 15.65 | 25.4 | [3] |
Diffuse Intrinsic Pontine Glioma (DIPG)
DIPG is an aggressive and difficult-to-treat pediatric brain tumor. A study on various DIPG cell lines revealed that AMXT-1501 monotherapy effectively reduced cell proliferation with IC50 values ranging from 4 to 10 µM.[4] The combination of AMXT-1501 and DFMO in orthotopic animal models of DIPG led to a significant extension of survival.[4]
Breast Cancer
Preclinical evidence suggests that hormone receptor-positive breast cancer cells may have a greater dependency on polyamines for their growth. In vitro studies have shown that the combination of a lysine-spermine conjugate (an early analogue of AMXT-1501) with DFMO resulted in cytostatic growth inhibition of MDA-MB-231 breast cancer cells.[5]
Other Solid Tumors
Clinical trials for AMXT-1501 in combination with DFMO are underway for a broad range of advanced solid tumors, including melanoma, non-small cell lung cancer, and colorectal cancer, indicating promising preclinical data in these areas.[1][6][7] Preclinical studies have demonstrated that the combination is particularly effective against cancers driven by the MYC and RAS oncogenes.[1][8]
Comparative Efficacy
A study developing novel polyamine transport inhibitors, referred to as "polyamine lassos," provided a direct comparison with AMXT-1501 in pancreatic cancer (L3.6pl) and murine leukemia (L1210) cell lines. This research highlighted the potent activity of AMXT-1501 in inhibiting the uptake of various polyamines.
| Cell Line | Compound | Inhibition Constant (Ki) for Spermidine (B129725) Uptake (µM) | Reference |
| L3.6pl | AMXT-1501 | 0.08 ± 0.02 | [9] |
| L3.6pl | Trimer44NMe | 0.11 ± 0.01 | [9] |
| L3.6pl | Lasso 6 | 0.28 ± 0.05 | [9] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of AMXT-1501.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A streamlined workflow for assessing cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of AMXT-1501, a comparator compound, or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Data Reading: For MTT assays, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A standard procedure for quantifying apoptosis.
-
Cell Treatment: Treat cells with AMXT-1501 at the desired concentrations for a specified time.
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Fixation: Treat cells with AMXT-1501, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Conclusion
AMXT-1501 demonstrates significant promise as a targeted anti-cancer agent, particularly when used in combination with DFMO to achieve a comprehensive blockade of the polyamine pathway. Its efficacy has been established in preclinical models of neuroblastoma and DIPG, with strong indications of activity in a broader range of solid tumors. Further research and ongoing clinical trials will be crucial in fully elucidating the therapeutic potential of AMXT-1501 across various cancer types and in comparison to standard-of-care treatments. The provided data and protocols serve as a valuable resource for the scientific community to guide future investigations into this promising therapeutic strategy.
References
- 1. aminextx.com [aminextx.com]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMXT-1501, a novel polyamine transport inhibitor, synergizes with DFMO in inhibiting neuroblastoma cell proliferation by targeting both ornithine decarboxylase and polyamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino acid/spermine conjugates: polyamine amides as potent spermidine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMXT 1501 + DFMO for Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. targetedonc.com [targetedonc.com]
- 8. aminextx.com [aminextx.com]
- 9. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of AMXT-1501 in the Evolving Landscape of Neuroblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the investigational drug AMXT-1501, focusing on its clinical trial outcomes in combination with DFMO for the treatment of high-risk and relapsed/refractory neuroblastoma. The performance of this combination therapy is objectively compared with current standard-of-care and alternative treatments, supported by available experimental data.
Executive Summary
AMXT-1501, a novel polyamine transport inhibitor, in combination with difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, represents a promising new strategy in the fight against neuroblastoma. This dual-action approach targets the polyamine pathway, which is crucial for cancer cell proliferation and survival. While clinical trial data for the AMXT-1501/DFMO combination is still emerging, this guide synthesizes the available information and places it in the context of established therapeutic regimens. Standard treatments for high-risk neuroblastoma include intensive induction chemotherapy, consolidation with surgery and myeloablative chemotherapy with stem cell rescue, followed by post-consolidation therapy with immunotherapy (e.g., dinutuximab) and retinoids. For patients with relapsed or refractory disease, treatment options are more varied and often involve different chemotherapy combinations. This analysis presents the current understanding of AMXT-1501's mechanism and compares its preliminary data with the established efficacy and safety profiles of existing therapies.
Mechanism of Action: Dual Inhibition of the Polyamine Pathway
Polyamines are essential for cell growth and are found in high concentrations in cancer cells. The combination of AMXT-1501 and DFMO targets two key points in the polyamine metabolism pathway to deplete these critical molecules in tumor cells.
-
DFMO (Eflornithine) : DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. By blocking ODC, DFMO reduces the intracellular production of polyamines.[1]
-
AMXT-1501 : As a polyamine transport inhibitor, AMXT-1501 blocks the uptake of polyamines from the extracellular environment into the cancer cells.[1]
This synergistic approach aims to overcome the compensatory mechanism where cancer cells might increase polyamine uptake when synthesis is inhibited.
Clinical Trial Landscape: AMXT-1501 in Combination with DFMO
The clinical development of AMXT-1501 in combination with DFMO is ongoing. Two key clinical trials are of primary interest:
-
NCT06465199 : A Phase 1/2 study evaluating the safety and efficacy of AMXT-1501 and DFMO in pediatric patients with neuroblastoma, CNS tumors, and sarcomas.[1][2]
-
NCT03536728 : A completed Phase 1 dose-escalation trial of AMXT-1501 and DFMO in adult patients with advanced solid tumors.[3]
As of the latest available information, published quantitative outcomes from these trials are limited. A planned clinical trial in Australia was paused due to concerns about potential cardiac toxicity, highlighting the need for careful safety monitoring.[4]
Comparison with Standard and Alternative Therapies for High-Risk Neuroblastoma
The following tables summarize the available clinical trial outcomes for the AMXT-1501/DFMO combination and established treatments for high-risk and relapsed/refractory neuroblastoma. It is important to note that these are not head-to-head comparisons and are based on data from different clinical trials.
High-Risk Neuroblastoma: Post-Consolidation Therapy
| Treatment Regimen | Clinical Trial | Patient Population | Key Efficacy Outcomes | Key Safety Findings |
| AMXT-1501 + DFMO | NCT06465199 (Ongoing) | Pediatric patients with high-risk neuroblastoma | Data not yet available | Potential for cardiac toxicity has been noted and is under investigation.[4] |
| Dinutuximab + GM-CSF/IL-2 + Isotretinoin (B22099) | ANBL0032 | Children with high-risk neuroblastoma post-consolidation | 2-Year EFS: 66%2-Year OS: 86%5-Year EFS: 61%5-Year OS: 72%[5] | Severe pain, infusion reactions, capillary leak syndrome, nerve damage.[6] |
| DFMO (Maintenance) | Phase II Study (NMTRC003/003b) | High-risk neuroblastoma patients in remission | 2-Year EFS: 84%2-Year OS: 97% | Generally well-tolerated. |
Relapsed/Refractory Neuroblastoma
| Treatment Regimen | Clinical Trial | Patient Population | Key Efficacy Outcomes | Key Safety Findings |
| AMXT-1501 + DFMO | NCT03536728 (Adults) | Advanced solid tumors | Data on response rates in neuroblastoma not yet available | Gastrointestinal disorders (diarrhea, nausea, vomiting) were the most common treatment-emergent adverse events.[7] |
| Topotecan (B1662842) + Cyclophosphamide (B585) | Retrospective Study | First relapse/progression of high-risk neuroblastoma | Objective Response Rate (CR+PR+MR): 63%3-Year PFS: 11%3-Year OS: 33%[8][9] | Febrile neutropenia, chemotherapy delays, need for transfusions.[8] |
| Irinotecan + Temozolomide + Dinutuximab + GM-CSF | ANBL1221 | First relapsed/refractory high-risk neuroblastoma | Overall Response Rate: 53%[10] | Data on specific adverse events for this combination is still maturing. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies for the key clinical trials cited.
AMXT-1501 + DFMO (NCT06465199) - Phase 1/2 Study
-
Objective : To evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of AMXT-1501 in combination with DFMO, and to assess the preliminary efficacy of the combination.
-
Study Design : This is a two-part study: a dose-escalation phase (Phase 1) followed by a randomized, controlled phase (Phase 2).
-
Phase 1 : A standard 3+3 dose-escalation design will be used to determine the MTD and RP2D of AMXT-1501 combined with DFMO.
-
Phase 2 : Patients will be randomized to receive either AMXT-1501 plus DFMO or DFMO alone.
-
Key Inclusion Criteria : Patients aged up to 21 years with a confirmed diagnosis of neuroblastoma, CNS tumors, or sarcomas who have relapsed or refractory disease.[11]
-
Treatment : Oral administration of AMXT-1501 and DFMO.
-
Primary Outcome Measures : Phase 1: Incidence of dose-limiting toxicities (DLTs). Phase 2: Event-free survival (EFS).
-
Secondary Outcome Measures : Overall survival (OS), overall response rate (ORR), and safety.
Dinutuximab + Cytokines + Isotretinoin (ANBL0032) - Phase 3 Study
-
Objective : To determine if the addition of dinutuximab and cytokines (GM-CSF and IL-2) to standard isotretinoin therapy improves event-free survival in patients with high-risk neuroblastoma who have achieved a response to induction and consolidation therapy.
-
Study Design : Randomized, open-label, multicenter Phase 3 clinical trial.
-
Key Inclusion Criteria : Patients with high-risk neuroblastoma who had at least a partial response to induction therapy and completed consolidation therapy.
-
Treatment : Patients were randomized to receive either isotretinoin alone or isotretinoin in combination with five cycles of dinutuximab. Dinutuximab was administered with GM-CSF in cycles 1, 3, and 5, and with IL-2 in cycles 2 and 4.[6]
-
Primary Outcome Measure : Event-free survival (EFS).
-
Secondary Outcome Measure : Overall survival (OS).
Conclusion
The combination of AMXT-1501 and DFMO presents a rationally designed therapeutic strategy that targets a key pathway in neuroblastoma biology. While early-phase clinical trials are underway, comprehensive efficacy data are not yet available to definitively position this combination within the current treatment paradigm. The preliminary safety profile appears manageable, although the potential for cardiac toxicity requires careful evaluation.[4][7]
In contrast, immunotherapy with dinutuximab has demonstrated a significant and sustained survival benefit in the post-consolidation setting for high-risk neuroblastoma and is considered a standard of care.[5] For relapsed and refractory disease, various chemotherapy regimens offer modest efficacy, and there remains a critical unmet need for more effective and less toxic therapies.
The ongoing NCT06465199 trial will be instrumental in defining the role of AMXT-1501 and DFMO in the treatment of pediatric solid tumors, including neuroblastoma. Researchers and clinicians eagerly await the results of this and other studies to determine if this novel polyamine-targeted therapy can improve outcomes for children with this devastating disease. This guide will be updated as new data becomes available.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Aminex Therapeutics Announces FDA Orphan Drug Designation Granted to AMXT 1501 in Combination with DFMO for the Treatment of Neuroblastoma [prnewswire.com]
- 3. New Research To Help Treat & Prevent Childhood Neuroblastoma | CCI [ccia.org.au]
- 4. neuroblastoma.org.au [neuroblastoma.org.au]
- 5. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab - NCI [cancer.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Glioma Metabolic Feedback In Situ: A First-In-Human Pharmacodynamic Trial of Difluoromethylornithine + AMXT-1501 Through High–Molecular Weight Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with topotecan plus cyclophosphamide in children with first relapse of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Clinical Research Trials | CenterWatch [centerwatch.com]
Comparative Analysis of AMXT-1501 and Standard-of-Care Therapies for High-Risk Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational therapy AMXT-1501 in combination with difluoromethylornithine (DFMO) against existing standard-of-care treatments for high-risk neuroblastoma. The information is intended to be an objective resource, presenting available preclinical and clinical data to inform research and development efforts in pediatric oncology.
Introduction to AMXT-1501
AMXT-1501 is a novel, first-in-class polyamine transport inhibitor.[1][2] Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in cancer development.[3] AMXT-1501 is being developed by Aminex Therapeutics and is currently under investigation in combination with DFMO, an inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[2][3][4] This combination therapy aims to achieve a comprehensive depletion of polyamines in cancer cells by blocking both their synthesis and uptake. The combination of AMXT-1501 and DFMO has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of neuroblastoma.[1][2]
Current Standard-of-Care for High-Risk Neuroblastoma
The treatment of high-risk neuroblastoma is a multi-modal and intensive approach, typically divided into three phases:
-
Induction Therapy: This initial phase consists of multiple cycles of combination chemotherapy to reduce the primary tumor size and eliminate metastatic disease.[3][5] Common agents include cisplatin, etoposide, cyclophosphamide, doxorubicin, and topotecan.[5][6]
-
Consolidation Therapy: Following induction, patients undergo high-dose chemotherapy, often with busulfan (B1668071) and melphalan (B128) or carboplatin, etoposide, and melphalan, followed by autologous stem cell transplantation to rescue bone marrow function.[5][6]
-
Post-Consolidation/Maintenance Therapy: This final phase aims to eradicate any minimal residual disease. The current standard includes immunotherapy with anti-GD2 monoclonal antibodies such as dinutuximab, often administered with granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-2 (B1167480) (IL-2), and isotretinoin (B22099) (a retinoid).[4][6][7][8]
Mechanism of Action Comparison
| Therapy | Mechanism of Action | Target |
| AMXT-1501 + DFMO | Dual inhibition of polyamine metabolism. AMXT-1501 blocks polyamine uptake by inhibiting the polyamine transport system. DFMO inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[1][2][4] | Polyamine transport system and Ornithine Decarboxylase (ODC) |
| Standard Chemotherapy | Induces DNA damage, inhibits DNA replication and repair, and interferes with microtubule function, leading to cancer cell death. | Rapidly dividing cells (non-specific) |
| Dinutuximab (Anti-GD2 Immunotherapy) | A monoclonal antibody that binds to the GD2 antigen, which is highly expressed on neuroblastoma cells. This binding triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells.[1][9][10][11] | GD2 antigen on neuroblastoma cells |
Signaling Pathway: Polyamine Metabolism and Inhibition
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. High-Risk Neuroblastoma Treatment [neuroblastoma-info.com]
- 4. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab - NCI [cancer.gov]
- 5. Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatments for high-risk neuroblastoma | Canadian Cancer Society [cancer.ca]
- 7. Neuroblastoma Immunotherapy | American Cancer Society [cancer.org]
- 8. Dinutuximab: Anti-GD2 Monoclonal Antibody for Neuroblastoma Research - Creative Biolabs [creativebiolabs.net]
- 9. Dinutuximab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Dinutuximab beta? [synapse.patsnap.com]
- 11. Dinutuximab - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
On-Target Efficacy of AMXT-1501 In Vivo: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the in vivo on-target effects of AMXT-1501, a novel polyamine transport inhibitor. This guide provides a comparative analysis with other polyamine transport inhibitors, supported by experimental data and detailed protocols.
AMXT-1501, a potent inhibitor of the polyamine transport system, has demonstrated significant promise in preclinical in vivo studies, particularly when used in combination with DFMO (eflornithine), an inhibitor of polyamine synthesis. This combination strategy aims to comprehensively shut down polyamine metabolism in cancer cells, which are highly dependent on these molecules for their growth and proliferation. This guide provides a comprehensive overview of the on-target effects of AMXT-1501 in vivo, comparing its performance with other polyamine transport inhibitors and offering detailed experimental methodologies.
Comparative Efficacy of Polyamine Transport Inhibitors
The primary on-target effect of AMXT-1501 is the blockage of polyamine uptake by cancer cells. This effect is synergistic with DFMO, which inhibits the de novo synthesis of polyamines. This dual approach leads to a significant depletion of intracellular polyamine pools, resulting in reduced tumor growth and increased survival in various cancer models.
In Vitro Inhibitory Activity
A direct comparison of the inhibitory potential of AMXT-1501 and other experimental polyamine transport inhibitors, Trimer44NMe and lasso 6, has been established through the determination of their inhibition constants (Ki) for the uptake of different polyamines.
| Compound | Putrescine Ki (μM) | Spermidine Ki (μM) | Spermine (B22157) Ki (μM) |
| AMXT-1501 | 3.4 ± 0.8 | Not Reported | 0.9 ± 0.2 |
| Trimer44NMe | 17.4 ± 7.6 | Not Reported | 0.9 ± 0.1 |
| lasso 6 | 11.6 ± 3.8 | Not Reported | 1.3 ± 0.2 |
Data sourced from in vitro studies on pancreatic ductal adenocarcinoma L3.6pl cells.[1]
In Vivo Antitumor Efficacy
AMXT-1501 in Diffuse Intrinsic Pontine Glioma (DIPG) Mouse Model:
In an orthotopic mouse model of DIPG, the combination of AMXT-1501 and DFMO demonstrated a dramatic increase in survival.
| Treatment Group | Median Survival (days) |
| Vehicle | 95 |
| DFMO | 101 |
| AMXT-1501 | 96 |
| DFMO + AMXT-1501 | Undefined (significantly extended) |
In this study, "undefined" indicates that the median survival was not reached during the observation period due to the high efficacy of the treatment.[1]
Trimer44NMe in Pancreatic Cancer Mouse Model:
In an orthotopic pancreatic cancer mouse model, the combination of Trimer44NMe and DFMO led to a significant reduction in tumor weight and an increase in survival.
| Treatment Group | Median Survival (weeks) | Mean Tumor Weight (g) ± SEM |
| Control (PBS) | 46 | Not Reported |
| DFMO (0.25% w/v) | 58.5 | 0.45 ± 0.1 |
| PTI (Trimer44NMe, 4 mg/kg) | Not Reported | 0.7 ± 0.2 |
| PBT (DFMO + PTI) | 82 | 0.2 ± 0.05 |
PBT: Polyamine Blockade Therapy (DFMO + Trimer44NMe). Tumor weights were recorded after three weeks of treatment.
AMXT-1501 in Neuroblastoma Mouse Model:
Lasso 6:
Currently, there is no publicly available in vivo efficacy data for the polyamine transport inhibitor lasso 6.
On-Target Effects on Intratumoral Polyamine Levels
A key indicator of the on-target activity of AMXT-1501 is its ability to reduce the intracellular concentration of polyamines within tumor tissue.
AMXT-1501 in DIPG Mouse Model:
Treatment with DFMO and AMXT-1501 significantly reduced the levels of putrescine in the brainstem of mice with DIPG.
| Treatment Group | Putrescine Levels (nmol/mg DNA) ± SEM |
| Vehicle | ~1.2 |
| DFMO | ~0.4 |
| AMXT-1501 | ~1.1 |
| DFMO + AMXT-1501 | ~0.2 |
Data is approximated from graphical representations in the cited literature.[1]
AMXT-1501 in Neuroblastoma Mouse Model:
In the TH-MYCN transgenic mouse model of neuroblastoma, the combination of AMXT-1501 and DFMO resulted in decreased levels of putrescine and spermidine, while spermine levels remained unchanged.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Mechanism of Action of AMXT-1501 and DFMO.
In Vivo Efficacy Study Workflow.
Comparison of Polyamine Transport Inhibitors.
Experimental Protocols
Orthotopic Neuroblastoma Mouse Model
This protocol describes the surgical procedure for establishing an orthotopic neuroblastoma tumor in the adrenal gland of a mouse.
Materials:
-
Neuroblastoma cell line (e.g., NB1643)
-
Collagen hydrogel or Matrigel
-
NOD-SCID-gamma (NSG) mice (6-8 weeks old)
-
General anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
Buprenorphine for analgesia
-
Ultrasound and/or In Vivo Imaging System (IVIS)
Procedure:
-
Cell Preparation: Culture neuroblastoma cells to 80-90% confluency. On the day of surgery, harvest the cells and resuspend them in a cold collagen hydrogel or Matrigel solution at a concentration of 2 x 10^6 cells per 10 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the left flank and sterilize the surgical area with an appropriate antiseptic. Administer a subcutaneous injection of buprenorphine for pre-emptive analgesia.
-
Surgical Procedure:
-
Make a small incision (approximately 1 cm) in the left flank to expose the peritoneum.
-
Carefully incise the peritoneum to access the abdominal cavity.
-
Gently exteriorize the spleen to visualize the left kidney and the adrenal gland, which is located superior and medial to the kidney.
-
Using a Hamilton syringe with a 30-gauge needle, carefully inject 10 µL of the cell suspension directly into the adrenal gland. A successful injection will cause the gland to swell slightly.
-
Carefully reposition the spleen and other organs.
-
Close the peritoneal and skin incisions with sutures.
-
-
Post-operative Care: Monitor the mouse until it has fully recovered from anesthesia. Provide post-operative analgesia as required. Monitor the animal's weight and general health daily for the first week.
-
Tumor Growth Monitoring: Begin monitoring for tumor growth approximately one week after surgery using ultrasound or IVIS imaging. Continue monitoring weekly to track tumor progression.
HPLC Analysis of Intratumoral Polyamine Levels
This protocol outlines the procedure for extracting and quantifying polyamines from tumor tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tumor tissue
-
0.4 M Perchloric acid (PCA)
-
Dansyl chloride solution
-
Saturated sodium carbonate solution
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tumor tissue sample.
-
Homogenize the tissue in ice-cold 0.4 M PCA (e.g., 100 mg tissue in 1 mL PCA) using a tissue homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the polyamines.
-
-
Dansylation (Derivatization):
-
Take a known volume of the supernatant (e.g., 100 µL) and add it to a tube containing saturated sodium carbonate solution.
-
Add dansyl chloride solution and vortex vigorously.
-
Incubate the mixture in the dark at 60°C for 1 hour.
-
Add proline solution to react with excess dansyl chloride.
-
Vortex and incubate for another 30 minutes in the dark.
-
-
Extraction of Dansylated Polyamines:
-
Add toluene to the reaction mixture and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper toluene layer, which contains the dansylated polyamines.
-
Evaporate the toluene to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the dansylated polyamines on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the separated polyamines using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 510 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of polyamine standards that have undergone the same dansylation and extraction procedure.
-
Quantify the amount of each polyamine in the tumor sample by comparing the peak areas to the standard curve.
-
Normalize the polyamine levels to the initial tissue weight or protein content of the homogenate.
-
This guide provides a comprehensive overview of the in vivo on-target effects of AMXT-1501 and its comparison with other polyamine transport inhibitors. The provided experimental protocols offer a foundation for researchers to design and execute their own in vivo studies to further investigate the therapeutic potential of targeting the polyamine transport system in cancer.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for AMXT-1501 Tetrahydrochloride
AMXT-1501 tetrahydrochloride, a polyamine transport inhibitor under investigation for cancer therapy, is classified as a non-hazardous substance.[1] Despite this classification, adherence to standard laboratory safety protocols is essential to ensure a safe working environment for all personnel. This guide provides detailed procedures for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
| Property | Value |
| Formula | C₃₂H₇₂Cl₄N₆O₂ |
| Molecular Weight | 714.77 g/mol |
| CAS Number | 2444815-84-1 |
| Data sourced from MedChemExpress Safety Data Sheet[1] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Utilize in areas with adequate exhaust ventilation.[1]
Recommended Storage:
-
Store in a cool, well-ventilated area with the container tightly sealed.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature is 4°C, sealed and protected from moisture and light.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture and light.[1][2]
Disposal Procedures
While this compound is not classified as a hazardous substance, it is imperative to follow local, state, and federal regulations for the disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the material for disposal.
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste (Solutions): Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with hazardous waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling: Clearly label the waste container with "this compound" and indicate that it is "non-hazardous chemical waste."
-
Storage Pending Disposal: Store the waste container in a designated, secure area away from incompatible materials until it can be collected by your institution's waste management service.
Experimental Workflow & Logical Relationships
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling AMXT-1501 tetrahydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of AMXT-1501 tetrahydrochloride, an investigational, orally active polyamine transport inhibitor. While the manufacturer's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture under the Globally Harmonized System (GHS), its potent biological activity necessitates stringent handling protocols to minimize occupational exposure.[1] This guide offers a comprehensive operational plan based on a conservative approach, treating this compound as a potent pharmaceutical compound.
Personal Protective Equipment (PPE)
The primary route of exposure to potent powdered substances in a laboratory setting is through inhalation of aerosols and dermal contact. Therefore, a multi-layered PPE approach is mandatory.
Quantitative Data for PPE Selection
The following table summarizes recommendations for PPE based on general guidelines for handling potent and cytotoxic compounds. Since specific permeation data for this compound is unavailable, data for common chemotherapy drugs are provided as a conservative reference.
| PPE Component | Specification | Breakthrough Time (Reference) | Rationale & Citation |
| Gloves | Powder-free nitrile or neoprene, double-gloved | > 240 minutes for many chemotherapy drugs (e.g., Cyclophosphamide, Methotrexate).[2] | Double gloving is a standard recommendation for handling hazardous drugs to provide an additional barrier and allow for safe removal of the outer, potentially contaminated glove.[3] Thicker gloves generally offer better protection.[4] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Not Applicable | Prevents contamination of personal clothing and skin. Must be changed regularly or immediately if contaminated.[3] |
| Respiratory Protection | N95 or higher certified respirator | Not Applicable | Protects against inhalation of fine powders and aerosols, a primary exposure risk.[5] |
| Eye Protection | Safety goggles or a full-face shield | Not Applicable | Protects eyes from splashes and airborne particles.[5] |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is essential to ensure personnel safety and prevent contamination.
Experimental Protocol: Safe Handling of this compound
Objective: To provide a detailed methodology for the safe handling of this compound from receipt to immediate use in a laboratory setting.
Materials:
-
This compound (solid powder)
-
Appropriate PPE (as specified in the table above)
-
Chemical fume hood or biological safety cabinet
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sealable container for the prepared solution
-
Designated hazardous waste containers (sharps and non-sharps)
-
Decontamination solution (e.g., 70% isopropyl alcohol)
Procedure:
-
Preparation:
-
Weighing and Aliquoting:
-
Carefully open the primary container of this compound.
-
Using a clean spatula, transfer the desired amount of powder to a weighing paper or boat on an analytical balance.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately.
-
Tightly reseal the primary container.
-
-
Solubilization:
-
Transfer the weighed powder into a suitable container for dissolution.
-
Add the desired solvent as per the experimental protocol.
-
Securely cap the container and mix until the compound is fully dissolved.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, and dispose of all disposable items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated gloves, gowns, weighing papers, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container. This waste should be incinerated at high temperatures.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. The container should be clearly labeled with the contents.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[1]
All waste disposal must comply with local, state, and federal regulations for hazardous chemical waste.[5]
Visualized Workflow
The following diagrams illustrate the key procedural workflows for ensuring safety.
Caption: Workflow for the safe handling of this compound.
Caption: Recommended sequence for donning and doffing PPE.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. ansell.com [ansell.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
